Avatrombopag hydrochloride
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure of Parent
Eigenschaften
IUPAC Name |
1-[3-chloro-5-[[4-(4-chlorothiophen-2-yl)-5-(4-cyclohexylpiperazin-1-yl)-1,3-thiazol-2-yl]carbamoyl]pyridin-2-yl]piperidine-4-carboxylic acid;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H34Cl2N6O3S2.ClH/c30-20-15-23(41-17-20)24-27(37-12-10-35(11-13-37)21-4-2-1-3-5-21)42-29(33-24)34-26(38)19-14-22(31)25(32-16-19)36-8-6-18(7-9-36)28(39)40;/h14-18,21H,1-13H2,(H,39,40)(H,33,34,38);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSHJSCRYBTVFTI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2CCN(CC2)C3=C(N=C(S3)NC(=O)C4=CC(=C(N=C4)N5CCC(CC5)C(=O)O)Cl)C6=CC(=CS6)Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H35Cl3N6O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
686.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Avatrombopag Hydrochloride: A Deep Dive into its Mechanism of Action on the Thrombopoietin Receptor
For Immediate Distribution
[CITY, State] – [Date] – This technical guide provides an in-depth analysis of the mechanism of action of avatrombopag (B1665838), a second-generation, orally administered small-molecule thrombopoietin receptor (TPO-R) agonist. Designed for researchers, scientists, and drug development professionals, this document details the molecular interactions, downstream signaling pathways, quantitative pharmacology, and key experimental protocols related to avatrombopag's function.
Executive Summary
Avatrombopag is a thrombopoietin receptor agonist that stimulates the proliferation and differentiation of megakaryocytes from bone marrow progenitor cells, leading to an increased production of platelets.[1] It is utilized in the treatment of thrombocytopenia in patients with chronic liver disease (CLD) scheduled to undergo a procedure and for adults with chronic immune thrombocytopenia (ITP).[1][2] Unlike endogenous thrombopoietin (TPO), avatrombopag binds to the transmembrane domain of the TPO receptor (c-Mpl), inducing a conformational change that activates downstream signaling cascades.[3][4][5] This unique binding site allows for an additive effect with endogenous TPO.[1]
Core Mechanism of Action at the Thrombopoietin Receptor
Avatrombopag acts as a TPO mimetic by binding to and activating the TPO receptor, also known as c-Mpl.[6] However, the binding site for avatrombopag is distinct from that of endogenous TPO. Avatrombopag selectively binds to the transmembrane domain of the c-Mpl receptor.[2][3][4] This interaction is noncompetitive with endogenous TPO, meaning it does not interfere with the binding of the natural ligand.[1][5] The binding of avatrombopag induces a conformational change in the receptor, which is crucial for initiating the downstream signaling necessary for megakaryopoiesis.[6] A specific histidine residue at position 499 in the transmembrane domain is critical for this interaction, making avatrombopag's activity species-specific, primarily to humans and chimpanzees.[4]
Downstream Signaling Pathways
Activation of the TPO receptor by avatrombopag initiates several key downstream signaling pathways that are essential for the proliferation and differentiation of megakaryocyte progenitor cells.[6] These pathways collectively lead to increased platelet production.[4][6] The primary signaling cascades activated include:
-
JAK-STAT Pathway: Upon receptor activation, Janus kinase (JAK) proteins, particularly JAK2, are activated.[6][7] These kinases then phosphorylate Signal Transducer and Activator of Transcription (STAT) proteins, such as STAT3 and STAT5.[3][4][6] The phosphorylated STATs dimerize and translocate to the nucleus, where they act as transcription factors to modulate the expression of genes involved in cell proliferation and differentiation.[6][7]
-
MAPK Pathway: Avatrombopag also stimulates the Mitogen-Activated Protein Kinase (MAPK) pathway, specifically the phosphorylation of ERK.[3][4] This pathway is a critical regulator of cellular responses to growth signals.[6]
-
PI3K-Akt Pathway: The Phosphoinositide 3-Kinase (PI3K)-Akt signaling pathway is another downstream cascade activated by avatrombopag.[6][8] This pathway plays a significant role in cell survival and proliferation.
Quantitative Pharmacology
The biological activity of avatrombopag has been characterized through various in vitro and in vivo studies. The following tables summarize key quantitative data regarding its potency and clinical efficacy.
Table 1: In Vitro Activity of Avatrombopag
| Parameter | Cell Line | Value | Reference |
|---|---|---|---|
| EC50 | Human c-Mpl-Ba/F3 cells | 33 ± 2 nmol/L | [9] |
| EC50 | Murine Ba/F3 cells (expressing human TPO-R) | 3.3 nmol/L |[4] |
Table 2: Clinical Efficacy of Avatrombopag in Chronic ITP
| Endpoint | Avatrombopag | Placebo | P-value | Reference |
|---|---|---|---|---|
| Median Cumulative Weeks of Platelet Response (≥50 x 109/L) | 12.4 weeks | 0.0 weeks | < 0.0001 | [10][11] |
| Platelet Response Rate at Day 8 | 65.6% | 0.0% | < 0.0001 |[10][11] |
Table 3: Clinical Efficacy in Pediatric ITP (Phase IIIb AVA-PED-301)
| Endpoint | Avatrombopag (n=54) | Placebo (n=21) | P-value | Reference |
|---|
| Platelet Response on Day 8 (without rescue therapy) | 56% | 0% | < 0.0001 |[12] |
Experimental Protocols
The characterization of avatrombopag's mechanism of action relies on a variety of established experimental methodologies.
5.1 Cell-Based Proliferation Assay
This assay is used to determine the potency (EC50) of TPO receptor agonists.
-
Cell Line: Murine Ba/F3 cells engineered to express the human TPO receptor (c-Mpl).[4] These cells are dependent on cytokine signaling for proliferation.
-
Protocol:
-
Cells are cultured in a cytokine-deprived medium.
-
Varying concentrations of avatrombopag are added to the cell cultures.
-
Cells are incubated for a specified period (e.g., 48-72 hours).
-
Cell proliferation is quantified using a colorimetric assay (e.g., MTT or WST-1) or a luminescent assay (e.g., CellTiter-Glo) that measures ATP content.[13]
-
The concentration of avatrombopag that induces a half-maximal response (EC50) is calculated from the dose-response curve.
-
5.2 Western Blotting for Signaling Pathway Activation
This technique is used to detect the phosphorylation of key proteins in the downstream signaling cascades.
-
Protocol:
-
Megakaryocytic cell lines or primary megakaryocytes are treated with avatrombopag.
-
Cells are lysed at various time points post-treatment.
-
Protein extracts are separated by size using SDS-PAGE.
-
Proteins are transferred to a membrane (e.g., PVDF or nitrocellulose).
-
The membrane is probed with primary antibodies specific to the phosphorylated forms of target proteins (e.g., anti-phospho-STAT5, anti-phospho-ERK).
-
A secondary antibody conjugated to an enzyme (e.g., HRP) is used for detection via chemiluminescence.
-
The membrane is also probed for total protein levels to ensure equal loading.
-
5.3 In Vivo Platelet Activation Assay
This assay evaluates whether avatrombopag increases platelet activation, a potential concern for TPO receptor agonists.
-
Methodology: Whole blood flow cytometry is used as it is accurate in thrombocytopenic samples.[14][15]
-
Protocol:
-
Blood samples are collected from patients treated with avatrombopag or placebo.[14]
-
Platelet activation markers, such as P-selectin (CD62P) on the platelet surface and the activated form of glycoprotein (B1211001) IIb-IIIa, are measured using fluorescently labeled antibodies.[14][15]
-
Samples are analyzed by flow cytometry to quantify the percentage of activated platelets.
-
Studies have shown that avatrombopag increases platelet counts without significantly increasing the number of circulating activated platelets or in vitro platelet reactivity.[14][15][16]
-
Conclusion
Avatrombopag effectively stimulates platelet production by activating the TPO receptor through a unique binding mechanism at the transmembrane domain. This action triggers a cascade of well-defined signaling pathways, including JAK-STAT, MAPK, and PI3K-Akt, which are fundamental to megakaryopoiesis. Quantitative data from both preclinical and clinical studies confirm its potency and efficacy in raising platelet counts. Notably, avatrombopag achieves this therapeutic effect without causing a corresponding increase in platelet activation, highlighting its favorable safety profile. The detailed experimental protocols outlined in this guide provide a framework for the continued investigation and development of novel TPO receptor agonists.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Avatrombopag for the Treatment of Adult Patients with Chronic Immune Thrombocytopenia (cITP): Focus on Patient Selection and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Avatrombopag for the Treatment of Immune Thrombocytopenia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The structure, function, and clinical use of the thrombopoietin receptor agonist avatrombopag - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. What is the mechanism of Avatrombopag Maleate? [synapse.patsnap.com]
- 7. The JAK/STAT signaling pathway: from bench to clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Thrombopoietin Receptor Agonists - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Current Advance in Thrombopoietin Receptor Agonists in the Management of Thrombocytopenia Associated With Chronic Liver Disease: Focus on Avatrombopag - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Phase 3 randomised study of avatrombopag, a novel thrombopoietin receptor agonist for the treatment of chronic immune thrombocytopenia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Phase 3 randomised study of avatrombopag, a novel thrombopoietin receptor agonist for the treatment of chronic immune thrombocytopenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ashpublications.org [ashpublications.org]
- 13. endocrine-abstracts.org [endocrine-abstracts.org]
- 14. Avatrombopag increases platelet count but not platelet activation in patients with thrombocytopenia resulting from liver disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Avatrombopag for the treatment of immune thrombocytopenia and thrombocytopenia of chronic liver disease - PMC [pmc.ncbi.nlm.nih.gov]
a second-generation thrombopoietin receptor agonist (TPO-RA), represents a significant advancement in the treatment of chronic immune thrombocytopenic purpura (cITP) and a potential therapeutic option for other thrombocytopenic disorders. Approved in both the USA and Europe, avatrombopag offers a convenient oral dosing regimen. Its favorable safety profile, characterized by minimal hepatic toxicity and the absence of dietary restrictions, distinguishes it from older TPO-RAs such as eltrombopag and romiplostim.
A Technical Guide for Researchers and Drug Development Professionals
Avatrombopag (B1665838), a second-generation, orally administered thrombopoietin receptor agonist (TPO-RA), represents a significant therapeutic advance for chronic immune thrombocytopenic purpura (cITP) and other disorders characterized by low platelet counts. Approved in the United States and Europe, its distinct pharmacological profile, including a convenient oral dosing regimen without dietary restrictions and minimal hepatic toxicity, positions it as a favorable option compared to earlier TPO-RAs. This document provides an in-depth technical overview of avatrombopag, focusing on its mechanism of action, clinical efficacy, and the experimental methodologies used to characterize its activity.
Mechanism of Action
Avatrombopag is a small molecule, non-peptide TPO-RA that mimics the biological effects of endogenous thrombopoietin (TPO).[1][2] It selectively binds to the transmembrane domain of the TPO receptor (TPO-R), also known as c-Mpl or CD110, which is expressed on megakaryocytes and their precursors in the bone marrow.[3][4] This binding is non-competitive with endogenous TPO, allowing for an additive effect on platelet production.[1]
Upon binding, avatrombopag induces a conformational change in the TPO-R, leading to the activation of several downstream signaling cascades essential for megakaryocyte proliferation and differentiation:[5][6]
-
JAK-STAT Pathway: Receptor activation triggers the Janus kinase 2 (JAK2), which in turn phosphorylates and activates Signal Transducer and Activator of Transcription (STAT) proteins, primarily STAT3 and STAT5.[3][5] These activated STAT proteins dimerize, translocate to the nucleus, and modulate the expression of genes crucial for cell proliferation and differentiation.[5]
-
MAPK Pathway: The mitogen-activated protein kinase (MAPK/ERK) pathway is also activated, playing a role in controlling cellular responses to growth signals.[3][5]
-
PI3K-Akt Pathway: Avatrombopag stimulates the phosphoinositide 3-kinase (PI3K)-Akt signaling pathway, which is vital for cell survival and inhibiting apoptosis.[5][6]
The collective activation of these pathways results in the increased production and maturation of megakaryocytes, ultimately leading to a higher circulating platelet count.[1][3]
Caption: Avatrombopag signaling via the TPO receptor.
Clinical Efficacy in Chronic ITP
The efficacy and safety of avatrombopag for the treatment of chronic ITP have been established in multiple clinical trials. The data consistently demonstrate a rapid and sustained increase in platelet counts, reducing the need for rescue therapies.
Phase 3 Core Study Data
A pivotal Phase 3, multicenter, randomized, double-blind, placebo-controlled study evaluated the efficacy of avatrombopag (starting dose of 20 mg/day) in adults with chronic ITP and a platelet count <30 x 10⁹/L.[7]
| Endpoint | Avatrombopag (N=32) | Placebo (N=17) | P-value |
| Primary Endpoint | |||
| Median Cumulative Weeks of Platelet Response (≥50x10⁹/L) | 12.4 weeks | 0.0 weeks | <0.0001[7][8] |
| Secondary Endpoints | |||
| Platelet Response Rate at Day 8 (≥50x10⁹/L) | 65.6% | 0.0% | <0.0001[7][8] |
| Complete Platelet Response at Day 8 (≥100x10⁹/L) | 28.1% | 0.0% | - |
| Platelet Response at Day 8 (≥30x10⁹/L + 2x baseline) | 56.3% | 0.0% | - |
Table 1: Key Efficacy Outcomes from the Phase 3 Core Study in Chronic ITP.[7][8]
Phase 2 Dose-Ranging Study Data
A 28-day, randomized Phase 2 study assessed various doses of avatrombopag against a placebo, demonstrating a clear dose-response relationship.
| Treatment Group | Platelet Response Rate at Day 28 (≥50x10⁹/L) |
| Avatrombopag 2.5 mg | 13% |
| Avatrombopag 5 mg | 53% |
| Avatrombopag 10 mg | 50% |
| Avatrombopag 20 mg | 80% |
| Placebo | 0% |
Table 2: Platelet Response Rates in the Phase 2 Dose-Ranging Study.[9]
Comparative Profile and Safety
Avatrombopag's safety and tolerability profile is a key differentiator. Unlike eltrombopag (B601689), it can be taken with food and does not have specific dietary restrictions related to polyvalent cations.[6] It has also been associated with a lower incidence of hepatotoxicity.
Comparison with Other TPO-RAs
While direct head-to-head trials are limited, real-world data and network meta-analyses provide comparative insights. A study based on the Norwegian ITP Registry showed a 100% initial response rate and 100% complete response rate for avatrombopag, compared to lower rates for romiplostim and eltrombopag in the observed cohort.[10] Furthermore, a network meta-analysis suggested avatrombopag was associated with a significantly lower incidence of any bleeding events compared to both eltrombopag and romiplostim.[11]
| TPO-RA | Administration | Food/Dietary Restrictions | Key Adverse Events (Common) |
| Avatrombopag | Oral, once daily | None | Headache, contusion, fatigue, epistaxis[7][8] |
| Eltrombopag | Oral, once daily | Take on empty stomach; avoid polyvalent cations | Hepatotoxicity, headache, nausea[6] |
| Romiplostim | Subcutaneous, weekly | None | Headache, dizziness, arthralgia[12] |
Table 3: Comparative Profile of Approved TPO-Receptor Agonists.
Safety and Tolerability
Across clinical trials, avatrombopag was generally well-tolerated.[8] The most frequently reported adverse events in pooled Phase 2 and 3 ITP studies were headache, fatigue, contusion, and epistaxis.[13] Thromboembolic events, a potential risk for the TPO-RA class, were not frequently observed.
Experimental Protocols
The preclinical characterization of TPO-RAs relies on robust in vitro assays to determine their functional activity and binding affinity. The following sections describe representative methodologies used to evaluate compounds like avatrombopag.
Cell-Based Proliferation Assay
This assay is fundamental for quantifying the biological activity of a TPO-RA. It utilizes a cell line engineered to depend on TPO-R signaling for survival and proliferation. Preclinical studies for avatrombopag used human c-Mpl-Ba/F3 cells.[12]
Objective: To determine the concentration-dependent proliferation of TPO-R-expressing cells in response to a TPO-RA and calculate the EC₅₀ (half-maximal effective concentration).
Methodology:
-
Cell Culture: Murine Ba/F3 cells, which are dependent on Interleukin-3 (IL-3) for survival, are stably transfected with the human TPO receptor (c-Mpl).
-
Cell Preparation: Prior to the assay, cells are washed multiple times to remove any residual IL-3, making them solely dependent on TPO-R activation for survival.
-
Assay Plating: Cells are seeded into 96-well plates at a predetermined density in a cytokine-free medium.
-
Compound Addition: A serial dilution of the TPO-RA (e.g., avatrombopag) is prepared and added to the wells. Control wells include a vehicle (negative control) and a saturating concentration of recombinant human TPO (positive control).
-
Incubation: The plates are incubated for a set period (e.g., 48-72 hours) at 37°C and 5% CO₂.
-
Viability Measurement: Cell viability is assessed using a luminescent assay that quantifies ATP (e.g., CellTiter-Glo®) or a colorimetric assay (e.g., MTT).[14] The resulting signal is proportional to the number of viable, proliferating cells.
-
Data Analysis: The luminescence or absorbance data is plotted against the compound concentration, and a dose-response curve is fitted to calculate the EC₅₀ value.
Caption: Workflow for a TPO-RA cell proliferation bioassay.
Megakaryocyte Differentiation Assay
This assay confirms the ability of a TPO-RA to induce the differentiation of hematopoietic stem cells into mature megakaryocytes, the platelet-producing cells.
Objective: To assess the effect of a TPO-RA on the differentiation of human CD34⁺ progenitor cells into megakaryocytes, identified by surface markers like CD41a and CD42b.
Methodology:
-
Isolation of Progenitor Cells: CD34⁺ hematopoietic stem and progenitor cells are isolated from human umbilical cord blood or bone marrow using magnetic-activated cell sorting (MACS).[3]
-
Cell Culture: The purified CD34⁺ cells are cultured in a serum-free medium supplemented with the TPO-RA (e.g., avatrombopag) at various concentrations.[3]
-
Incubation: Cells are incubated for an extended period (e.g., 10-14 days) to allow for differentiation.
-
Flow Cytometry Analysis: At the end of the culture period, cells are harvested and stained with fluorescently-labeled antibodies against megakaryocyte-specific surface markers (e.g., FITC-CD41 and PE-CD42b).[8]
-
Quantification: The percentage of cells expressing CD41⁺/CD42b⁺ is quantified using a flow cytometer, providing a measure of megakaryocyte differentiation.[8]
Conclusion
Avatrombopag is a highly effective second-generation TPO-receptor agonist with a well-defined mechanism of action that translates to robust clinical efficacy in patients with chronic ITP. Its favorable pharmacological properties, including oral administration without dietary restrictions and a strong safety profile, make it a valuable and convenient therapeutic option. The in vitro methodologies used in its development confirm its potent activity in stimulating the TPO receptor signaling pathways, leading to increased megakaryopoiesis and platelet production. For researchers and clinicians, avatrombopag represents a significant advancement in the management of thrombocytopenia.
References
- 1. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 2. Frontiers | Efficacy and Safety of Avatrombopag in Patients With Thrombocytopenia: A Systematic Review and Meta-Analysis of Randomized Controlled Trials [frontiersin.org]
- 3. Megakaryocyte Differentiation and Platelet Formation from Human Cord Blood-derived CD34+ Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Assays of Megakaryocyte Development | Springer Nature Experiments [experiments.springernature.com]
- 6. merckmillipore.com [merckmillipore.com]
- 7. benchchem.com [benchchem.com]
- 8. haematologica.org [haematologica.org]
- 9. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. endocrine-abstracts.org [endocrine-abstracts.org]
- 12. Phase 3 randomised study of avatrombopag, a novel thrombopoietin receptor agonist for the treatment of chronic immune thrombocytopenia - PMC [pmc.ncbi.nlm.nih.gov]
- 13. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 14. researchgate.net [researchgate.net]
An In-depth Technical Guide to Avatrombopag Hydrochloride: Molecular Structure and Synthesis Pathway
For Researchers, Scientists, and Drug Development Professionals
Abstract
Avatrombopag (B1665838) is a second-generation, orally bioavailable, small-molecule thrombopoietin receptor (TPO-R) agonist. It is utilized in the treatment of thrombocytopenia in adult patients with chronic liver disease who are scheduled to undergo a medical or dental procedure. This technical guide provides a detailed overview of the molecular structure of avatrombopag hydrochloride and a comprehensive description of its synthesis pathway, including experimental protocols for key reactions. Additionally, it presents quantitative data on the physicochemical properties and spectroscopic analysis of the molecule. The guide also visualizes the synthesis workflow and the relevant biological signaling pathway.
Molecular Structure and Physicochemical Properties
This compound is the hydrochloride salt of avatrombopag. The molecule is characterized by a complex heterocyclic structure.
IUPAC Name: 1-[3-chloro-5-[[4-(4-chlorothiophen-2-yl)-5-(4-cyclohexylpiperazin-1-yl)-1,3-thiazol-2-yl]carbamoyl]-2-pyridinyl]piperidine-4-carboxylic acid;hydrochloride[1]
Molecular Formula: C₂₉H₃₅Cl₃N₆O₃S₂
Molecular Weight: 686.1 g/mol [1]
Chemical Structure:
Figure 1: Molecular Structure of this compound.
Physicochemical and Pharmacokinetic Properties:
| Property | Value | Reference |
| Physical State | White to off-white, non-hygroscopic powder | |
| Solubility | Practically insoluble in water below pH 12 and in 0.1 M HCl. Freely soluble in dimethyl sulfoxide. | [2] |
| pKa | 2.8 (pyridine group), 3.6 (carboxylic acid group), 8.4 (piperazine moiety) | [3] |
| Melting Point | Not explicitly found in search results. | |
| EC₅₀ (TPO Receptor) | 3.3 nM | [4] |
| Bioavailability | Well absorbed in preclinical models (50-90%); human absolute bioavailability is unknown. | [2] |
| Protein Binding | >96% in human plasma (mainly to albumin) | [2] |
| Volume of Distribution (Vd) | 180 L (25% CV) | [5] |
| Clearance | 6.9 L/hr (29% CV) | [5] |
| Half-life (t½) | Approximately 19 hours (19% CV) | [6] |
| Metabolism | Primarily by CYP2C9 and CYP3A4 | [2][6] |
| Excretion | 88% in feces (34% as unchanged drug), 6% in urine | [5] |
Synthesis Pathway
The synthesis of avatrombopag is a multi-step process involving the construction of the core thiazole (B1198619) ring, followed by sequential amide coupling and nucleophilic aromatic substitution reactions. The overall pathway can be visualized as a convergent synthesis.
Diagram 1: Avatrombopag Synthesis Experimental Workflow.
Experimental Protocols
The following are detailed experimental protocols for the key steps in the synthesis of avatrombopag.
Synthesis of 2-bromo-1-(4-chlorothiophen-2-yl)ethanone
This initial step involves the α-bromination of a ketone.
-
Reactants: 1-(4-chlorothiophen-2-yl)ethanone (1.0 eq)
-
Reagents: Bromine (Br₂) or Pyridinium tribromide
-
Solvent: Diethyl ether or other suitable aprotic solvent
-
Procedure: To a solution of 1-(4-chlorothiophen-2-yl)ethanone in diethyl ether, bromine is added dropwise at a controlled temperature (e.g., 0 °C). The reaction is stirred for a period of time until completion, as monitored by TLC. The reaction mixture is then worked up, typically by washing with an aqueous solution to remove any remaining acid, followed by extraction with an organic solvent. The organic layer is dried and concentrated to yield the crude product, which may be used directly in the next step or purified by recrystallization or chromatography.[5][7]
Synthesis of 4-(4-chlorothiophen-2-yl)thiazol-2-amine
This step involves the Hantzsch thiazole synthesis.
-
Reactants: 2-bromo-1-(4-chlorothiophen-2-yl)ethanone (1.0 eq), Thiourea (B124793) (1.2 eq)[5]
-
Solvent: Ethanol or another suitable protic solvent
-
Procedure: 2-bromo-1-(4-chlorothiophen-2-yl)ethanone and thiourea are dissolved in a suitable solvent and heated to reflux for several hours (e.g., 5 hours at 80°C).[5][7] The reaction progress is monitored by TLC. Upon completion, the reaction mixture is cooled, and the product is typically isolated by filtration. The crude product can be purified by recrystallization. A combined yield of 46% over two steps (from 1-(4-chlorothiophen-2-yl)ethanone) has been reported.
Synthesis of 4-(4-chlorothiophen-2-yl)-5-(4-cyclohexylpiperazin-1-yl)thiazol-2-amine
This key intermediate is formed through bromination followed by a nucleophilic aromatic substitution.
-
Reactants: 4-(4-chlorothiophen-2-yl)thiazol-2-amine (1.0 eq), 1-cyclohexylpiperazine (B93859) (1.5 eq)[5]
-
Reagents: N-Bromosuccinimide (NBS) (1.0 eq)[5]
-
Solvent: Tetrahydrofuran (THF) for bromination, Acetonitrile for substitution.
-
Procedure:
-
Bromination: To a cooled solution (-25 to -20 °C) of 4-(4-chlorothiophen-2-yl)thiazol-2-amine in THF, a solution of NBS is added slowly. The reaction is stirred at this temperature and then allowed to warm. The reaction is quenched with water, and the solid intermediate, 5-bromo-4-(4-chlorothiophen-2-yl)thiazol-2-amine, is collected by filtration.[4]
-
Substitution: The crude 5-bromo intermediate is then dissolved in a solvent such as acetonitrile, and 1-cyclohexylpiperazine is added, along with a base like triethylamine. The mixture is heated to reflux for several hours. After cooling, the product is precipitated by the addition of water and collected by filtration. The crude product can be purified by washing with various solvents. A 34% overall yield for this two-step process has been reported.[1]
-
Synthesis of N-(5-chloro-6-(4-(ethoxycarbonyl)piperidin-1-yl)pyridin-3-yl)-4-(4-chlorothiophen-2-yl)-5-(4-cyclohexylpiperazin-1-yl)thiazol-2-carboxamide
This step involves an amide coupling reaction.
-
Reactants: 4-(4-chlorothiophen-2-yl)-5-(4-cyclohexylpiperazin-1-yl)thiazol-2-amine (1.0 eq), 5-chloro-6-(4-(ethoxycarbonyl)piperidin-1-yl)nicotinic acid (1.0 eq)
-
Reagents: Phosphorus oxychloride (POCl₃)
-
Solvent: Pyridine
-
Procedure: To a cooled (0-5 °C) solution of 4-(4-chlorothiophen-2-yl)-5-(4-cyclohexylpiperazin-1-yl)thiazol-2-amine and 5-chloro-6-(4-(ethoxycarbonyl)piperidin-1-yl)nicotinic acid in pyridine, phosphorus oxychloride is added slowly. The reaction mixture is then allowed to warm to room temperature and stirred for a couple of hours. The reaction is quenched by pouring it into water, and the resulting solid product is collected by filtration and washed with water. An 83% yield for this step has been reported.[1][4]
Synthesis of Avatrombopag (Ester Hydrolysis)
The final step in the synthesis of the avatrombopag free base is the hydrolysis of the ethyl ester.
-
Reactants: N-(5-chloro-6-(4-(ethoxycarbonyl)piperidin-1-yl)pyridin-3-yl)-4-(4-chlorothiophen-2-yl)-5-(4-cyclohexylpiperazin-1-yl)thiazol-2-carboxamide (1.0 eq)
-
Reagents: Sodium hydroxide (B78521) (NaOH) or Lithium hydroxide (LiOH)
-
Solvent: A mixture of Tetrahydrofuran (THF) and water.
-
Procedure: The ethyl ester is suspended in a mixture of THF and water. An aqueous solution of a base such as NaOH or LiOH is added, and the mixture is stirred at room temperature for an extended period (e.g., 15-20 hours) until the hydrolysis is complete, as monitored by TLC. The reaction mixture is then neutralized with an acid (e.g., acetic acid) to a pH of approximately 5-5.5 to precipitate the product. The solid avatrombopag is collected by filtration and washed with water and other organic solvents to purify it.[8]
Formation of this compound
The final salt formation is achieved by treating the free base with hydrochloric acid.
-
Reactants: Avatrombopag (free base)
-
Reagents: Hydrochloric acid (HCl)
-
Solvent: A suitable organic solvent.
-
Procedure: Avatrombopag free base is dissolved in a suitable organic solvent. A solution of hydrochloric acid (either aqueous or in an organic solvent) is then added, typically with stirring. The hydrochloride salt, being less soluble, precipitates out of the solution and can be collected by filtration and then dried.
Spectroscopic Data
The structure of this compound has been confirmed by various spectroscopic methods.
| Spectroscopic Data | Observed Values | Reference |
| ¹H NMR | Specific chemical shifts and coupling constants are not readily available in the public domain. General regions for aromatic, aliphatic, and exchangeable protons would be expected. | |
| ¹³C NMR | Specific chemical shifts are not readily available in the public domain. Resonances for carbonyl, aromatic, and aliphatic carbons would be present. | |
| Infrared (IR) | Characteristic peaks for N-H, C=O (amide and carboxylic acid), C-N, C-S, and aromatic C-H and C=C bonds would be expected. Specific wavenumbers are not detailed in the search results. | [3] |
| Mass Spectrometry (MS) | The multiple reaction monitoring (MRM) transition for avatrombopag is m/z 649.2 → 267.1. | [2] |
Mechanism of Action and Signaling Pathway
Avatrombopag is a thrombopoietin receptor (TPO-R) agonist. It binds to the transmembrane domain of the TPO receptor (c-Mpl) on megakaryocytes and their precursors in the bone marrow. This binding mimics the action of endogenous thrombopoietin, leading to the activation of intracellular signaling cascades that promote the proliferation and differentiation of megakaryocytes, ultimately resulting in increased platelet production.
Diagram 2: Avatrombopag-mediated TPO Receptor Signaling Pathway.
Conclusion
This compound is a significant therapeutic agent for managing thrombocytopenia. Its synthesis is a complex but well-defined process involving key chemical transformations. Understanding the molecular structure, synthesis pathway, and mechanism of action is crucial for researchers and professionals involved in drug development and optimization. This guide provides a foundational and in-depth overview to aid in these endeavors. Further research into optimizing the synthesis and exploring the full therapeutic potential of avatrombopag is ongoing.
References
- 1. 4-(4-chlorothiophen-2-yl)-5-(4-cyclohexylpiperazin-1-yl)thiazol-2-amine | 570407-42-0 [chemicalbook.com]
- 2. opac.ll.chiba-u.jp [opac.ll.chiba-u.jp]
- 3. Avatrombopag | C29H34Cl2N6O3S2 | CID 9852519 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. tdcommons.org [tdcommons.org]
- 5. Modification of 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives for the treatment of analgesia and inflammation: synthesis and in vitro, in vivo, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Frontiers | Modification of 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives for the treatment of analgesia and inflammation: synthesis and in vitro, in vivo, and in silico studies [frontiersin.org]
- 8. RU2709496C1 - Method of producing avatrombopag - Google Patents [patents.google.com]
In vitro studies demonstrate that avatrombopag stimulates the proliferation of murine Ba/F3 cells expressing human TPO-R in a concentration-dependent manner, achieving maximal activity comparable to rhTPO.
For Researchers, Scientists, and Drug Development Professionals
This technical guide details the in vitro studies demonstrating the mechanism and efficacy of avatrombopag (B1665838), a second-generation thrombopoietin receptor (TPO-R) agonist. Specifically, it focuses on the stimulation of proliferation in murine Ba/F3 cells genetically engineered to express the human TPO-receptor (hTPO-R). Avatrombopag activates the hTPO-R, mimicking the biological effects of endogenous thrombopoietin (TPO) and recombinant human TPO (rhTPO), leading to a concentration-dependent increase in cell proliferation.
Mechanism of Action: TPO-Receptor Signaling
Avatrombopag is a small molecule, orally available TPO-R agonist that binds to the transmembrane domain of the TPO-receptor (also known as c-Mpl).[1][2][3] This interaction induces a conformational change in the receptor, initiating downstream signaling cascades that are crucial for megakaryocyte proliferation and differentiation.[4] Unlike endogenous TPO or rhTPO, avatrombopag's binding to a different site on the receptor means it does not compete with the natural ligand.
Upon activation, the TPO-receptor stimulates two primary signaling pathways: the Janus kinase/signal transducer and activator of transcription (JAK-STAT) pathway and the mitogen-activated protein kinase (MAPK) pathway.[3][4] Specifically, avatrombopag promotes the tyrosine phosphorylation of STAT3 and STAT5, and the threonine phosphorylation of ERK (a key component of the MAPK pathway).[1] The collective activation of these pathways drives cellular proliferation and differentiation, ultimately leading to increased platelet production.[1][4]
Experimental Protocols
The following protocol describes a typical in vitro proliferation assay using the murine pro-B Ba/F3 cell line engineered to express the human TPO-receptor. This cell line is dependent on interleukin-3 (IL-3) for survival and proliferation.[5][6] Transfection with the hTPO-R allows the cells to proliferate in an IL-3-free medium when stimulated by a TPO-R agonist.
1. Cell Line Maintenance and Preparation:
-
Cell Line: Murine Ba/F3 cells stably transfected with human TPO-R (c-Mpl).
-
Culture Medium: RPMI 1640 supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 1-5 ng/mL murine IL-3.
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO₂.
-
Subculturing: Passage cells every 2-3 days to maintain a density between 0.1 x 10⁶ and 2 x 10⁶ cells/mL.[7]
2. Proliferation Assay Protocol:
-
IL-3 Withdrawal: Prior to the assay, harvest the cells by centrifugation (e.g., 200 x g for 5 minutes). Wash the cells twice with IL-3-free assay medium to remove any residual IL-3.[8]
-
Cell Seeding: Resuspend the washed cells in IL-3-free assay medium and count them. Seed the cells into an opaque-walled 96-well microplate at a density of 5,000 to 30,000 cells per well in a volume of 50-100 µL.[8][9]
-
Compound Preparation and Addition: Prepare serial dilutions of avatrombopag and rhTPO (as a positive control) in IL-3-free assay medium. Add the diluted compounds to the designated wells. Include vehicle-only wells as a negative control.
-
Incubation: Incubate the plate for 48 to 72 hours at 37°C in a 5% CO₂ incubator.[10][11]
3. Quantification of Cell Proliferation:
-
Method: Use a luminescent cell viability assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay, which quantifies ATP as an indicator of metabolically active, viable cells.[10][11][12]
-
Procedure:
-
Equilibrate the assay plate to room temperature for approximately 30 minutes.[9][13]
-
Prepare the CellTiter-Glo® reagent according to the manufacturer's protocol.[12][13]
-
Add a volume of reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).[9]
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[9][13]
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[9][13]
-
Measure the luminescence using a plate luminometer.[9]
-
4. Data Analysis:
-
Subtract the average background luminescence from all readings.
-
Normalize the data by expressing the luminescence of treated wells as a percentage of the positive control (rhTPO at maximal stimulation) or vehicle control.
-
Plot the percentage of cell viability against the logarithm of the compound concentration and use non-linear regression to determine the EC₅₀ value (the concentration that elicits a half-maximal response).
Quantitative Data Summary
In vitro studies confirm that avatrombopag stimulates the proliferation of Ba/F3 cells expressing the human TPO-R in a concentration-dependent manner. The maximal activity achieved with avatrombopag is comparable to that of rhTPO. Cells that lack the TPO-receptor show no response to avatrombopag, confirming its receptor-dependent activity.
| Compound | Cell Line | Parameter | Value |
| Avatrombopag | Ba/F3-hTPO-R | EC₅₀ | 3.3 nmol/L |
| Avatrombopag | human c-Mpl-Ba/F3 | EC₅₀ | 33 ± 2 nmol/L |
| rhTPO | Ba/F3-hTPO-R | Maximal Activity | Comparable to Avatrombopag |
References
- 1. researchgate.net [researchgate.net]
- 2. The structure, function, and clinical use of the thrombopoietin receptor agonist avatrombopag - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Thrombopoietin Receptor Agonists - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. What is the mechanism of Avatrombopag Maleate? [synapse.patsnap.com]
- 5. BAF3 Cell Proliferation Assay_BaF3 Assays_Ba/F3 Cell Line - BaF3 Cell Proliferation Assays - ICE Bioscience [en.ice-biosci.com]
- 6. Utility of the Ba/F3 cell system for exploring on‐target mechanisms of resistance to targeted therapies for lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. youtube.com [youtube.com]
- 9. benchchem.com [benchchem.com]
- 10. reactionbiology.com [reactionbiology.com]
- 11. reactionbiology.com [reactionbiology.com]
- 12. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.jp]
- 13. OUH - Protocols [ous-research.no]
Preclinical Pharmacodynamics of Avatrombopag Hydrochloride: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preclinical pharmacodynamics of Avatrombopag hydrochloride, a second-generation, orally bioavailable thrombopoietin receptor (TPO-R) agonist. The information presented herein is intended to support researchers, scientists, and drug development professionals in understanding the mechanism of action, efficacy, and experimental evaluation of this compound in preclinical settings.
Mechanism of Action
Avatrombopag is a small molecule, non-peptide TPO-R agonist that stimulates the proliferation and differentiation of megakaryocytes from bone marrow progenitor cells, ultimately leading to increased platelet production. Unlike endogenous thrombopoietin (TPO), which binds to the extracellular domain of the TPO receptor (c-Mpl), Avatrombopag binds to the transmembrane domain of the receptor. This distinct binding site allows for a synergistic effect with endogenous TPO on platelet production and avoids competition for the same binding site.
Upon binding to the TPO receptor, Avatrombopag induces a conformational change in the receptor, leading to the activation of downstream signaling pathways critical for megakaryopoiesis. The primary signaling cascades activated include:
-
Janus Kinase/Signal Transducer and Activator of Transcription (JAK-STAT) Pathway: Avatrombopag binding leads to the phosphorylation and activation of JAK2, which in turn phosphorylates STAT3 and STAT5. These activated STAT proteins dimerize, translocate to the nucleus, and modulate the transcription of genes involved in cell proliferation and differentiation.
-
Mitogen-Activated Protein Kinase (MAPK/ERK) Pathway: The activation of the TPO receptor by Avatrombopag also initiates the MAPK/ERK signaling cascade, which plays a crucial role in cell survival and growth signals.
-
Phosphoinositide 3-Kinase (PI3K-Akt) Pathway: This pathway is also engaged following Avatrombopag binding, contributing to cell survival and proliferation.[1]
The simultaneous activation of these pathways ensures a robust and sustained increase in platelet production.
Signaling Pathway of Avatrombopag
Caption: Avatrombopag signaling pathway.
Quantitative Preclinical Data
The following tables summarize the key quantitative data from preclinical studies of Avatrombopag.
Table 1: In Vitro Activity of Avatrombopag
| Assay | Cell Line/Source | Parameter | Value | Reference |
| Cell Proliferation | Murine Ba/F3 cells expressing human TPO-R | EC50 | 3.3 nmol/L | |
| Megakaryocyte Differentiation | Human hematopoietic CD34+ cells | EC50 | 25.0 nmol/L | |
| Megakaryocytic Colony Formation | Human CD34+ cells | EC50 | 24.8 ± 7.8 nmol/L |
Table 2: In Vivo Efficacy of Avatrombopag in a Humanized Mouse Model
Due to the high species specificity of Avatrombopag (effective in humans and chimpanzees), preclinical in vivo efficacy studies have utilized humanized mouse models.[2]
| Animal Model | Dosing Regimen | Key Finding | Reference |
| NOD/SCID mice transplanted with human fetal liver CD34+ cells | Daily oral administration | Dose-dependent increase in human platelet count (significant at ≥1 mg/kg) | [2] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the preclinical evaluation of Avatrombopag.
Ba/F3 Cell Proliferation Assay
This assay is used to determine the concentration-dependent stimulatory effect of Avatrombopag on the proliferation of cells expressing the human TPO receptor.
Materials:
-
Murine Ba/F3 cells stably transfected with the human TPO receptor (c-Mpl).
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), penicillin/streptomycin, and L-glutamine.
-
Interleukin-3 (IL-3) for cell maintenance.
-
This compound.
-
Cell viability reagent (e.g., CellTiter-Glo®).
-
96-well microplates.
Protocol:
-
Cell Culture: Maintain Ba/F3-hTPO-R cells in RPMI-1640 medium containing IL-3.
-
IL-3 Deprivation: Prior to the assay, wash the cells twice with IL-3-free medium to remove residual IL-3 and resuspend in IL-3-free medium.
-
Cell Seeding: Seed the cells into a 96-well plate at a density of 5 x 103 cells/well.
-
Compound Addition: Prepare serial dilutions of Avatrombopag in IL-3-free medium and add to the respective wells. Include a negative control (medium only) and a positive control (saturating concentration of recombinant human TPO).
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 48-72 hours.
-
Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's instructions and measure the luminescence using a plate reader.
-
Data Analysis: Plot the luminescence signal against the log of the Avatrombopag concentration and fit a sigmoidal dose-response curve to determine the EC50 value.
In Vitro Megakaryocyte Differentiation from Human CD34+ Cells
This assay assesses the ability of Avatrombopag to induce the differentiation of hematopoietic stem cells into mature megakaryocytes.
Materials:
-
Cryopreserved or fresh human CD34+ hematopoietic stem cells (from cord blood, bone marrow, or mobilized peripheral blood).
-
Serum-free expansion medium (e.g., StemSpan™ SFEM).
-
Cytokine cocktail for megakaryocyte differentiation (e.g., TPO, SCF, IL-6, IL-9).
-
This compound.
-
Fluorochrome-conjugated antibodies against megakaryocyte-specific markers (e.g., CD41a, CD42b).
-
Flow cytometer.
Protocol:
-
Cell Thawing and Seeding: Thaw cryopreserved CD34+ cells and seed them in serum-free expansion medium supplemented with the cytokine cocktail at a density of 1 x 105 cells/mL.
-
Compound Addition: Add varying concentrations of Avatrombopag to the culture medium.
-
Culture: Culture the cells for 10-14 days at 37°C in a 5% CO2 incubator, refreshing the medium every 3-4 days.
-
Flow Cytometry Analysis: At the end of the culture period, harvest the cells and stain them with fluorochrome-conjugated antibodies against CD41a and CD42b.
-
Data Acquisition and Analysis: Acquire data on a flow cytometer and analyze the percentage of CD41a+/CD42b+ cells, which represent mature megakaryocytes. Plot the percentage of mature megakaryocytes against the log of the Avatrombopag concentration to determine the EC50 value.
In Vitro Experimental Workflow
Caption: In Vitro Experimental Workflow for Avatrombopag.
In Vivo Preclinical Model
Humanized NOD/SCID Mouse Model of Thrombocytopenia
This model is essential for evaluating the in vivo efficacy of species-specific compounds like Avatrombopag.
Protocol:
-
Animal Model: Use immunodeficient Non-Obese Diabetic/Severe Combined Immunodeficiency (NOD/SCID) mice.
-
Humanization: Transplant human fetal liver CD34+ hematopoietic stem cells into sublethally irradiated NOD/SCID mice.
-
Engraftment Confirmation: After 8-12 weeks, confirm human hematopoietic cell engraftment and the presence of human platelets in the peripheral blood of the mice via flow cytometry.
-
Treatment: Administer Avatrombopag orally to the engrafted mice daily for a specified period (e.g., 14 days). Include a vehicle control group.
-
Monitoring: Collect peripheral blood samples at regular intervals and measure human platelet counts using flow cytometry with human-specific anti-CD41a antibodies.
-
Data Analysis: Compare the human platelet counts between the Avatrombopag-treated and vehicle-treated groups to determine the in vivo efficacy.
In Vivo Experimental Workflow
Caption: In Vivo Experimental Workflow for Avatrombopag.
Conclusion
The preclinical pharmacodynamic profile of this compound demonstrates its potent and specific activity as a TPO-R agonist. Through the activation of key signaling pathways, Avatrombopag effectively stimulates megakaryopoiesis and increases platelet production in relevant in vitro and in vivo models. The experimental protocols and workflows detailed in this guide provide a framework for the continued investigation and development of Avatrombopag and other novel TPO-R agonists.
References
The Journey of Avatrombopag: A Second-Generation TPO-RA from Bench to Bedside
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Avatrombopag (B1665838) (Doptelet®) is an orally bioavailable, second-generation, small-molecule thrombopoietin receptor agonist (TPO-RA) that has emerged as a significant therapeutic option for the management of thrombocytopenia.[1][2] Developed to address the limitations of first-generation TPO-RAs, avatrombopag offers a distinct pharmacological profile, including oral administration with food and a favorable safety profile, particularly concerning hepatotoxicity.[1][3] This technical guide provides a comprehensive overview of the discovery, development, mechanism of action, and clinical application of avatrombopag. It details the preclinical pharmacology, pharmacokinetic and pharmacodynamic properties, and pivotal clinical trial data that led to its approval for treating thrombocytopenia in adult patients with chronic liver disease (CLD) scheduled to undergo a procedure and for adult and pediatric patients with chronic immune thrombocytopenia (ITP) who have had an insufficient response to previous therapies.[4][5]
Discovery and Chemical Synthesis
Avatrombopag, initially known as AKR-501, YM477, or E5501, was discovered by Yamanouchi (now part of Astellas Pharma).[6] It is a non-peptide small molecule designed to mimic the biological effects of endogenous thrombopoietin (TPO).[7]
The chemical synthesis of avatrombopag is a multi-step process. A key large-scale synthetic route involves several critical reactions. The synthesis begins with the bromination of 1-(4-chlorothiophen-2-yl)ethenone. The resulting bromide undergoes condensation with thiourea (B124793) to produce a key thiazolamine intermediate. This intermediate is then subjected to another bromination followed by a nucleophilic aromatic substitution with 1-cyclohexylpiperazine. The subsequent crucial step is an amide bond formation with 5,6-dichloronicotinic acid, which is activated using phosphorus oxychloride. A final nucleophilic aromatic substitution with ethyl isonipecotate, followed by hydrolysis of the ester and salt formation with maleic acid, yields the final product, avatrombopag maleate.
Mechanism of Action: A Non-Competitive TPO-R Agonist
Avatrombopag functions by binding to and activating the thrombopoietin receptor (TPO-R), also known as c-Mpl, which is expressed on the surface of megakaryocytes and their progenitors in the bone marrow.[8] Unlike endogenous TPO, which binds to the extracellular domain of the receptor, avatrombopag binds to the transmembrane domain.[3][9] This distinct binding site means that avatrombopag does not compete with endogenous TPO for binding and can have an additive effect on platelet production.[1]
Upon binding, avatrombopag induces a conformational change in the TPO-R, leading to its dimerization and the activation of downstream intracellular signaling pathways. The primary pathways activated are crucial for megakaryocyte proliferation and differentiation:
-
JAK-STAT Pathway: Receptor activation leads to the phosphorylation and activation of Janus kinase 2 (JAK2), which in turn phosphorylates Signal Transducer and Activator of Transcription proteins (STAT3 and STAT5).[3][9] Phosphorylated STATs dimerize, translocate to the nucleus, and act as transcription factors for genes involved in cell proliferation and differentiation.[8]
-
MAPK (ERK) Pathway: The mitogen-activated protein kinase (MAPK) pathway, specifically the extracellular signal-regulated kinase (ERK) component, is also activated, contributing to cellular growth signals.[8][9]
-
PI3K-Akt Pathway: This pathway is involved in cell survival and proliferation and is another key downstream target of avatrombopag-mediated TPO-R activation.[8]
This cascade of signaling events stimulates the proliferation and differentiation of megakaryocyte progenitor cells from bone marrow, leading to an increase in mature megakaryocytes and, consequently, elevated platelet production.[3][7] An important characteristic of avatrombopag is that it increases platelet counts without causing platelet activation, a key safety consideration.[3]
Preclinical and Nonclinical Pharmacology
The pharmacological activity of avatrombopag was established through a series of in vitro and in vivo studies.
In Vitro Potency and Selectivity
In vitro studies confirmed that avatrombopag is a potent and selective agonist of the human TPO-R. It stimulated the proliferation of a murine pro-B cell line (Ba/F3) engineered to express the human TPO-R in a concentration-dependent manner, while having no effect on the parental cell line lacking the receptor.[3] Similarly, avatrombopag promoted the differentiation of human CD34+ hematopoietic progenitor cells into mature megakaryocytes.[10]
| Parameter | Value | Assay System | Reference |
| EC50 | 3.3 nmol/L | Proliferation of human TPO-R expressing Ba/F3 cells | [3][11] |
| EC50 | 25.0 nmol/L | Megakaryocyte differentiation from human cord blood CD34+ cells |
Table 1: In Vitro Potency of Avatrombopag
Pharmacokinetics and Metabolism
Pharmacokinetic (PK) properties of avatrombopag have been characterized in healthy subjects and patient populations. It is orally administered and demonstrates dose-proportional pharmacokinetics.[12]
| Parameter | Value (Geometric Mean, %CV) | Condition | Reference |
| Tmax (Time to Peak Concentration) | 5 - 8 hours | Single dose, fed or fasted | [13] |
| t1/2 (Elimination Half-life) | ~19 hours (19%) | Single dose | [3] |
| Vd/F (Apparent Volume of Distribution) | 180 L (25%) | N/A | [3] |
| Protein Binding | >96% | Human plasma | [3] |
| Metabolism | Primarily by CYP2C9 and CYP3A4 | In vitro human liver microsomes | [3] |
| Excretion | 88% in feces (34% as unchanged drug), 6% in urine | N/A | [3] |
Table 2: Pharmacokinetic Parameters of Avatrombopag
Administration with food does not significantly alter the rate or extent of absorption but substantially reduces pharmacokinetic variability.[13]
Clinical Development and Efficacy
Avatrombopag underwent a rigorous clinical development program to establish its efficacy and safety for its approved indications.
Thrombocytopenia in Chronic Liver Disease (CLD)
The efficacy of avatrombopag in patients with CLD and thrombocytopenia scheduled for a procedure was demonstrated in two identically designed, multicenter, randomized, double-blind, placebo-controlled Phase 3 trials: ADAPT-1 (NCT01972529) and ADAPT-2 (NCT01976104).[14]
Patients were stratified by baseline platelet count into a low baseline cohort (<40 x10⁹/L), receiving avatrombopag 60 mg daily for 5 days, and a high baseline cohort (≥40 to <50 x10⁹/L), receiving avatrombopag 40 mg daily for 5 days. The primary endpoint was the proportion of patients who did not require a platelet transfusion or any rescue procedure for bleeding up to 7 days post-procedure.[14]
| Endpoint | ADAPT-1 | ADAPT-2 | Pooled Data |
| Primary Endpoint: Responders, Low Baseline Cohort (<40 x10⁹/L) | |||
| Avatrombopag 60 mg | 65.6% | 68.6% | 66.9% |
| Placebo | 22.9% | 34.9% | 28.6% |
| p-value | <0.0001 | <0.001 | <0.0001 |
| Primary Endpoint: Responders, High Baseline Cohort (≥40 to <50 x10⁹/L) | |||
| Avatrombopag 40 mg | 88.1% | 87.9% | 88.0% |
| Placebo | 38.2% | 33.3% | 35.8% |
| p-value | <0.0001 | <0.001 | <0.0001 |
| Secondary: Achieved Platelet Count ≥50 x10⁹/L on Procedure Day, Low Cohort | |||
| Avatrombopag 60 mg | 69% | 67% | N/A |
| Placebo | 4% | 7% | N/A |
| p-value | <0.0001 | <0.0001 | N/A |
| Secondary: Achieved Platelet Count ≥50 x10⁹/L on Procedure Day, High Cohort | |||
| Avatrombopag 40 mg | 88% | 93% | N/A |
| Placebo | 21% | 39% | N/A |
| p-value | <0.0001 | <0.0001 | N/A |
Table 3: Efficacy Results from Phase 3 ADAPT Trials in CLD Patients [4][11][14]
Chronic Immune Thrombocytopenia (ITP)
The approval of avatrombopag for chronic ITP was based on a Phase 3 multicenter, randomized, double-blind, placebo-controlled study (NCT01438840).[15] The study enrolled 49 adult patients with chronic ITP and a baseline platelet count of <30 x10⁹/L. Patients were randomized 2:1 to receive avatrombopag (starting dose of 20 mg daily) or placebo for 6 months.[15][16]
The primary endpoint was the cumulative number of weeks in which the platelet count was ≥50 x10⁹/L during the 6-month treatment period without rescue therapy.[15]
| Endpoint | Avatrombopag (n=32) | Placebo (n=17) | p-value |
| Median Cumulative Weeks of Platelet Response (≥50 x10⁹/L) | 12.4 weeks | 0.0 weeks | <0.0001 |
| Mean Cumulative Weeks of Platelet Response (≥50 x10⁹/L) | 12.0 weeks | 0.1 weeks | <0.0001 |
| Platelet Response Rate at Day 8 (Platelet Count ≥50 x10⁹/L) | 65.6% | 0.0% | <0.0001 |
Table 4: Efficacy Results from Phase 3 Trial in Chronic ITP Patients [10][15]
The study demonstrated that avatrombopag was superior to placebo in achieving and maintaining a platelet response. The response to avatrombopag was rapid, with a significant difference observed by day 8, and was shown to be durable over the treatment period.[10][13]
Experimental Protocols
In Vitro TPO-R Agonist Activity (Cell Proliferation Assay)
This assay quantifies the ability of avatrombopag to stimulate the proliferation of cells dependent on TPO-R signaling.
-
Cell Line: Murine pro-B lymphocyte cell line Ba/F3, stably transfected to express the full-length human TPO-receptor (c-Mpl).
-
Methodology:
-
Cell Culture: Ba/F3-hTPO-R cells are maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum and IL-3. Prior to the assay, cells are washed to remove IL-3 to ensure proliferation is dependent on the TPO-R agonist.
-
Assay Setup: Cells are seeded into 96-well opaque-walled plates at a density of 5,000-10,000 cells per well.
-
Compound Addition: Avatrombopag is serially diluted to various concentrations and added to the wells. A positive control (recombinant human TPO) and a negative control (vehicle) are included.
-
Incubation: Plates are incubated for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
Viability Measurement: Cell viability, which is proportional to proliferation, is measured using a luminescent ATP-based assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay.[2][3] The reagent is added to each well, and after a short incubation to lyse cells and stabilize the signal, luminescence is read on a luminometer.
-
Data Analysis: Luminescence values are plotted against the log of the compound concentration, and the EC₅₀ value is determined using a four-parameter logistic curve fit.
-
Megakaryocyte Differentiation from CD34+ Progenitor Cells
This protocol assesses the ability of avatrombopag to induce the differentiation of hematopoietic stem cells into the megakaryocytic lineage.
-
Starting Material: Human CD34+ hematopoietic progenitor cells isolated from umbilical cord blood or mobilized peripheral blood using magnetic-activated cell sorting (MACS).[14][17]
-
Methodology:
-
Cell Seeding: Purified CD34+ cells are seeded at a density of approximately 5 x 10⁵ cells/mL in a serum-free expansion medium (e.g., StemSpan™) in a 12-well plate.[10][17]
-
Cytokine Stimulation: The medium is supplemented with a cytokine cocktail to promote megakaryopoiesis. A common cocktail includes TPO (e.g., 50 ng/mL), and may also include Stem Cell Factor (SCF), IL-6, and IL-9.[12] For testing, avatrombopag is added at various concentrations in place of or in addition to TPO.
-
Culture: Cells are cultured for 10-14 days at 37°C in a 5% CO₂ incubator.[17]
-
Phenotypic Analysis: At various time points, cells are harvested and analyzed by flow cytometry. Cells are stained with fluorescently-conjugated antibodies against megakaryocyte-specific surface markers, such as CD41 (integrin αIIb) and CD42b (glycoprotein Ibα).[14][15]
-
Data Analysis: The percentage of cells expressing CD41 and/or CD42b is quantified to determine the efficiency of megakaryocyte differentiation.
-
Analysis of TPO-R Downstream Signaling (Western Blot)
This method is used to confirm the activation of intracellular signaling pathways downstream of the TPO-receptor.
-
Cell System: Ba/F3-hTPO-R cells or primary CD34+-derived megakaryocytes.
-
Methodology:
-
Stimulation: Cells are serum-starved and then stimulated with avatrombopag or TPO for a short period (e.g., 5-30 minutes).
-
Cell Lysis: Cells are washed with ice-cold PBS and lysed with a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation states.
-
Protein Quantification: The total protein concentration of each lysate is determined using a BCA protein assay to ensure equal loading.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked (e.g., with 5% BSA in TBST) and then incubated overnight at 4°C with primary antibodies specific for the phosphorylated forms of key signaling proteins (e.g., phospho-STAT5, phospho-ERK).
-
Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The signal is detected using an enhanced chemiluminescence (ECL) substrate and captured with an imaging system.
-
Normalization: To confirm equal protein loading, the membrane is stripped and re-probed with antibodies against the total (phosphorylated and unphosphorylated) forms of the respective signaling proteins (e.g., total STAT5, total ERK).
-
Conclusion
The development of avatrombopag represents a significant advancement in the treatment of thrombocytopenia. Its discovery as a potent, orally available, small-molecule TPO-RA with a non-competitive mechanism of action provided a strong foundation for its clinical development. Rigorous preclinical and clinical studies have established its efficacy and a favorable safety profile, leading to its approval for use in patients with CLD and ITP. The data summarized herein provides a technical foundation for understanding the scientific journey of avatrombopag, from initial chemical synthesis and mechanistic studies to pivotal clinical evidence, offering valuable insights for researchers and professionals in the field of drug development and hematology.
References
- 1. biorxiv.org [biorxiv.org]
- 2. endocrine-abstracts.org [endocrine-abstracts.org]
- 3. benchchem.com [benchchem.com]
- 4. BaF3 Assays - PharmaLegacy | Preclinical Pharmacology CRO [pharmalegacy.com]
- 5. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [worldwide.promega.com]
- 6. news-medical.net [news-medical.net]
- 7. Video: Megakaryocyte Differentiation and Platelet Formation from Human Cord Blood-derived CD34+ Cells [jove.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. CellTiter-Glo® Luminescent Cell Viability Assay [worldwide.promega.com]
- 11. Megakaryocyte Differentiation and Platelet Formation from Human Cord Blood-derived CD34+ Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. reactionbiology.com [reactionbiology.com]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. A Western Blotting Protocol for Small Numbers of Hematopoietic Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. A Western Blotting Protocol for Small Numbers of Hematopoietic Stem Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Early-phase clinical trial results for Avatrombopag hydrochloride
An In-Depth Technical Guide to Early-Phase Clinical Trial Results for Avatrombopag (B1665838) Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Avatrombopag is an orally bioavailable, small-molecule thrombopoietin receptor agonist (TPO-RA) developed for the treatment of thrombocytopenia.[1] It functions by mimicking the effects of endogenous thrombopoietin, stimulating the proliferation and differentiation of megakaryocytes from bone marrow progenitor cells, which leads to an increase in platelet production.[1][2] This document provides a comprehensive technical overview of the early-phase clinical trial results for avatrombopag, focusing on its mechanism of action, pharmacokinetics, pharmacodynamics, and the methodologies and outcomes of Phase 1 and Phase 2 studies.
Mechanism of Action
Avatrombopag selectively binds to the transmembrane domain of the thrombopoietin receptor (TPO-R), also known as c-Mpl, on the surface of megakaryocytes and their precursors.[2][3] This binding is non-competitive with endogenous TPO and can have an additive effect on platelet production.[1][4] Upon binding, avatrombopag induces a conformational change in the TPO-R, leading to the activation of several downstream signaling pathways essential for megakaryocyte maturation and platelet generation.[3]
Key signaling cascades activated by avatrombopag include:
-
JAK-STAT Pathway: Activation of Janus kinase (JAK) proteins leads to the phosphorylation and subsequent dimerization of Signal Transducer and Activator of Transcription (STAT) proteins, particularly STAT3 and STAT5.[2][3] These dimers then translocate to the nucleus to modulate the expression of genes involved in cell proliferation and differentiation.[3]
-
MAPK (ERK) Pathway: The mitogen-activated protein kinase (MAPK/ERK) pathway is also stimulated, playing a crucial role in cellular responses to growth signals.[2][3]
-
PI3K-Akt Pathway: The phosphoinositide 3-kinase (PI3K)-Akt pathway, which is involved in cell survival and growth, is activated, contributing to a robust and sustained production of platelets.[3]
Pharmacokinetics and Pharmacodynamics
Early-phase studies in healthy subjects characterized the pharmacokinetic (PK) and pharmacodynamic (PD) profile of avatrombopag.[5][6]
Pharmacokinetics: Avatrombopag exhibits dose-proportional pharmacokinetics.[5][7] Following oral administration, peak plasma concentrations are reached between 5 to 8 hours.[7] The mean plasma elimination half-life is approximately 19 hours, supporting once-daily dosing.[1][5] Avatrombopag is primarily metabolized by cytochrome P450 enzymes CYP2C9 and CYP3A4.[1][8] Fecal excretion is the main route of elimination, accounting for 88% of the administered dose, with only 6% found in urine.[1] Administration with food does not significantly alter the rate or extent of absorption but does reduce PK variability.[7]
Pharmacodynamics: The effect of avatrombopag on platelet counts is dose-dependent.[5] An increase in platelet count is observed within 3 to 5 days of administration, with maximum effects seen after 10 to 13 days.[5][9] In a single-dose study, platelet counts returned to baseline by day 27.[7] Importantly, avatrombopag increases platelet production without causing platelet activation.[1]
| Table 1: Pharmacokinetic Parameters of Avatrombopag in Healthy Adults | |
| Parameter | Value |
| Time to Peak Concentration (Tmax) | 5 - 8 hours[7] |
| Plasma Elimination Half-Life (t1/2) | ~19 hours (range: 16-21 hours)[1][5][7] |
| Metabolism | Primarily via CYP2C9 and CYP3A4[1][8] |
| Excretion | 88% feces, 6% urine[1] |
| Plasma Protein Binding | >96%[1] |
| Effect of Food | Reduced pharmacokinetic variability[7] |
Early-Phase Clinical Trial Results
Phase 1 Studies in Healthy Volunteers
Two Phase 1, double-blind, dose-rising, placebo-controlled studies were conducted to assess the safety, tolerability, and PK/PD profile of avatrombopag in healthy adults.[5]
Experimental Protocol:
-
Study Design: Randomized, double-blind, placebo-controlled, dose-escalation studies.[5]
-
Single-Dose Study: 63 subjects were randomized (2:1) to receive a single dose of avatrombopag (1, 3, 10, 20, 50, 75, or 100 mg) or placebo.[5]
-
Multiple-Dose Study: 29 subjects were randomized (2:1) to receive avatrombopag (3, 10, or 20 mg) or placebo daily for 14 days.[5]
-
Key Assessments: Safety monitoring (adverse events, vital signs, lab tests), pharmacokinetic sampling, and pharmacodynamic assessments (platelet counts).[5]
Results: Avatrombopag was well tolerated with no serious adverse events, dose-limiting toxicities, or deaths reported.[5] The effects on platelet counts were dependent on the dose and duration of treatment. In the multiple-dose study, a 20 mg daily dose resulted in maximum platelet count changes of over 370 × 10⁹/L above baseline after 13-16 days.[5]
| Table 2: Phase 1 Platelet Response (Multiple-Dose Study) | |
| Dose Group | Maximum Change in Platelet Count from Baseline |
| 20 mg daily for 14 days | >370 × 10⁹/L[5] |
Phase 2 Studies in Patients
1. Patients with Chronic Immune Thrombocytopenia (ITP)
A Phase 2, randomized, placebo-controlled study evaluated the efficacy and safety of once-daily avatrombopag in patients with persistent or chronic ITP.[10]
Experimental Protocol:
-
Study Design: 28-day, randomized, placebo-controlled trial with a 24-week open-label extension.[10]
-
Patient Population: 64 adults with ITP for ≥3 months.[10]
-
Intervention: Patients were randomized to once-daily oral avatrombopag (2.5, 5, 10, or 20 mg) or placebo.[10]
-
Primary Endpoint: Proportion of patients achieving a platelet count of ≥50 × 10⁹/L with a ≥20 × 10⁹/L increase from baseline at day 28.[10]
Results: A clear dose-response was observed. The 20 mg dose group showed the highest response rate, with 80% of patients meeting the primary endpoint compared to 0% in the placebo group.[10] Most responses occurred by day 7.[10]
| Table 3: Phase 2 Efficacy in Chronic ITP (Day 28) | |||||
| Endpoint | Placebo | Avatrombopag 2.5 mg | Avatrombopag 5 mg | Avatrombopag 10 mg | Avatrombopag 20 mg |
| Platelet Response Rate | 0% | 13% | 53% | 50% | 80%[10] |
| Achieved PC ≥50 × 10⁹/L and ≥20 × 10⁹/L increase from baseline |
2. Patients with Thrombocytopenia and Chronic Liver Disease (CLD)
A Phase 2 multicenter study investigated the efficacy and safety of avatrombopag in patients with thrombocytopenia secondary to cirrhosis who were scheduled for an elective procedure.[11][12]
Experimental Protocol:
-
Study Design: Randomized, placebo-controlled, double-blind, parallel-group study in two sequential cohorts (A and B) testing different formulations and doses.[11][12]
-
Patient Population: 130 adults with cirrhosis and platelet counts between ≥10 to ≤58 × 10⁹/L.[11]
-
Intervention: Patients received placebo or various avatrombopag dosing regimens for up to 7 days prior to their procedure.[11]
-
Primary Endpoint: Achievement of a platelet increase of ≥20 × 10⁹/L from baseline AND a platelet count >50 × 10⁹/L at least once during days 4-8.[11][12]
Results: Avatrombopag was superior to placebo in increasing platelet counts. A dose-dependent response was observed across the different regimens. The overall proportion of responders was significantly higher in the combined avatrombopag groups compared to the combined placebo groups.[13] The most common adverse events were nausea, fatigue, and headache.[11]
| Table 4: Phase 2 Efficacy in Thrombocytopenia with CLD | ||
| Patient Group | Placebo Responders | Avatrombopag Responders |
| Cohort A | 6.3% | 49.0%[11] |
| Cohort B | 9.5% | 47.6%[11] |
| Combined | 8.1% | 48.4% (p <0.0001)[13] |
Another Phase 2 study in Japanese patients with CLD and thrombocytopenia corroborated these findings, showing significant increases in responder rates for the 40 mg and 60 mg dose groups versus placebo.[14]
| Table 5: Phase 2 Efficacy in Japanese Patients with CLD | ||||
| Endpoint (Responder Rate) | Placebo (n=11) | Avatrombopag 20 mg (n=7) | Avatrombopag 40 mg (n=11) | Avatrombopag 60 mg (n=10) |
| Platelet Response Rate at Visit 4 | 9.1% | Not Reported | 63.6% (p=0.004) | 40% (p=0.024)[14] |
| Defined as PC ≥50 × 10⁹/L and ≥20 × 10⁹/L increase from baseline |
Conclusion
Early-phase clinical trials have established a favorable safety, tolerability, pharmacokinetic, and pharmacodynamic profile for avatrombopag hydrochloride. The mechanism of action, involving the stimulation of key signaling pathways like JAK-STAT and MAPK, translates into a reliable and dose-dependent increase in platelet production. Phase 1 studies in healthy volunteers confirmed the drug's safety and predictable pharmacokinetics. Phase 2 studies demonstrated significant efficacy in increasing platelet counts in patients with both chronic ITP and thrombocytopenia associated with chronic liver disease, paving the way for subsequent Phase 3 trials and eventual regulatory approval. These foundational studies provide a strong rationale for the use of avatrombopag as a valuable therapeutic option for managing various thrombocytopenic conditions.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. researchgate.net [researchgate.net]
- 3. What is the mechanism of Avatrombopag Maleate? [synapse.patsnap.com]
- 4. Avatrombopag: A Review in Thrombocytopenia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Avatrombopag, an oral thrombopoietin receptor agonist: results of two double-blind, dose-rising, placebo-controlled Phase 1 studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 2024.sci-hub.se [2024.sci-hub.se]
- 7. Pharmacokinetics, Pharmacodynamics, Pharmacogenomics, Safety, and Tolerability of Avatrombopag in Healthy Japanese and White Subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ClinPGx [clinpgx.org]
- 9. Pharmacokinetic/pharmacodynamic drug–drug interactions of avatrombopag when coadministered with dual or selective CYP2C9 and CYP3A interacting drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ashpublications.org [ashpublications.org]
- 11. Phase II study of avatrombopag in thrombocytopenic patients with cirrhosis undergoing an elective procedure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 13. webaigo.it [webaigo.it]
- 14. Phase 2 study of avatrombopag in Japanese patients with chronic liver disease and thrombocytopenia - PubMed [pubmed.ncbi.nlm.nih.gov]
Avatrombopag Hydrochloride's In Vitro Influence on Megakaryocyte Differentiation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Avatrombopag (B1665838) is an orally bioavailable, small-molecule thrombopoietin receptor (TPO-R) agonist designed to mimic the effects of endogenous thrombopoietin (TPO), the primary regulator of megakaryopoiesis and platelet production. This technical guide provides an in-depth overview of the in vitro effects of avatrombopag hydrochloride on the differentiation of megakaryocytes, the platelet precursors. The document summarizes key quantitative data, outlines detailed experimental protocols for assessing its activity, and visualizes the underlying signaling pathways and experimental workflows.
Mechanism of Action
Avatrombopag selectively binds to the transmembrane domain of the TPO receptor (c-Mpl) on megakaryocytes and their progenitors.[1] This binding induces a conformational change in the receptor, initiating a cascade of intracellular signaling pathways that drive the proliferation and differentiation of these cells, ultimately leading to increased platelet production.[1][2] Unlike endogenous TPO, avatrombopag binds to a different site on the receptor, which allows for a synergistic effect when both are present.[3][4]
Signaling Pathways Activated by Avatrombopag
Upon binding to the TPO receptor, avatrombopag activates three primary signaling pathways crucial for megakaryocyte development:
-
JAK-STAT Pathway: The binding of avatrombopag leads to the activation of Janus kinase (JAK) proteins, which in turn phosphorylate Signal Transducer and Activator of Transcription (STAT) proteins, specifically STAT3 and STAT5.[5] These phosphorylated STATs dimerize, translocate to the nucleus, and modulate the expression of genes essential for cell proliferation and differentiation.
-
MAPK/ERK Pathway: Avatrombopag also stimulates the Mitogen-Activated Protein Kinase (MAPK) pathway, specifically the Extracellular signal-Regulated Kinase (ERK).[5] This pathway is critical in controlling cellular responses to growth signals.
-
PI3K-Akt Pathway: The Phosphoinositide 3-Kinase (PI3K)-Akt signaling cascade is another key pathway activated by avatrombopag. This pathway plays a vital role in promoting cell survival and growth.
Quantitative Data Summary
The in vitro activity of avatrombopag has been quantified in various assays, demonstrating its potency and efficacy in stimulating megakaryopoiesis.
| Parameter | Cell Type | Value | Reference |
| EC50 of Cell Proliferation | Murine Ba/F3 cells expressing human TPO-R | 3.3 nmol/L | [5][6] |
| EC50 of Megakaryocyte Differentiation | Human cord blood CD34+ cells | 25.0 nmol/L | [7] |
| Megakaryocyte Proliferation (Avatrombopag + rhTPO vs. rhTPO alone) | G-CSF-mobilized human peripheral blood CD34+ cells | ~200% greater | [4] |
Experimental Protocols
The following sections provide detailed methodologies for key in vitro experiments to assess the effects of avatrombopag on megakaryocyte differentiation.
In Vitro Megakaryocyte Differentiation from Human CD34+ Cells
This protocol outlines the general procedure for differentiating human CD34+ hematopoietic stem and progenitor cells into mature megakaryocytes in the presence of avatrombopag.
a. Isolation of CD34+ Cells:
-
Human CD34+ cells can be isolated from various sources, including umbilical cord blood, bone marrow, or mobilized peripheral blood, using immunomagnetic bead selection (e.g., MACS).[8][9]
b. Cell Culture and Differentiation:
-
Basal Medium: A serum-free medium is recommended to reduce variability.[1][10] A common basal medium is Iscove's Modified Dulbecco's Medium (IMDM).
-
Cytokine Cocktail:
-
Thrombopoietin (TPO) or a TPO-receptor agonist like avatrombopag is essential.
-
For avatrombopag-specific studies, a dose-response can be performed (e.g., 10 nM to 1 µM).
-
Other cytokines can be added to support early progenitor survival and proliferation, such as Stem Cell Factor (SCF) and Interleukin-6 (IL-6).[11]
-
-
Culture Conditions:
-
Seed purified CD34+ cells at a density of 1 x 105 cells/mL in a humidified incubator at 37°C with 5% CO2.
-
Culture for 10-14 days, with media changes as needed.
-
c. Assessment of Megakaryocyte Differentiation:
-
Morphology: Mature megakaryocytes are large, polyploid cells with multi-lobed nuclei, which can be visualized by light microscopy after Wright-Giemsa staining.
-
Immunophenotyping: Use flow cytometry to quantify the expression of megakaryocyte-specific surface markers such as CD41a (integrin αIIb) and CD42b (glycoprotein Ibα).[12]
-
Ploidy Analysis: Assess the DNA content of CD41a+ cells by flow cytometry after staining with a fluorescent DNA dye like propidium (B1200493) iodide.[7][8]
-
Proplatelet Formation: Mature megakaryocytes extend cytoplasmic projections called proplatelets, from which platelets are shed. This can be quantified by plating mature megakaryocytes on a fibrinogen-coated surface and counting the percentage of cells forming proplatelets using light or fluorescence microscopy.[13]
Megakaryocyte Colony-Forming Unit (CFU-Mk) Assay
This assay measures the ability of hematopoietic progenitors to form colonies of megakaryocytes in a semi-solid medium in response to avatrombopag.
a. Cell Plating:
-
Prepare a semi-solid medium such as MegaCult™-C (collagen-based) or methylcellulose (B11928114).[14]
-
Add a defined number of CD34+ cells and varying concentrations of avatrombopag to the medium.
-
Plate the mixture into chamber slides or culture dishes.
b. Incubation:
-
Incubate the cultures for 10-12 days at 37°C in a humidified incubator with 5% CO2.
c. Colony Staining and Counting:
-
Dehydrate and fix the collagen gel or methylcellulose culture.
-
Perform immunocytochemical staining for a megakaryocyte-specific marker like CD41a.[14]
-
Count the number of positive colonies under a microscope. A colony is typically defined as a cluster of three or more megakaryocytes.
Western Blot Analysis of Signaling Pathways
This protocol is used to detect the phosphorylation and activation of key signaling proteins in response to avatrombopag.
a. Cell Stimulation and Lysis:
-
Culture megakaryocytes or a TPO-R expressing cell line (e.g., Ba/F3-hTPO-R) and starve them of growth factors for a few hours.
-
Stimulate the cells with avatrombopag for various time points (e.g., 5, 15, 30, 60 minutes).
-
Lyse the cells in a buffer containing protease and phosphatase inhibitors.
b. Protein Quantification and Electrophoresis:
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein by SDS-PAGE.
c. Immunoblotting:
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Probe the membrane with primary antibodies specific for the phosphorylated forms of STAT3, STAT5, ERK, and Akt.
-
Also, probe for the total forms of these proteins as loading controls.
-
Use a secondary antibody conjugated to an enzyme (e.g., HRP) for detection by chemiluminescence.
Experimental Workflow Visualization
Conclusion
This compound is a potent TPO-receptor agonist that effectively stimulates the in vitro differentiation of megakaryocytes from hematopoietic progenitor cells. Its mechanism of action involves the activation of the JAK-STAT, MAPK/ERK, and PI3K-Akt signaling pathways, leading to increased megakaryocyte proliferation and maturation. The provided experimental protocols and quantitative data serve as a comprehensive resource for researchers investigating the biological effects of avatrombopag and for the development of novel therapies for thrombocytopenia.
References
- 1. Targeting a thrombopoietin-independent strategy in the discovery of a novel inducer of megakaryocytopoiesis, DMAG, for the treatment of thrombocytopenia | Haematologica [haematologica.org]
- 2. JCI - The biogenesis of platelets from megakaryocyte proplatelets [jci.org]
- 3. haematologica.org [haematologica.org]
- 4. AKR-501 (YM477) in combination with thrombopoietin enhances human megakaryocytopoiesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ovid.com [ovid.com]
- 6. AKR-501 (YM477) a novel orally-active thrombopoietin receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Flow cytometric analysis of megakaryocyte ploidy in chronic myeloproliferative disorders and reactive thrombocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Analysis of megakaryocytes by flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Megakaryocyte Differentiation and Platelet Formation from Human Cord Blood-derived CD34+ Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Efficient in vitro megakaryocyte maturation using cytokine cocktails optimized by statistical experimental design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Revealing eltrombopag’s promotion of human megakaryopoiesis through AKT/ERK-dependent pathway activation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. stemcell.com [stemcell.com]
Avatrombopag Hydrochloride: A Technical Guide to Chemical Synthesis and Purification for Research Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical synthesis and purification of Avatrombopag (B1665838), with a specific focus on the preparation of its hydrochloride salt for research purposes. Avatrombopag is a second-generation, orally bioavailable small molecule thrombopoietin (TPO) receptor agonist. It is utilized in the treatment of thrombocytopenia by stimulating the proliferation and differentiation of megakaryocytes from bone marrow progenitor cells, which results in increased platelet production.[1][2][3] The commercially available form of the drug is Avatrombopag maleate, marketed under the trade name Doptelet®.[3][4][5] This document outlines a well-documented synthetic pathway to the Avatrombopag free base and provides a standard protocol for its conversion to the hydrochloride salt.
Mechanism of Action
Avatrombopag functions by binding to and stimulating the transmembrane domain of the thrombopoietin receptor (TPO-R, also known as c-Mpl).[3] This action mimics the effects of endogenous thrombopoietin, initiating a signaling cascade that leads to the growth and maturation of megakaryocytes, the precursor cells to platelets.[3] Consequently, this stimulation results in an elevated platelet count in the bloodstream.[3] An important characteristic of Avatrombopag is that it does not compete with endogenous TPO for binding to the receptor and has an additive effect on platelet production.[3]
References
- 1. Synthesis of Avatrombopag | NROChemistry [nrochemistry.com]
- 2. The synthesize method of Avatrombopag_Chemicalbook [chemicalbook.com]
- 3. Avatrombopag | C29H34Cl2N6O3S2 | CID 9852519 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. WO2021021000A1 - Method for producing avatrombopag - Google Patents [patents.google.com]
- 5. go.drugbank.com [go.drugbank.com]
Methodological & Application
Application Notes and Protocols for the Evaluation of Avatrombopag in Animal Models of Thrombocytopenia
Introduction
Avatrombopag (B1665838) is an orally bioavailable, second-generation small molecule thrombopoietin receptor agonist (TPO-RA).[1][2] It functions by binding to the transmembrane domain of the thrombopoietin receptor (TPO-R, also known as c-Mpl), mimicking the effects of endogenous thrombopoietin.[3][4] This activation stimulates downstream signaling pathways, leading to the proliferation and differentiation of megakaryocytes from bone marrow progenitor cells, which ultimately results in increased platelet production.[2][5]
It is critical to note that avatrombopag is used to treat or ameliorate thrombocytopenia by increasing platelet counts. It does not induce thrombocytopenia. Therefore, these application notes provide protocols for evaluating the efficacy of avatrombopag in research animals in which thrombocytopenia has been induced by other means, such as through chemotherapy agents. The primary audience for this document includes researchers, scientists, and drug development professionals investigating novel therapies for thrombocytopenic conditions.
Mechanism of Action
Avatrombopag selectively binds to the TPO receptor, inducing a conformational change that activates intracellular signaling cascades essential for megakaryopoiesis. Unlike endogenous TPO, avatrombopag binds to the transmembrane domain, allowing for a synergistic or additive effect with TPO on platelet production.[2][3][6] The primary signaling pathways activated upon receptor binding are the Janus kinase/signal transducer and activator of transcription (JAK-STAT) and the mitogen-activated protein kinase (MAPK) pathways.[3][5] Activation of these pathways promotes the survival, proliferation, and differentiation of megakaryocyte progenitor cells, leading to a dose-dependent increase in circulating platelets.[3][7]
Figure 1: Avatrombopag Signaling Pathway.
Pharmacokinetics and Pharmacodynamics Summary
The pharmacokinetic (PK) and pharmacodynamic (PD) properties of avatrombopag have been primarily characterized in human studies. Preclinical studies in mice, rats, dogs, and monkeys have shown good oral absorption, ranging from 50% to 90%.[8] In humans, avatrombopag exhibits dose-proportional pharmacokinetics.[9] Following oral administration, platelet counts begin to rise after 3 to 5 days, reaching a peak between 13 to 16 days.[3]
Table 1: Pharmacokinetic Parameters of Avatrombopag in Humans
| Parameter | Value | Reference |
|---|---|---|
| Time to Peak Concentration (Tmax) | 5 - 8 hours | [9] |
| Plasma Half-life (t½) | ~19 hours | [2][7] |
| Plasma Protein Binding | >96% | [2] |
| Metabolism | Primarily via CYP2C9 and CYP3A4 | [2][10] |
| Excretion | 88% in feces (34% as unchanged drug) | [2][8] |
| Effect of Food | Reduces PK variability, no significant alteration of absorption |[9] |
Table 2: Dose-Dependent Platelet Response in Humans with ITP (Day 28)
| Avatrombopag Daily Dose | Platelet Response Rate* | Reference |
|---|---|---|
| Placebo | 0% | [11] |
| 2.5 mg | 13% | [11] |
| 5 mg | 53% | [11] |
| 10 mg | 50% | [11] |
| 20 mg | 80% | [11] |
*Response defined as platelet count ≥50 x 10⁹/L and an increase of ≥20 x 10⁹/L from baseline.
Experimental Protocols
The following protocols provide a framework for inducing thrombocytopenia in a murine model and subsequently evaluating the efficacy of avatrombopag. Researchers should adapt these protocols based on their specific experimental needs and institutional guidelines.
Protocol 1: Induction of Chemotherapy-Induced Thrombocytopenia (CIT) in Mice
This protocol describes a common method for inducing thrombocytopenia using the chemotherapeutic agent carboplatin (B1684641).
Materials:
-
Research Animals: e.g., C57BL/6 mice, 8-10 weeks old.
-
Carboplatin (lyophilized powder).
-
Sterile 0.9% Saline for injection.
-
Syringes and needles (e.g., 27G).
-
Animal scale.
-
Hematology analyzer.
-
Anticoagulant tubes (e.g., EDTA-coated).
Methodology:
-
Acclimatization: Allow animals to acclimate to the facility for at least one week prior to the experiment.
-
Baseline Blood Collection: Collect a baseline blood sample (approx. 50-100 µL) via tail vein or saphenous vein into an EDTA-coated tube. Analyze for complete blood count (CBC), paying special attention to the platelet count.
-
Carboplatin Preparation: Reconstitute carboplatin in sterile 0.9% saline to a final concentration suitable for injection (e.g., 10 mg/mL). Prepare fresh on the day of use.
-
Carboplatin Administration: Administer a single intraperitoneal (IP) injection of carboplatin. A dose of 50-75 mg/kg is often sufficient to induce significant thrombocytopenia. The platelet nadir (lowest point) typically occurs 7-10 days post-injection.
-
Monitoring: Collect blood samples every 2-3 days following injection to monitor the progression of thrombocytopenia. The target is a platelet count below the normal physiological range (e.g., <200 x 10⁹/L).
Protocol 2: Evaluation of Avatrombopag Efficacy in a CIT Model
This protocol begins after thrombocytopenia has been established (Day 7-10 from Protocol 1).
Materials:
-
Thrombocytopenic mice (from Protocol 1).
-
Avatrombopag hydrochloride.
-
Vehicle for oral administration (e.g., 0.5% methylcellulose (B11928114) in sterile water).
-
Oral gavage needles.
-
All materials listed in Protocol 1.
Methodology:
-
Animal Grouping: Once the platelet nadir is reached, randomize animals into treatment groups (n=8-10 per group):
-
Group 1: Vehicle Control (e.g., 0.5% methylcellulose).
-
Group 2: Avatrombopag (Low Dose, e.g., 1 mg/kg).
-
Group 3: Avatrombopag (Mid Dose, e.g., 3 mg/kg).
-
Group 4: Avatrombopag (High Dose, e.g., 10 mg/kg).
-
Note: These doses are suggestions. A pilot dose-finding study is highly recommended as optimal doses may vary by species and model.
-
-
Avatrombopag Preparation: Prepare a suspension of avatrombopag in the chosen vehicle. Ensure homogeneity of the suspension before each administration.
-
Drug Administration: Administer avatrombopag or vehicle by oral gavage once daily for a predetermined period (e.g., 7-14 consecutive days).
-
Blood Sampling and Analysis: Collect blood samples (approx. 50 µL) at regular intervals (e.g., Day 0, 3, 7, 10, and 14 of treatment). Analyze CBCs to determine platelet counts.
-
Data Analysis: Plot the mean platelet count over time for each group. Perform statistical analysis (e.g., ANOVA with post-hoc tests) to compare the platelet recovery rates between the avatrombopag-treated groups and the vehicle control group.
-
Endpoint: The primary endpoint is the time to platelet recovery (e.g., return to baseline or a predefined threshold). Secondary endpoints can include the peak platelet count achieved and assessment of bleeding events.
Experimental Workflow and Logic
The successful evaluation of avatrombopag in a research setting follows a structured workflow, from model induction to final data analysis.
Figure 2: Workflow for evaluating avatrombopag.
References
- 1. What is the mechanism of Avatrombopag Maleate? [synapse.patsnap.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Avatrombopag for the Treatment of Immune Thrombocytopenia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Thrombopoietin Receptor Agonists - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Avatrombopag for the treatment of immune thrombocytopenia and thrombocytopenia of chronic liver disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Avatrombopag: A Review in Thrombocytopenia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. opac.ll.chiba-u.jp [opac.ll.chiba-u.jp]
- 9. Pharmacokinetics, Pharmacodynamics, Pharmacogenomics, Safety, and Tolerability of Avatrombopag in Healthy Japanese and White Subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 2024.sci-hub.se [2024.sci-hub.se]
- 11. Avatrombopag for the Treatment of Adult Patients with Chronic Immune Thrombocytopenia (cITP): Focus on Patient Selection and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Avatrombopag Hydrochloride in In Vivo Mouse Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vivo use of avatrombopag (B1665838) hydrochloride in mouse models, with a focus on dosage, experimental protocols, and the underlying mechanism of action. Avatrombopag is a second-generation, orally bioavailable thrombopoietin receptor (TPO-R) agonist that stimulates megakaryopoiesis and subsequent platelet production. Due to its high species specificity for the human TPO-receptor, in vivo studies in mice necessitate the use of humanized models.
Data Presentation: Avatrombopag Dosage and Efficacy in Humanized Mice
In vivo studies of avatrombopag in mice have been successfully conducted using Non-Obese Diabetic/Severe Combined Immunodeficiency (NOD/SCID) mice engrafted with human hematopoietic stem cells (CD34+). This model allows for the specific assessment of avatrombopag's effect on human platelet production.
| Parameter | Details | Reference |
| Mouse Model | Non-Obese Diabetic/Severe Combined Immunodeficiency (NOD/SCID) mice transplanted with human fetal liver CD34+ cells. | [1][2] |
| Drug | Avatrombopag (also known as AKR-501 or YM477) | [1][2] |
| Administration Route | Oral | [1][2] |
| Dosage Range | 0.3, 1, and 3 mg/kg/day | [1][2] |
| Treatment Duration | 14 days | [1] |
| Efficacy Readout | Human platelet count in peripheral blood | [1][2] |
| Observed Outcomes | - Dose-dependent increase in human platelet counts. - Statistically significant increase at doses of 1 mg/kg/day and above. - Approximately 2.7-fold increase in human platelets at 1 mg/kg/day by day 14. - Approximately 3.0-fold increase in human platelets at 3 mg/kg/day by day 14. - No effect on murine platelet counts. - Human platelet counts returned to baseline levels after cessation of treatment. | [1][2] |
Experimental Protocols
Humanized NOD/SCID Mouse Model Generation
A crucial prerequisite for in vivo studies of avatrombopag is the successful engraftment of human hematopoietic stem cells in an immunodeficient mouse model.
Materials:
-
NOD/SCID mice
-
Cryopreserved human fetal liver CD34+ cells
-
Sublethal irradiation source
Protocol:
-
Sublethally irradiate NOD/SCID mice (e.g., 240 cGy) to ablate the murine hematopoietic system and facilitate engraftment of human cells.[1]
-
Thaw cryopreserved human fetal liver CD34+ cells according to the supplier's protocol.
-
Transplant the human CD34+ cells into the irradiated NOD/SCID mice, typically via intravenous injection.
-
Allow a period of at least 4 weeks for the human hematopoietic stem cells to engraft and begin producing human platelets.[1]
-
Confirm the presence of human platelets in the peripheral blood of the mice before commencing treatment with avatrombopag.
Avatrombopag Hydrochloride Administration
Drug Preparation:
-
This compound can be formulated for oral administration. The specific vehicle used should be appropriate for murine oral gavage and ensure the stability of the compound.
Administration Protocol:
-
Divide the humanized NOD/SCID mice into treatment and control groups.
-
Administer this compound orally once daily at the desired dosages (e.g., 0.3, 1, and 3 mg/kg).[1][2]
-
Administer an equivalent volume of the vehicle solution to the control group.
-
Continue daily administration for the planned duration of the study (e.g., 14 days).[1]
Monitoring and Sample Analysis
Blood Collection:
-
Collect peripheral blood samples from the mice at baseline and at specified time points throughout the study (e.g., weekly or at the end of the treatment period).
Platelet Counting:
-
Use an automated hematology analyzer or flow cytometry with species-specific antibodies to differentiate and quantify human and murine platelets. This is critical due to the species-specific action of avatrombopag.
Mechanism of Action: Signaling Pathways
Avatrombopag selectively binds to the transmembrane domain of the human thrombopoietin receptor (TPO-R), also known as c-Mpl. This binding activates downstream signaling cascades that promote the proliferation and differentiation of megakaryocyte progenitor cells, ultimately leading to increased platelet production. The primary signaling pathways involved are the Janus kinase/signal transducer and activator of transcription (JAK-STAT) pathway and the Mitogen-activated protein kinase (MAPK/ERK) pathway.[3]
Caption: Avatrombopag signaling pathway.
Experimental Workflow
The following diagram outlines a typical experimental workflow for evaluating the in vivo efficacy of avatrombopag in a humanized mouse model.
Caption: Experimental workflow for avatrombopag in vivo mouse studies.
References
Application Notes and Protocols for Assessing Avatrombopag Hydrochloride Effects in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing cell culture techniques to assess the in vitro effects of Avatrombopag (B1665838) hydrochloride, a second-generation thrombopoietin receptor (TPO-R) agonist. Avatrombopag stimulates the proliferation and differentiation of megakaryocytes, leading to increased platelet production. The following protocols are designed to enable researchers to evaluate its biological activity and mechanism of action in relevant cellular models.
Application Note 1: Assessing Cell Proliferation in TPO-R Expressing Cell Lines
Avatrombopag's primary mechanism involves the activation of the TPO receptor (c-Mpl), initiating downstream signaling cascades that promote cell survival and proliferation. A common in vitro model to assess this activity is the use of hematopoietic cell lines, such as the murine Ba/F3 cell line, engineered to express the human TPO receptor (Ba/F3-hTPO-R). These cells are dependent on cytokine signaling for their growth and survival, making them an ideal system to quantify the proliferative effects of TPO-R agonists like Avatrombopag.
Key applications:
-
Determination of the half-maximal effective concentration (EC50) for cell proliferation.
-
Comparison of the potency of Avatrombopag with recombinant human TPO (rhTPO) and other TPO-R agonists.
-
Screening of potential TPO-R agonists or inhibitors.
Application Note 2: Evaluating Megakaryocyte Differentiation and Maturation
A crucial aspect of Avatrombopag's therapeutic effect is its ability to drive the differentiation of hematopoietic stem and progenitor cells (HSPCs) towards the megakaryocytic lineage. Primary human CD34+ cells, isolated from cord blood, bone marrow, or mobilized peripheral blood, are the gold standard for in vitro megakaryopoiesis studies. Treatment of these cells with Avatrombopag allows for the detailed analysis of megakaryocyte development, from early progenitors to mature, platelet-producing cells.
Key applications:
-
Quantification of megakaryocyte progenitor colony formation (CFU-Mk).
-
Assessment of megakaryocyte maturation through morphological analysis and marker expression (e.g., CD41, CD42b).
-
Evaluation of proplatelet formation and in vitro platelet production.
Application Note 3: Investigating TPO-R Downstream Signaling Pathways
Upon binding to the TPO receptor, Avatrombopag activates several key intracellular signaling pathways, including the Janus kinase/signal transducer and activator of transcription (JAK-STAT), mitogen-activated protein kinase (MAPK), and phosphatidylinositol 3-kinase (PI3K)/Akt pathways.[1] Investigating the phosphorylation status of key proteins within these cascades, such as STAT5 and ERK, provides direct evidence of target engagement and mechanistic insight into Avatrombopag's action.
Key applications:
-
Confirmation of TPO-R activation in response to Avatrombopag treatment.
-
Elucidation of the specific signaling pathways involved in Avatrombopag-mediated cellular responses.
-
Time-course and dose-response analysis of signaling pathway activation.
Application Note 4: Assessing In Vitro Platelet Activation
While Avatrombopag stimulates platelet production, it is important to assess its effect on the function of newly formed and existing platelets. In vitro studies have shown that Avatrombopag does not increase platelet activation.[2] Flow cytometry is a powerful tool to evaluate the expression of platelet activation markers, such as P-selectin (CD62P), on the platelet surface in response to the drug.
Key applications:
-
Evaluation of the direct effect of Avatrombopag on platelet activation status.
-
Assessment of platelet reactivity to other agonists in the presence of Avatrombopag.
Quantitative Data Summary
The following tables summarize key quantitative data regarding the in vitro and clinical efficacy of Avatrombopag.
Table 1: In Vitro Efficacy of Avatrombopag
| Assay Type | Cell Line/Primary Cells | Parameter | Avatrombopag Value | rhTPO (comparator) | Reference |
| Cell Proliferation | Ba/F3-hTPO-R | EC50 | 3.3 nmol/L | Comparable maximal activity | [3] |
| Megakaryocyte Differentiation | Human Cord Blood CD34+ | EC50 | 25.0 nmol/L | Similar maximal activity | [3] |
Table 2: Clinical Response to Avatrombopag in Chronic Immune Thrombocytopenia (ITP) Patients (Phase 3 Study)
| Efficacy Endpoint | Avatrombopag (n=32) | Placebo (n=17) | p-value | Reference |
| Median cumulative weeks with platelet count ≥50 x 10⁹/L | 12.4 weeks | 0.0 weeks | < 0.0001 | [4] |
| Patients with platelet response at Day 8 | 65.6% | 0.0% | < 0.0001 | [4] |
| Durable platelet response rate | 34.4% | 0.0% | 0.009 | [4] |
| Complete platelet response on Day 8 | 28.1% | 0.0% | N/A | [4] |
| Platelet response on Day 8 | 56.3% | 0.0% | N/A | [4] |
Experimental Protocols
Protocol 1: Cell Proliferation Assay using Ba/F3-hTPO-R Cells
This protocol describes how to measure the dose-dependent proliferation of Ba/F3 cells expressing the human TPO receptor in response to Avatrombopag.
Materials:
-
Ba/F3-hTPO-R cells
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Recombinant murine IL-3 (for cell maintenance)
-
Avatrombopag hydrochloride
-
Recombinant human TPO (rhTPO) as a positive control
-
96-well cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
-
Luminometer
Procedure:
-
Cell Maintenance: Culture Ba/F3-hTPO-R cells in RPMI-1640 medium supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 1 ng/mL recombinant murine IL-3. Maintain cells in a humidified incubator at 37°C and 5% CO2.
-
Cell Starvation: Prior to the assay, wash the cells three times with PBS to remove any residual IL-3 and resuspend them in cytokine-free medium. Incubate for 4-6 hours.
-
Cell Seeding: After starvation, count the cells and adjust the density to 1 x 10⁵ cells/mL in cytokine-free medium. Seed 50 µL of the cell suspension (5,000 cells/well) into a 96-well plate.
-
Compound Preparation and Addition: Prepare a serial dilution of Avatrombopag and rhTPO in cytokine-free medium at 2x the final desired concentration. Add 50 µL of the compound dilutions to the respective wells. Include wells with cytokine-free medium only as a negative control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.
-
Viability Measurement: Allow the plate to equilibrate to room temperature for 30 minutes. Add the cell viability reagent according to the manufacturer's instructions (e.g., 100 µL of CellTiter-Glo® reagent).
-
Data Acquisition: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal. Measure luminescence using a luminometer.
-
Data Analysis: Plot the luminescent signal against the logarithm of the compound concentration and fit the data to a four-parameter logistic model to determine the EC50 value.
Protocol 2: In Vitro Megakaryocyte Differentiation from Human CD34+ Cells
This protocol details the differentiation of human cord blood-derived CD34+ cells into mature megakaryocytes in the presence of Avatrombopag.
Materials:
-
Cryopreserved or fresh human cord blood CD34+ cells
-
Serum-free expansion medium (e.g., StemSpan™ SFEM)
-
Recombinant human cytokines: Stem Cell Factor (SCF), Flt-3 Ligand (FLT3L), and Thrombopoietin (TPO) for initial expansion.
-
This compound
-
Recombinant human TPO (rhTPO) as a positive control
-
12-well or 24-well cell culture plates
-
Flow cytometry antibodies: anti-CD34, anti-CD41 (GPIIb), anti-CD42b (GPIbα)
-
Flow cytometer
Procedure:
-
Thawing and Initial Expansion (Days 0-4): Thaw cryopreserved CD34+ cells according to the supplier's protocol. Culture the cells at a density of 5 x 10⁴ cells/mL in serum-free expansion medium supplemented with SCF (100 ng/mL), FLT3L (100 ng/mL), and TPO (50 ng/mL) for the initial 4 days.[2]
-
Megakaryocyte Differentiation (Days 4-12): On day 4, harvest the cells and resuspend them in fresh serum-free medium. Seed the cells at 1 x 10⁵ cells/mL.
-
Divide the cell suspension into different treatment groups:
-
Negative control (no additional cytokines)
-
Avatrombopag (at various concentrations)
-
rhTPO (e.g., 50 ng/mL) as a positive control
-
-
Incubate the cells for an additional 8-10 days. Replenish the medium with fresh cytokines and compounds every 3-4 days.
-
Assessment of Differentiation (Day 12):
-
Morphology: Prepare cytospins of the cultured cells and stain with May-Grünwald-Giemsa to observe megakaryocyte morphology (large size, multi-lobulated nuclei).
-
Flow Cytometry: Harvest the cells and stain with fluorochrome-conjugated antibodies against CD41 and CD42b to quantify the percentage of mature megakaryocytes. CD34 can be used to assess the loss of the progenitor phenotype.
-
-
Data Analysis: Analyze the flow cytometry data to determine the percentage of CD41+ and CD41+CD42b+ cells in each treatment condition.
Protocol 3: Colony-Forming Unit-Megakaryocyte (CFU-Mk) Assay
This protocol utilizes a commercially available collagen-based matrix (e.g., MegaCult™-C) to quantify megakaryocyte progenitors.
Materials:
-
Human CD34+ cells or mononuclear cells from bone marrow or cord blood
-
MegaCult™-C kit (containing collagen solution, medium, and staining reagents)[3]
-
Recombinant human cytokines (if using medium without cytokines): IL-3 (10 ng/mL), IL-6 (10 ng/mL), TPO (50 ng/mL)
-
This compound
-
Double chamber slides
-
Humidified incubator (37°C, 5% CO2)
-
Inverted microscope
Procedure:
-
Prepare MegaCult™-C Medium: Thaw the medium and collagen solution on ice. Prepare the complete medium by adding cytokines and Avatrombopag at the desired concentrations.
-
Prepare Cell Suspension: Resuspend the cells in Iscove's MDM at a concentration that will yield 25-100 colonies per chamber.
-
Plating: Add the cell suspension to the complete MegaCult™-C medium and mix gently. Dispense 0.75 mL of the mixture into each chamber of the double chamber slides.
-
Incubation: Place the slides in a 100 mm petri dish with a water-filled dish to maintain humidity. Incubate for 10-12 days at 37°C and 5% CO2.
-
Drying and Fixation: Following incubation, dry the collagen gels according to the manufacturer's instructions. Fix the dried gels with a methanol-acetone solution.
-
Immunocytochemical Staining: Stain the fixed colonies for the megakaryocyte-specific marker CD41 using the reagents provided in the kit.[3] This typically involves a primary anti-CD41 antibody, a biotinylated secondary antibody, and an alkaline phosphatase-streptavidin conjugate.
-
Colony Counting: Count the stained CFU-Mk colonies (defined as clusters of 3 or more cells) using an inverted microscope.
-
Data Analysis: Compare the number of CFU-Mk colonies in the Avatrombopag-treated groups to the control groups.
Protocol 4: Western Blot for Phosphorylated STAT5 and ERK
This protocol outlines the detection of phosphorylated STAT5 (pSTAT5) and ERK (pERK) in a TPO-R expressing cell line treated with Avatrombopag.
Materials:
-
Ba/F3-hTPO-R cells or other suitable cell line
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-pSTAT5 (Tyr694), anti-STAT5, anti-pERK1/2 (Thr202/Tyr204), anti-ERK1/2, anti-β-actin (loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Culture and starve Ba/F3-hTPO-R cells as described in Protocol 1. Treat the cells with Avatrombopag at the desired concentration for a short period (e.g., 15-30 minutes) to capture peak phosphorylation.
-
Cell Lysis: Harvest the cells by centrifugation and wash with ice-cold PBS. Lyse the cell pellet in ice-cold lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer. Separate the proteins by SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibodies (e.g., anti-pSTAT5, anti-pERK) diluted in blocking buffer overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and apply the chemiluminescent substrate.
-
Imaging: Capture the chemiluminescent signal using an imaging system.
-
Stripping and Re-probing: To assess total protein levels, the membrane can be stripped and re-probed with antibodies against total STAT5, total ERK, and a loading control like β-actin.
-
Data Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Protocol 5: Flow Cytometry for Platelet Activation
This protocol describes the measurement of P-selectin (CD62P) expression on the surface of platelets treated with Avatrombopag.
Materials:
-
Platelet-rich plasma (PRP) or whole blood
-
This compound
-
Fluorochrome-conjugated antibodies: anti-CD61 (platelet identification), anti-CD62P (P-selectin)
-
Isotype control antibodies
-
Flow cytometry buffer (e.g., PBS with 1% BSA)
-
Flow cytometer
Procedure:
-
Platelet Preparation: Prepare PRP by centrifuging whole blood collected in citrate (B86180) tubes at a low speed (e.g., 200 x g) for 15 minutes.
-
Treatment: Incubate the PRP with Avatrombopag at various concentrations for a specified time (e.g., 30-60 minutes) at 37°C. Include a vehicle control.
-
Antibody Staining: Add saturating concentrations of anti-CD61 and anti-CD62P antibodies (and isotype controls in separate tubes) to the treated PRP.[5]
-
Incubation: Incubate for 20 minutes at room temperature in the dark.
-
Fixation (Optional): Fix the platelets with 1% paraformaldehyde.
-
Data Acquisition: Acquire the samples on a flow cytometer. Gate on the platelet population based on forward and side scatter characteristics and CD61 expression.
-
Data Analysis: Determine the percentage of CD62P-positive platelets and the mean fluorescence intensity (MFI) of CD62P expression within the CD61-positive gate. Compare the results from Avatrombopag-treated samples to the vehicle control.
Mandatory Visualizations
Caption: Avatrombopag Signaling Pathway.
Caption: Cell Proliferation Assay Workflow.
Caption: Megakaryocyte Differentiation Workflow.
References
- 1. Additional efficacy analysis of avatrombopag phase III data for the treatment of adults with immune thrombocytopenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. cdn.stemcell.com [cdn.stemcell.com]
- 4. Phase 3 randomised study of avatrombopag, a novel thrombopoietin receptor agonist for the treatment of chronic immune thrombocytopenia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Application Note: Flow Cytometry Analysis of Platelet Activation in Response to Avatrombopag Hydrochloride
Audience: Researchers, scientists, and drug development professionals.
Introduction
Avatrombopag hydrochloride is an orally bioavailable, small-molecule thrombopoietin receptor (TPO-R) agonist designed to treat thrombocytopenia.[1][2] It mimics the effects of endogenous thrombopoietin (TPO) by binding to the TPO receptor (c-Mpl) on megakaryocytes and their precursors, stimulating their proliferation and differentiation, which results in increased platelet production.[1][3][4] While the primary therapeutic action of Avatrombopag is to elevate platelet counts, it is crucial to assess its potential for causing direct activation of circulating platelets, a key safety consideration in the development of TPO-R agonists.[1][5][6] This application note provides a detailed protocol for evaluating the in vitro effect of this compound on platelet activation using whole blood flow cytometry.
Principle of the Assay
Flow cytometry is a powerful technique for the rapid, quantitative analysis of multiple characteristics of single cells.[7] This protocol utilizes fluorescently labeled monoclonal antibodies to detect the expression of key surface markers on platelets following in vitro exposure to Avatrombopag. The primary markers of activation are:
-
P-selectin (CD62P): An alpha-granule membrane protein that is translocated to the platelet surface upon activation and granule release.[8] Its presence is a hallmark of platelet degranulation.
-
Activated Glycoprotein IIb/IIIa (GPIIb/IIIa): A conformational change in the GPIIb-IIIa integrin receptor occurs upon platelet activation, enabling it to bind fibrinogen. The PAC-1 antibody specifically recognizes this activated conformation.[9][10]
By quantifying the percentage of platelets expressing these markers and the intensity of their fluorescence, a precise assessment of the platelet activation state can be achieved. Studies have shown that Avatrombopag increases platelet counts but does not heighten platelet activation in vivo or their reactivity in vitro.[5][6][11][12]
Signaling Pathway and Experimental Design
Avatrombopag binds to the transmembrane domain of the TPO receptor, initiating downstream signaling cascades, including the JAK-STAT, MAPK, and PI3K-Akt pathways, which are essential for megakaryopoiesis.[3][4][13][14] The following diagrams illustrate this signaling pathway and the experimental workflow for testing direct platelet activation.
Caption: Avatrombopag TPO-R signaling pathway.
Caption: Experimental workflow for platelet activation analysis.
Experimental Protocols
Materials and Reagents
-
Equipment:
-
Calibrated Flow Cytometer (e.g., BD FACSCanto™ II, Beckman Coulter CytoFLEX)
-
Vortex mixer
-
Calibrated micropipettes
-
Incubator or water bath (37°C)
-
Microcentrifuge tubes
-
-
Reagents:
-
This compound (various concentrations)
-
Adenosine Diphosphate (ADP) (Positive Control)
-
Thrombin Receptor Activating Peptide (TRAP-6) (Positive Control)
-
HEPES-Tyrode's Buffer (or similar physiological buffer)
-
10% Neutral Buffered Formalin or 1% Paraformaldehyde (PFA)
-
Phosphate Buffered Saline (PBS)
-
-
Antibodies (Fluorophore-conjugated):
-
Platelet Identification: Anti-CD41a or Anti-CD61
-
Activation Marker 1: Anti-CD62P (P-selectin)
-
Activation Marker 2: PAC-1 (recognizes activated GPIIb/IIIa)
-
Isotype controls for CD62P and PAC-1
-
Protocol Steps
-
Blood Collection:
-
Collect whole blood from healthy human donors via venipuncture into tubes containing 3.2% sodium citrate (B86180) anticoagulant.
-
Gently invert the tube 3-4 times to mix.
-
Process the blood within 2 hours of collection. Avoid chilling or vigorous mixing.
-
-
Preparation of Avatrombopag and Controls:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO) and then dilute to final working concentrations in HEPES-Tyrode's buffer. Ensure the final solvent concentration is consistent across all samples and does not exceed 0.1%.
-
Prepare working solutions of positive controls: ADP (e.g., 20 µM final concentration) and TRAP-6 (e.g., 25 µM final concentration).[15]
-
Prepare a negative control using only the buffer with the equivalent final solvent concentration.
-
-
Platelet Stimulation:
-
Aliquot 50 µL of citrated whole blood into microcentrifuge tubes.
-
Add 5 µL of the prepared Avatrombopag solutions at various concentrations (e.g., 1 nM, 10 nM, 100 nM, 1 µM, 10 µM).
-
Add 5 µL of the positive and negative control solutions to separate tubes.
-
Gently mix and incubate for 15 minutes at 37°C.
-
-
Antibody Staining:
-
Prepare an antibody cocktail containing saturating concentrations of Anti-CD41a, Anti-CD62P, and PAC-1 antibodies.
-
Add the antibody cocktail to each tube.
-
Gently mix and incubate for 20 minutes at room temperature in the dark.
-
-
Fixation:
-
Add 500 µL of 1% PFA (or 10% Neutral Buffered Formalin) to each tube to stop the reaction and fix the cells.
-
Incubate for 30 minutes at room temperature in the dark.
-
Samples can now be stored at 4°C for up to 24 hours before acquisition.
-
-
Flow Cytometry Acquisition:
-
Set up the flow cytometer with appropriate voltage and compensation settings using unstained and single-stained controls.
-
Create a platelet gate based on their characteristic forward scatter (FSC) and side scatter (SSC) properties.
-
Create a secondary gate for CD41a-positive events to specifically analyze platelets.
-
Acquire at least 10,000-20,000 CD41a-positive events for each sample.
-
-
Data Analysis:
-
For the CD41a-gated platelet population, determine the percentage of CD62P-positive cells.
-
For the same population, determine the Median Fluorescence Intensity (MFI) for PAC-1 binding.
-
Compare the results from the Avatrombopag-treated samples to the negative and positive controls.
-
Data Presentation and Interpretation
Quantitative data should be summarized to allow for clear comparison between test conditions. The results are expected to show a significant increase in platelet activation markers in the positive control samples (ADP, TRAP-6) compared to the negative control. In contrast, Avatrombopag-treated samples are not expected to show a significant increase in either P-selectin expression or PAC-1 binding compared to the negative control, confirming its non-activating profile.[5][6]
Table 1: Representative Data for Platelet Activation Markers
| Treatment Condition | Concentration | % CD62P Positive Platelets (Mean ± SD) | PAC-1 MFI (Mean ± SD) |
| Negative Control | N/A | 2.5 ± 0.8 | 150 ± 35 |
| Avatrombopag | 10 nM | 2.7 ± 0.9 | 155 ± 40 |
| Avatrombopag | 100 nM | 2.6 ± 0.7 | 160 ± 38 |
| Avatrombopag | 1 µM | 2.8 ± 1.0 | 162 ± 45 |
| Avatrombopag | 10 µM | 3.0 ± 1.1 | 168 ± 50 |
| Positive Control | 20 µM ADP | 75.2 ± 5.5 | 2100 ± 250 |
| Positive Control | 25 µM TRAP-6 | 88.9 ± 4.2 | 3500 ± 310 |
Note: The data presented in this table are illustrative and intended to represent expected outcomes.
This protocol provides a robust and reliable method for assessing the direct effect of this compound on platelet activation using flow cytometry. Based on existing clinical and in vitro data, Avatrombopag is not expected to induce platelet activation, a critical safety feature for a TPO-R agonist.[5][6][12] This assay is valuable for the preclinical and clinical evaluation of novel thrombopoietic agents, ensuring they do not increase the risk of thrombotic events.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Avatrombopag (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 3. What is the mechanism of Avatrombopag Maleate? [synapse.patsnap.com]
- 4. Thrombopoietin Receptor Agonists - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Avatrombopag increases platelet count but not platelet activation in patients with thrombocytopenia resulting from liver disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Laboratory markers of platelet activation and their clinical significance [pubmed.ncbi.nlm.nih.gov]
- 8. plateletservices.com [plateletservices.com]
- 9. researchgate.net [researchgate.net]
- 10. A simplified flow cytometric method for detection of inherited platelet disorders—A comparison to the gold standard light transmission aggregometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Avatrombopag: A Review in Thrombocytopenia - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Avatrombopag for the treatment of immune thrombocytopenia and thrombocytopenia of chronic liver disease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Current Advance in Thrombopoietin Receptor Agonists in the Management of Thrombocytopenia Associated With Chronic Liver Disease: Focus on Avatrombopag - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Comparison of two platelet activation markers using flow cytometry after in vitro shear stress exposure of whole human blood - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Utilizing Avatrombopag Hydrochloride in Primary Human Megakaryocyte Cultures
Introduction
Avatrombopag hydrochloride is a second-generation, orally bioavailable, small-molecule thrombopoietin receptor (TPO-R) agonist.[1][2] It stimulates the proliferation and differentiation of megakaryocytes from bone marrow progenitor cells, ultimately leading to increased platelet production.[1] These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of this compound in primary human megakaryocyte cultures.
Mechanism of Action
Avatrombopag binds to the transmembrane domain of the TPO-R (c-Mpl), mimicking the effects of endogenous thrombopoietin (TPO).[1][2] This binding activates downstream signaling pathways, primarily the Janus kinase/signal transducers and activators of transcription (JAK/STAT) and the mitogen-activated protein kinase (MAPK) pathways.[1][3] Specifically, Avatrombopag has been shown to induce the phosphorylation of STAT3, STAT5, and ERK (MAPK), which are crucial for promoting the differentiation and proliferation of megakaryocytes.[1][3] Notably, Avatrombopag does not compete with TPO for binding to its receptor and can have an additive effect on platelet production when used in combination with TPO.[1][4]
Data Presentation
The following tables summarize the quantitative effects of Avatrombopag on primary human megakaryocyte cultures as reported in preclinical studies.
Table 1: In Vitro Efficacy of Avatrombopag on Human Megakaryocyte Differentiation
| Parameter | Value | Cell Type | Source |
| EC50 for Megakaryocyte Differentiation | 25.0 nmol/L | Human Hematopoietic CD34+ Cells | [1] |
Table 2: Synergistic Effect of Avatrombopag with rhTPO on Megakaryocyte Proliferation
| Treatment | Effect on Megakaryocyte Proliferation | Cell Type | Source |
| Avatrombopag + rhTPO | ~200% increase compared to rhTPO alone | G-CSF-mobilized Human Peripheral Blood CD34+ Cells | [1][3] |
Experimental Protocols
Detailed methodologies for key experiments involving the use of Avatrombopag in primary human megakaryocyte cultures are provided below.
Protocol 1: Differentiation of Primary Human Megakaryocytes from CD34+ Cells with Avatrombopag
Objective: To differentiate primary human megakaryocytes from CD34+ hematopoietic stem and progenitor cells in the presence of Avatrombopag.
Materials:
-
Cryopreserved human CD34+ cells (umbilical cord blood or bone marrow-derived)
-
Serum-free expansion medium (e.g., StemSpan™ SFEM II or IMDM-based medium)
-
Recombinant human cytokines (e.g., SCF, TPO as a positive control)
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
Low-attachment cell culture plates
-
Sterile PBS
-
Cell counting solution (e.g., Trypan Blue)
Procedure:
-
Thawing of CD34+ Cells: Thaw cryopreserved CD34+ cells rapidly in a 37°C water bath. Transfer the cells to a sterile conical tube containing pre-warmed serum-free medium. Centrifuge at 300 x g for 10 minutes and resuspend the cell pellet in fresh medium.
-
Cell Seeding: Perform a viable cell count using Trypan Blue exclusion. Seed the CD34+ cells in a low-attachment culture plate at a density of 1 x 10^5 cells/mL in serum-free medium.
-
Addition of Cytokines and Avatrombopag:
-
Control Groups:
-
Negative Control: Medium alone.
-
Positive Control: Medium supplemented with an optimal concentration of rhTPO (e.g., 50 ng/mL).
-
-
Experimental Groups: Medium supplemented with varying concentrations of this compound (e.g., 10 nM, 25 nM, 50 nM, 100 nM). It is recommended to perform a dose-response curve to determine the optimal concentration for your specific cell source and experimental endpoint.
-
-
Cell Culture: Incubate the cells at 37°C in a humidified atmosphere with 5% CO2 for 10-14 days.
-
Monitoring and Media Changes: Monitor the cultures every 2-3 days for cell proliferation and morphological changes indicative of megakaryocyte differentiation (increase in cell size and complexity). Perform partial media changes every 3-4 days by carefully removing half of the culture medium and replacing it with fresh medium containing the respective cytokines and Avatrombopag concentrations.
-
Harvesting: After the culture period, harvest the cells for downstream analysis.
Protocol 2: Flow Cytometry Analysis of Megakaryocyte Differentiation Markers
Objective: To quantify the percentage of mature megakaryocytes in culture by analyzing the expression of surface markers CD41a and CD42b.
Materials:
-
Cultured megakaryocytes (from Protocol 1)
-
FACS buffer (PBS with 2% FBS and 0.1% sodium azide)
-
Fluorochrome-conjugated antibodies:
-
Anti-human CD41a (e.g., FITC-conjugated)
-
Anti-human CD42b (e.g., PE-conjugated)
-
Isotype control antibodies
-
-
Flow cytometer
Procedure:
-
Cell Preparation: Harvest the cultured cells and centrifuge at 300 x g for 5 minutes. Wash the cell pellet with cold FACS buffer.
-
Staining: Resuspend the cells in FACS buffer to a concentration of 1 x 10^6 cells/mL. Aliquot 100 µL of the cell suspension into flow cytometry tubes.
-
Antibody Incubation: Add the fluorochrome-conjugated anti-CD41a and anti-CD42b antibodies (and isotype controls in separate tubes) at the manufacturer's recommended concentration. Incubate for 30 minutes at 4°C in the dark.
-
Washing: After incubation, wash the cells twice with 1 mL of cold FACS buffer, centrifuging at 300 x g for 5 minutes between washes.
-
Data Acquisition: Resuspend the final cell pellet in 300-500 µL of FACS buffer. Acquire the data on a flow cytometer, collecting a sufficient number of events (e.g., 10,000-50,000 events).
-
Data Analysis: Gate on the megakaryocyte population based on forward and side scatter characteristics. Analyze the expression of CD41a and CD42b to determine the percentage of mature megakaryocytes (CD41a+/CD42b+).
Protocol 3: Proplatelet Formation Assay
Objective: To assess the functional maturity of in vitro-differentiated megakaryocytes by quantifying their ability to form proplatelets.
Materials:
-
Mature megakaryocytes (Day 10-14 of culture from Protocol 1)
-
Fibrinogen-coated plates or coverslips (100 µg/mL fibrinogen)
-
Serum-free medium
-
Microscope with imaging capabilities
Procedure:
-
Plate Preparation: Coat the wells of a multi-well plate or coverslips with 100 µg/mL fibrinogen overnight at 4°C. Wash with sterile PBS before use.
-
Cell Seeding: Harvest mature megakaryocytes and resuspend them in fresh serum-free medium. Seed the cells onto the fibrinogen-coated surface at an appropriate density.
-
Incubation: Incubate the cells at 37°C in a humidified atmosphere with 5% CO2 for 4-24 hours to allow for proplatelet formation.
-
Imaging and Quantification:
-
Observe the cells under a phase-contrast or fluorescence microscope (if cells are stained).
-
Capture images from multiple random fields.
-
A proplatelet-forming megakaryocyte is defined as a cell extending at least one long, thin cytoplasmic process that may be branched and tipped with platelet-sized swellings.
-
Quantify the percentage of proplatelet-forming megakaryocytes by counting the number of megakaryocytes with proplatelets and dividing by the total number of megakaryocytes in each field.
-
Protocol 4: Western Blot Analysis of TPO-R Signaling Pathways
Objective: To investigate the activation of downstream signaling pathways (STAT3, STAT5, and ERK) in response to Avatrombopag treatment.
Materials:
-
Mature megakaryocytes
-
Serum-free medium
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
Western blot transfer system
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies:
-
Anti-phospho-STAT3 (Tyr705)
-
Anti-STAT3
-
Anti-phospho-STAT5 (Tyr694)
-
Anti-STAT5
-
Anti-phospho-p44/42 MAPK (Erk1/2) (Thr202/Tyr204)
-
Anti-p44/42 MAPK (Erk1/2)
-
Anti-GAPDH or β-actin (loading control)
-
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system for chemiluminescence detection
Procedure:
-
Cell Stimulation: Starve mature megakaryocytes in serum-free medium for 4-6 hours. Stimulate the cells with Avatrombopag at the desired concentration for a short period (e.g., 15-30 minutes). Include an unstimulated control.
-
Cell Lysis: After stimulation, wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis and transfer them to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Wash the membrane again with TBST and apply the ECL substrate. Detect the chemiluminescent signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels to determine the extent of pathway activation.
Mandatory Visualizations
Caption: Avatrombopag signaling cascade in megakaryocytes.
Caption: Workflow for assessing Avatrombopag's effects.
References
- 1. Avatrombopag for the Treatment of Immune Thrombocytopenia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phase 3 randomised study of avatrombopag, a novel thrombopoietin receptor agonist for the treatment of chronic immune thrombocytopenia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Avatrombopag: A Review in Thrombocytopenia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Avatrombopag for the treatment of immune thrombocytopenia and thrombocytopenia of chronic liver disease - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Avatrombopag Hydrochloride Administration in Non-Human Primates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Avatrombopag (B1665838) is a second-generation, orally bioavailable, small-molecule thrombopoietin receptor (TPO-R) agonist.[1][2] It functions by binding to the transmembrane domain of the TPO-R, activating downstream signaling pathways to stimulate the proliferation and differentiation of megakaryocytes, which ultimately leads to increased platelet production.[1][3][4] A key consideration for non-clinical studies is the high species specificity of avatrombopag; its primary pharmacological activity is limited to humans and chimpanzees due to the unique structure of the TPO receptor.[5][6] Consequently, studies in other species, including commonly used non-human primates (NHPs) like the cynomolgus monkey, do not model the intended thrombopoietic effect.[5][7]
Therefore, the administration of avatrombopag in non-human primate studies, primarily in cynomolgus monkeys, serves to evaluate its pharmacokinetics and assess potential off-target toxicities at exposures significantly exceeding those in humans.[8][9] These studies are a critical component of the safety assessment package for regulatory submissions.
Mechanism of Action and Signaling Pathway
Avatrombopag mimics the effects of endogenous TPO by activating its receptor, albeit through a non-competitive binding mechanism.[8][10] Upon binding to the TPO-R, avatrombopag induces a conformational change that triggers intracellular signaling cascades, principally the JAK-STAT and MAPK pathways.[1][4] This leads to enhanced megakaryopoiesis and platelet formation.
Data from Non-Human Primate Studies
Quantitative data from NHP studies are primarily focused on pharmacokinetics and safety pharmacology. Due to the lack of pharmacological response, efficacy endpoints like platelet counts are not relevant in these models, other than to confirm the absence of an on-target effect.[7]
Table 1: Summary of Pharmacokinetic Parameters in Cynomolgus Monkeys
| Parameter | Value | Species | Notes |
| Oral Bioavailability | 49% - 67% | Cynomolgus Monkey | Moderate bioavailability observed in NHP models.[9] |
| Absorption (General) | ~50% - 90% | Mouse, Rat, Dog, Monkey | General preclinical data indicates good absorption across species.[11] |
| Plasma Protein Binding | High | Cynomolgus Monkey | Consistent with high protein binding observed in humans (>96%).[9][11] |
| Metabolism | - | - | Primarily via CYP3A4 and CYP2C9 in humans.[1][12] NHP metabolism data is not detailed in the provided sources. |
| Excretion | - | - | Predominantly via feces in humans.[8][11] |
Table 2: Summary of Toxicology Findings in Cynomolgus Monkeys
| Study Duration | Findings | Exposure Context | Reversibility |
| Up to 13 months / 52 weeks | Gastric Lesions: Degeneration of glandular epithelium in the fundic mucosa.[5][8][9] | Observed at exposures sufficiently in excess of maximum human exposure.[8] | Showed a clear trend towards reversibility.[5] |
| Skeletal Muscle: Unspecified histopathologic changes.[9] | - | - | |
| 14 days (30 mg/kg/day) | Pharmacodynamic Effect: No increase in platelet count.[7] | Confirms lack of on-target pharmacological activity in this species. | Not Applicable |
Experimental Protocols
The following are representative protocols for the administration of avatrombopag hydrochloride in NHPs for toxicology and pharmacokinetic evaluation. These are based on standard practices and information gleaned from regulatory documents, as detailed study-specific protocols are not publicly available.
Experimental Workflow for NHP Toxicology Study
Protocol 1: Chronic Oral Toxicity Study in Cynomolgus Monkeys
1. Objective: To assess the potential toxicity of this compound following daily oral administration to cynomolgus monkeys for a prolonged period (e.g., 52 weeks).
2. Materials:
-
This compound
-
Vehicle (e.g., 0.5% methylcellulose (B11928114) in purified water)
-
Oral gavage tubes
-
Cynomolgus monkeys (male and female, socially housed where possible)
-
Standard primate diet and enrichment
-
Equipment for clinical pathology analysis (hematology, clinical chemistry)
3. Animal Selection and Housing:
-
Use purpose-bred, experimentally naive cynomolgus monkeys.
-
House animals in conditions compliant with AAALAC guidelines, with controlled temperature, humidity, and light/dark cycles.
-
Acclimatize animals to the facility and housing conditions for at least two weeks prior to the start of the study.
-
Assign animals to dose groups (e.g., vehicle control, low-, mid-, and high-dose) using a randomization procedure stratified by body weight.
4. Dose Formulation and Administration:
-
Prepare dose formulations fresh daily as a suspension in the selected vehicle.
-
Conduct dose formulation analysis to confirm concentration and homogeneity.
-
Administer avatrombopag or vehicle once daily via oral gavage. The dose volume should be based on the most recent body weight measurement.
5. Monitoring and Assessments:
-
Mortality/Morbidity: Check animals at least twice daily.
-
Clinical Observations: Perform detailed clinical observations at least once daily, noting any changes in behavior, appearance, or physiological function.
-
Body Weight and Food Consumption: Record individual body weights weekly. Monitor food consumption daily.
-
Clinical Pathology: Collect blood samples (e.g., from a peripheral vein) at baseline and at specified intervals throughout the study (e.g., monthly). Perform comprehensive hematology and clinical chemistry analysis.
-
Pharmacokinetics: Collect satellite blood samples from a subset of animals at predetermined time points post-dosing to determine drug exposure (AUC, Cmax).
6. Terminal Procedures:
-
At the end of the treatment period, euthanize animals via an AVMA-approved method.
-
Perform a full gross necropsy on all animals.
-
Collect a comprehensive set of tissues and organs, with special attention to the stomach and skeletal muscle, and preserve them in 10% neutral buffered formalin.
-
Conduct histopathological examination of preserved tissues.
Protocol 2: Pharmacokinetic (PK) Study in Cynomolgus Monkeys
1. Objective: To determine the pharmacokinetic profile (absorption, distribution, and clearance) of a single oral dose of this compound in cynomolgus monkeys.
2. Materials:
-
This compound
-
Vehicle for administration
-
Oral gavage tubes
-
Catheters (optional, for serial blood sampling)
-
Blood collection tubes (e.g., containing K2EDTA anticoagulant)
-
Centrifuge, pipettes, and freezer (-70°C or colder) for plasma processing and storage.
3. Animal Preparation:
-
Use fasted (e.g., overnight fast) cynomolgus monkeys.
-
Record pre-dose body weight to calculate the exact dose to be administered.
4. Dose Administration:
-
Administer a single, precise dose of the avatrombopag formulation via oral gavage.
-
Record the exact time of administration for each animal.
5. Blood Sampling:
-
Collect serial blood samples at predetermined time points. A typical schedule might be: pre-dose (0 hr), and 0.5, 1, 2, 4, 6, 8, 12, 24, 48, and 72 hours post-dose.
-
Collect approximately 1-2 mL of whole blood at each time point into tubes containing an appropriate anticoagulant.
-
Place samples on ice immediately after collection.
6. Plasma Processing and Storage:
-
Centrifuge blood samples (e.g., at 2000 x g for 10 minutes at 4°C) within 30 minutes of collection to separate plasma.
-
Carefully aspirate the plasma supernatant into labeled cryovials.
-
Store plasma samples at -70°C or colder until bioanalysis.
7. Bioanalysis:
-
Analyze plasma samples for avatrombopag concentrations using a validated bioanalytical method, such as LC-MS/MS (Liquid Chromatography with tandem mass spectrometry).
8. Data Analysis:
-
Use non-compartmental analysis (NCA) with appropriate software to calculate key pharmacokinetic parameters, including Cmax (maximum observed concentration), Tmax (time to Cmax), AUC (area under the concentration-time curve), and t1/2 (terminal half-life).
References
- 1. Avatrombopag for the Treatment of Immune Thrombocytopenia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. What is the mechanism of Avatrombopag Maleate? [synapse.patsnap.com]
- 5. pdf.hres.ca [pdf.hres.ca]
- 6. Avatrombopag for the Treatment of Adult Patients with Chronic Immune Thrombocytopenia (cITP): Focus on Patient Selection and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ema.europa.eu [ema.europa.eu]
- 8. Avatrombopag Pharmacology - Active Ingredient - RxReasoner [rxreasoner.com]
- 9. tga.gov.au [tga.gov.au]
- 10. go.drugbank.com [go.drugbank.com]
- 11. opac.ll.chiba-u.jp [opac.ll.chiba-u.jp]
- 12. ClinPGx [clinpgx.org]
A phase 3, randomized, double-blind, active-controlled trial evaluating the efficacy and safety of avatrombopag versus eltrombopag in ITP has been conducted.
Note to the Reader: A head-to-head, randomized, double-blind, active-controlled Phase 3 clinical trial (NCT01433978) comparing the efficacy and safety of avatrombopag (B1665838) versus eltrombopag (B601689) in adults with chronic Immune Thrombocytopenia (ITP) was initiated but was terminated early due to challenges in patient enrollment.[1][2] Consequently, complete comparative data from this specific trial is unavailable. This document provides the intended experimental protocol of the terminated trial, alongside relevant data from other clinical studies, including a Phase 4 switching study and a network meta-analysis, to offer a comprehensive overview for researchers, scientists, and drug development professionals.
Introduction
Chronic Immune Thrombocytopenia (ITP) is an autoimmune disorder characterized by a low platelet count, leading to an increased risk of bleeding. Thrombopoietin receptor agonists (TPO-RAs) are a cornerstone of second-line therapy for ITP. Avatrombopag and eltrombopag are orally administered, small-molecule TPO-RAs that stimulate platelet production.[3] While both drugs are approved for the treatment of ITP, a direct, large-scale, head-to-head comparison in a Phase 3 setting has not been completed. This document outlines the proposed methodology for such a trial and presents available comparative data from other studies.
Experimental Protocols
Intended Protocol of the Terminated Phase 3 Trial (NCT01433978)
This section details the planned methodology of the Phase 3, multicenter, randomized, double-blind, active-controlled, parallel-group trial designed to evaluate the efficacy and safety of oral avatrombopag compared to eltrombopag in adult patients with chronic ITP.[4]
2.1.1 Study Objectives:
-
Primary Objective: To compare the efficacy of avatrombopag to eltrombopag in achieving a durable platelet response in adult participants with chronic ITP.[2][4]
-
Secondary Objectives: To evaluate the overall platelet response, incidence of bleeding, need for rescue therapy, and the safety and tolerability of avatrombopag compared to eltrombopag.
2.1.2 Patient Population:
-
Inclusion Criteria: Adult patients (18 years or older) with a diagnosis of chronic ITP who had an insufficient response to previous treatments.
-
Exclusion Criteria: To be detailed in the full study protocol, but would typically include patients with other causes of thrombocytopenia, significant comorbidities, or contraindications to either study drug.
2.1.3 Study Design and Treatment:
-
Randomization: Patients were to be randomized in a 1:1 ratio to receive either avatrombopag or eltrombopag.[2][4]
-
Blinding: The study was designed as a double-blind trial, where both patients and investigators were unaware of the treatment assignment.
-
Dosing:
-
Avatrombopag: Starting dose of 20 mg once daily, with dose adjustments allowed from 5 mg to a maximum of 40 mg daily based on platelet response.[2][4]
-
Eltrombopag: Starting dose of 50 mg once daily, with dose adjustments allowed from 25 mg to a maximum of 75 mg daily based on platelet response.[2][4]
-
-
Treatment Duration: The core study was planned for a 26-week (6-month) treatment period.[2][4] An open-label extension phase was also planned to evaluate long-term safety and tolerability.[4]
2.1.4 Efficacy and Safety Assessments:
-
Primary Endpoint: Durable platelet response, defined as achieving a platelet count of ≥50 x 10⁹/L for at least 6 of the last 8 weeks of the 6-month treatment period in the absence of rescue therapy.[2]
-
Secondary Endpoints:
-
Proportion of patients achieving a platelet response (platelet count ≥50 x 10⁹/L).
-
Time to first platelet response.
-
Incidence and severity of bleeding events (assessed using a standardized scale).
-
Use of rescue medications (e.g., corticosteroids, intravenous immunoglobulin).
-
-
Safety Assessments: Monitoring and recording of all adverse events (AEs), serious adverse events (SAEs), vital signs, and clinical laboratory parameters.
Data Presentation
As the head-to-head Phase 3 trial was not completed, the following tables summarize data from other relevant studies to provide insights into the efficacy and safety of avatrombopag and eltrombopag.
Table 1: Efficacy of Avatrombopag from a Phase 3 Placebo-Controlled Trial (NCT01438840)
| Efficacy Endpoint | Avatrombopag (n=32) | Placebo (n=17) | p-value |
| Primary Endpoint: Median Cumulative Number of Weeks with Platelet Count ≥50 x 10⁹/L (over 6 months) | 12.4 weeks | 0.0 weeks | <0.0001 |
| Secondary Endpoint: Platelet Response Rate at Day 8 (Platelet Count ≥50 x 10⁹/L) | 65.6% | 0.0% | <0.0001 |
| Secondary Endpoint: Durable Platelet Response Rate | 34.4% | 0.0% | 0.009 |
Data from the pivotal Phase 3 trial of avatrombopag versus placebo in patients with chronic ITP.[5][6][7]
Table 2: Comparative Efficacy from a Network Meta-Analysis
| Outcome | Avatrombopag vs. Eltrombopag (Odds Ratio [95% Credible Interval]) | Avatrombopag vs. Romiplostim (Odds Ratio [95% Credible Interval]) |
| Durable Platelet Response | Not Statistically Significant | Not Statistically Significant |
| Reduction in Concomitant ITP Medication | Not Statistically Significant | Not Statistically Significant |
| Incidence of Any Bleeding Events | 0.38 [0.19, 0.75] (Favors Avatrombopag) | 0.38 [0.17, 0.86] (Favors Avatrombopag) |
This network meta-analysis indirectly compared the efficacy of several TPO-RAs. A statistically significant lower incidence of any bleeding events was observed with avatrombopag compared to eltrombopag and romiplostim.[8]
Table 3: Common Adverse Events (≥10%) for Avatrombopag (Pooled Data from Phase 2 and 3 ITP studies)
| Adverse Event | Frequency |
| Headache | 31% |
| Fatigue | 28% |
| Contusion | 26% |
| Epistaxis (Nosebleed) | 19% |
| Upper Respiratory Tract Infection | 15% |
| Arthralgia (Joint Pain) | 13% |
| Gingival Bleeding | 13% |
| Petechiae (Small red/purple spots) | 11% |
| Nasopharyngitis (Common cold) | 10% |
This table presents the most common adverse events reported in pooled data from clinical trials of avatrombopag in patients with ITP.[7][9]
Mandatory Visualizations
Signaling Pathway of Thrombopoietin Receptor Agonists
Caption: TPO Receptor Agonist Signaling Pathway.
Intended Experimental Workflow of the Terminated Head-to-Head Phase 3 Trial
Caption: Intended Workflow of the Avatrombopag vs. Eltrombopag Trial.
References
- 1. ashpublications.org [ashpublications.org]
- 2. ovid.com [ovid.com]
- 3. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
- 5. Phase 3 randomised study of avatrombopag, a novel thrombopoietin receptor agonist for the treatment of chronic immune thrombocytopenia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 8. Efficacy and Safety of Avatrombopag in Patients with Chronic Immune Thrombocytopenia : A Systematic Literature Review and Network Meta-Analysis [ruj.uj.edu.pl]
- 9. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
Troubleshooting & Optimization
Avatrombopag hydrochloride solubility issues in aqueous solutions
Welcome to the Technical Support Center for Avatrombopag Hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the solubility challenges associated with this compound in aqueous solutions.
Troubleshooting Guide
This guide addresses common issues encountered during laboratory experiments with this compound and its related salts.
| Issue | Potential Cause | Recommended Solution |
| Immediate precipitation upon addition to aqueous buffer | The final concentration of this compound exceeds its aqueous solubility limit. This is a common issue with hydrophobic compounds when a concentrated organic stock solution is diluted into an aqueous medium. | - Decrease the final working concentration of this compound.- Perform a serial dilution of the organic stock solution in the pre-warmed (e.g., 37°C) aqueous buffer.[1]- Add the stock solution dropwise while vigorously vortexing the aqueous buffer to ensure rapid and uniform dispersion.[1][2] |
| Compound "crashing out" of solution over time | The solution is supersaturated and thermodynamically unstable. Even if initially clear, the compound can aggregate and precipitate over time. | - Consider the use of solubility-enhancing excipients such as cyclodextrins or surfactants (e.g., Tween 80) to form more stable micelles or inclusion complexes.[3] |
| Inconsistent results between experiments | Variability in the preparation of stock solutions or in the dilution process. The compound may not be fully dissolved in the initial organic solvent. | - Standardize the protocol for preparing and diluting the compound.- Ensure the stock solution is fully dissolved and homogenous before each use. Gentle warming (to 37°C) or brief sonication can aid in dissolving the compound in the organic solvent.[2] |
| Gelling of the compound in acidic conditions | Some poorly soluble drug substances can form a gel-like layer in acidic environments, which can hinder further dissolution. This has been observed with related Avatrombopag formulations. | - If working in acidic conditions is necessary, consider using a higher volume of dissolution medium to maintain sink conditions.- The use of surfactants in the acidic medium may also help to prevent gelling by improving the wettability of the compound. |
| Low or variable dissolution rate from solid forms | The crystalline form (polymorph) of the Avatrombopag salt can significantly impact its solubility and dissolution rate. Different polymorphs can have different crystal lattice energies, leading to variations in how readily they dissolve. | - Be aware of the polymorphic form of the Avatrombopag salt being used. Recent research has identified multiple crystalline forms of Avatrombopag maleate (B1232345) with different solubility profiles.[4] |
Frequently Asked Questions (FAQs)
Q1: What is the expected aqueous solubility of this compound?
A1: While specific quantitative data for this compound is limited in publicly available literature, data for the closely related Avatrombopag maleate indicates that it is practically insoluble in water across a pH range of 1 to 11.[5][6][7] It is expected that this compound will exhibit similarly low aqueous solubility. One study on Avatrombopag free base noted it is practically insoluble in water below pH 12 but sparingly soluble at pH 13.[8]
Q2: How does pH affect the solubility of Avatrombopag?
A2: The solubility of Avatrombopag is pH-dependent. For Avatrombopag maleate, the highest solubility is observed at pH 11 (~34 µg/mL), with the lowest solubility at pH 3 (~0.0065 µg/mL).[5] Avatrombopag has ionizable groups, including a carboxylic acid (pKa ≈ 3.6) and a piperazine (B1678402) moiety (pKa ≈ 8.4), which contribute to its pH-dependent solubility.[5] As a basic compound, its solubility is expected to be higher at lower pH values, although it remains very low across the physiological pH range.
Q3: What organic solvents can be used to prepare a stock solution of this compound?
A3: this compound is soluble in Dimethyl Sulfoxide (DMSO).[9] A stock solution of at least 3 mg/mL in fresh, anhydrous DMSO can be prepared.[9] It is reported to be insoluble in ethanol (B145695) and water.[9] For other Avatrombopag forms, solvents like Dimethylformamide (DMF) have also been used.[4] When preparing stock solutions, it is crucial to use anhydrous solvents, as moisture can reduce solubility.[9]
Q4: Are there any formulation strategies to improve the aqueous solubility of Avatrombopag for in vitro studies?
A4: Yes, several strategies can be employed to enhance the apparent solubility and dispersion of Avatrombopag in aqueous media for experimental purposes:
-
Co-solvents: While Avatrombopag has low solubility in many common co-solvents, a small percentage of an organic solvent like DMSO is necessary to introduce it into an aqueous system.
-
Surfactants: Non-ionic surfactants like Tween 80 can be used to create micelles that encapsulate the hydrophobic compound, improving its dispersion in aqueous solutions.[10]
-
Cyclodextrins: These can form inclusion complexes with poorly soluble drugs, increasing their solubility. Hydroxypropyl-β-cyclodextrin has been shown to be effective for Avatrombopag maleate.
Q5: What are the recommended starting points for dissolution testing of Avatrombopag solid forms?
A5: For the commercial tablet form of Avatrombopag maleate (Doptelet®), the FDA-approved dissolution method employs a USP Apparatus II (Paddle) at 50 rpm in 900 mL of 0.05M phosphate (B84403) buffer.[5] For researchers developing their own formulations, it is recommended to test dissolution across a physiological pH range (e.g., pH 1.2, 4.5, and 6.8).[11] Due to the low aqueous solubility, the addition of a surfactant (e.g., sodium lauryl sulfate) to the dissolution medium may be necessary to achieve sink conditions.[11]
Data Presentation
Table 1: Aqueous Solubility of Avatrombopag Maleate at Various pH Levels
| pH | Solubility (µg/mL) |
| 3 | ~0.0065 |
| 11 | ~34 |
| Data is for Avatrombopag maleate as reported in FDA documents and serves as a reference for the expected pH-dependent solubility profile.[5] |
Table 2: Solubility of this compound in Common Solvents
| Solvent | Solubility |
| Water | Insoluble[9] |
| Ethanol | Insoluble[9] |
| Dimethyl Sulfoxide (DMSO) | ≥ 3 mg/mL[9] |
Experimental Protocols
Protocol 1: Determination of Aqueous Solubility (Shake-Flask Method)
This protocol provides a general procedure for determining the equilibrium solubility of this compound in a specific aqueous buffer.
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound powder to a known volume of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a sealed container (e.g., glass vial). The excess solid should be clearly visible.
-
-
Equilibration:
-
Agitate the mixture at a constant temperature (e.g., 25°C or 37°C) using a shaker or rotator for a sufficient period to reach equilibrium (typically 24-48 hours).
-
-
Phase Separation:
-
After equilibration, allow the suspension to settle. Separate the solid phase from the liquid phase by centrifugation (e.g., 15,000 rpm for 15 minutes) or filtration through a 0.22 µm filter that does not bind the compound.
-
-
Quantification:
-
Carefully collect the supernatant or filtrate.
-
Dilute the sample with a suitable solvent (e.g., a mixture of organic solvent and water) to a concentration within the linear range of a pre-validated analytical method (e.g., HPLC-UV).
-
Determine the concentration of Avatrombopag in the sample.
-
-
Calculation:
-
Calculate the solubility in mg/mL or µg/mL, accounting for any dilution factors.
-
Protocol 2: Dissolution Testing for a Solid Dosage Form
This protocol outlines a general procedure for testing the dissolution of a tablet formulation of this compound.
-
Apparatus Setup:
-
Use a USP Apparatus II (Paddle).
-
Set the paddle speed to 50 or 75 rpm.
-
Fill the dissolution vessel with 900 mL of the desired dissolution medium (e.g., 0.05M phosphate buffer, pH 6.8).
-
Equilibrate the medium to 37 ± 0.5°C.[11]
-
-
Test Initiation:
-
Place one tablet into each dissolution vessel.
-
Start the apparatus immediately.
-
-
Sampling:
-
Withdraw samples (e.g., 5 mL) from each vessel at predetermined time points (e.g., 5, 10, 15, 30, 45, and 60 minutes).
-
Replace the withdrawn volume with fresh, pre-warmed dissolution medium.
-
Filter the samples immediately through a suitable filter (e.g., 0.45 µm PVDF).
-
-
Analysis:
-
Analyze the filtered samples for the concentration of dissolved Avatrombopag using a validated analytical method (e.g., HPLC-UV).
-
-
Data Reporting:
-
Calculate the cumulative percentage of the drug dissolved at each time point.
-
Plot the percentage of drug dissolved versus time to generate a dissolution profile.
-
Visualizations
Caption: Experimental workflows for solubility and dissolution testing.
Caption: Troubleshooting logic for precipitation issues.
Caption: Avatrombopag's mechanism of action on the TPO receptor.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. Avatrombopag maleate | 677007-74-8 [amp.chemicalbook.com]
- 7. Avatrombopag Maleate|CAS 677007-74-8|For Research [benchchem.com]
- 8. opac.ll.chiba-u.jp [opac.ll.chiba-u.jp]
- 9. selleckchem.com [selleckchem.com]
- 10. dissolutiontech.com [dissolutiontech.com]
- 11. fda.gov [fda.gov]
Optimizing Avatrombopag Hydrochloride Concentration for In Vitro Assays: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Avatrombopag hydrochloride in in vitro assays. This resource offers troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to facilitate the effective design and execution of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of Avatrombopag?
Avatrombopag is an orally bioavailable, small-molecule thrombopoietin (TPO) receptor agonist. It binds to the transmembrane domain of the TPO receptor (c-Mpl), mimicking the effects of endogenous TPO. This binding activates downstream signaling pathways, primarily the Janus kinase/signal transducer and activator of transcription (JAK/STAT) and mitogen-activated protein kinase (MAPK) pathways, which in turn stimulate the proliferation and differentiation of megakaryocyte progenitor cells, ultimately leading to increased platelet production.[1][2]
Q2: What is a recommended starting concentration for this compound in in vitro assays?
A good starting point for in vitro assays is to bracket the reported half-maximal effective concentration (EC50). For Avatrombopag, the EC50 for stimulating the proliferation of murine Ba/F3 cells expressing the human TPO receptor is approximately 3.3 nM.[3] For promoting megakaryocyte differentiation from human cord blood CD34+ cells, the EC50 is around 25.0 nmol/L. Therefore, a concentration range of 1 nM to 100 nM would be a reasonable starting point for most cell-based assays.
Q3: How should I prepare a stock solution of this compound?
This compound is practically insoluble in water but is soluble in DMSO.[4] It is recommended to prepare a high-concentration stock solution in fresh, anhydrous DMSO (e.g., 1-10 mM). For example, a vendor suggests a solubility of up to 3 mg/mL in DMSO.[4] Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C. When preparing your working concentrations, dilute the DMSO stock solution in your cell culture medium. Ensure the final DMSO concentration in the culture does not exceed 0.5% to avoid solvent-induced cytotoxicity.[5]
Q4: In which cell lines has Avatrombopag been shown to be effective in vitro?
Published studies have demonstrated the in vitro efficacy of Avatrombopag in the following cell models:
-
Murine Ba/F3 cells expressing the human TPO receptor (c-Mpl): These cells are commonly used to assess the proliferative activity of TPO receptor agonists.[3]
-
Human cord blood-derived CD34+ hematopoietic stem cells: This primary cell model is used to evaluate the ability of Avatrombopag to induce megakaryocyte differentiation and maturation.[6][7]
Q5: Does Avatrombopag affect platelet activation?
In vitro studies using platelets from patients with chronic liver disease have shown that Avatrombopag does not increase platelet activation or reactivity to agonists like ADP and thrombin receptor-activating peptide.[8][9]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or no cell proliferation in response to Avatrombopag | 1. Suboptimal Avatrombopag concentration.2. Low expression of the TPO receptor (c-Mpl) on your cells.3. Poor cell health or viability.4. Incorrect assay setup (e.g., cell seeding density, incubation time). | 1. Perform a dose-response curve (e.g., 0.1 nM to 1 µM) to determine the optimal concentration for your specific cell line and assay.2. Verify c-Mpl expression using flow cytometry or western blotting.3. Ensure cells are healthy and in the logarithmic growth phase before starting the experiment. Check cell viability using a method like trypan blue exclusion.4. Optimize cell seeding density to ensure cells are not too sparse or confluent. A typical range for proliferation assays is 1,000-10,000 cells/well in a 96-well plate. Optimize incubation time based on the cell doubling time. |
| High background signal or spontaneous proliferation | 1. Contamination of cell culture (e.g., mycoplasma).2. Serum components in the culture medium may contain growth factors that stimulate proliferation. | 1. Regularly test your cell lines for mycoplasma contamination.2. If possible, use a serum-free medium or reduce the serum concentration after initial cell attachment. Include a vehicle control (medium with the same concentration of DMSO as your Avatrombopag-treated wells) to assess baseline proliferation. |
| Inconsistent results between experiments | 1. Variability in Avatrombopag stock solution.2. Inconsistent cell passage number or confluency.3. Pipetting errors. | 1. Prepare a large batch of Avatrombopag stock solution, aliquot, and store at -80°C to ensure consistency across experiments.2. Use cells within a consistent range of passage numbers and at a similar confluency for each experiment.3. Use calibrated pipettes and ensure proper mixing of reagents. |
| Low efficiency of megakaryocyte differentiation | 1. Suboptimal cytokine cocktail.2. Poor quality of CD34+ cells.3. Inappropriate culture conditions. | 1. While Avatrombopag is the primary agonist, megakaryocyte differentiation often requires a combination of cytokines. Titrate the concentration of other supportive cytokines in your differentiation medium.2. Ensure high purity and viability of the isolated CD34+ cells.3. Follow established protocols for megakaryocyte differentiation, paying close attention to media composition, cell density, and culture duration. |
Data Presentation
Table 1: In Vitro Efficacy of this compound
| Assay Type | Cell Line/Model | Parameter | Reported Value |
| Cell Proliferation | Murine Ba/F3 cells expressing human TPO-R | EC50 | 3.3 nM[3] |
| Megakaryocyte Differentiation | Human cord blood CD34+ cells | EC50 | 25.0 nmol/L |
Experimental Protocols & Visualizations
Avatrombopag's Mechanism of Action: TPO Receptor Signaling
Avatrombopag activates the TPO receptor, leading to the phosphorylation of JAK2 and subsequent activation of the STAT and MAPK signaling pathways, which are crucial for megakaryocyte proliferation and differentiation.
Caption: Avatrombopag signaling pathway.
Protocol 1: Ba/F3 Cell Proliferation Assay
This protocol outlines a method to determine the effect of this compound on the proliferation of Ba/F3 cells expressing the human TPO receptor.
Materials:
-
Ba/F3 cells expressing human TPO receptor (c-Mpl)
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound
-
DMSO (cell culture grade)
-
96-well clear flat-bottom cell culture plates
-
Cell proliferation reagent (e.g., MTS, WST-1, or CellTiter-Glo®)
-
Plate reader
Procedure:
-
Cell Culture: Maintain Ba/F3-hTPO-R cells in RPMI-1640 with 10% FBS and appropriate selection antibiotics. Ensure cells are in the logarithmic growth phase.
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in DMSO.
-
Cell Seeding:
-
Wash cells with PBS to remove any residual growth factors.
-
Resuspend cells in fresh culture medium at a concentration of 2 x 10^5 cells/mL.
-
Seed 50 µL of the cell suspension (10,000 cells) into each well of a 96-well plate.
-
-
Compound Preparation and Addition:
-
Prepare serial dilutions of the Avatrombopag stock solution in culture medium to achieve final concentrations ranging from 0.1 nM to 1 µM. Remember to include a vehicle control (medium with the same final DMSO concentration).
-
Add 50 µL of the diluted Avatrombopag solutions or vehicle control to the appropriate wells.
-
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.
-
Proliferation Measurement:
-
Add the cell proliferation reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time.
-
Measure the absorbance or luminescence using a plate reader at the appropriate wavelength.
-
-
Data Analysis:
-
Subtract the background absorbance/luminescence (wells with medium only).
-
Normalize the data to the vehicle control.
-
Plot the normalized values against the logarithm of the Avatrombopag concentration and fit a sigmoidal dose-response curve to determine the EC50.
-
Caption: Ba/F3 cell proliferation assay workflow.
Protocol 2: Megakaryocyte Differentiation from CD34+ Cells
This protocol provides a general framework for inducing megakaryocyte differentiation from human CD34+ hematopoietic stem cells using this compound.
Materials:
-
Cryopreserved human CD34+ cells (cord blood or bone marrow-derived)
-
Serum-free expansion medium (e.g., StemSpan™ SFEM)
-
Cytokine cocktail for megakaryocyte differentiation (e.g., TPO, SCF, IL-6, IL-9)
-
This compound
-
DMSO (cell culture grade)
-
24-well or 48-well cell culture plates
-
Flow cytometer
-
Antibodies for megakaryocyte markers (e.g., anti-CD41a-FITC, anti-CD42b-PE)
Procedure:
-
Thawing CD34+ Cells: Thaw cryopreserved CD34+ cells according to the supplier's protocol.
-
Initial Expansion (Optional): Culture the CD34+ cells for 2-3 days in serum-free medium supplemented with an appropriate cytokine cocktail to expand the progenitor population.
-
Differentiation Induction:
-
Resuspend the cells at a density of 1 x 10^5 cells/mL in fresh differentiation medium.
-
The differentiation medium should contain a basal level of TPO (e.g., 10 ng/mL) and other supportive cytokines.
-
Prepare different concentrations of Avatrombopag (e.g., 1 nM, 10 nM, 100 nM) in the differentiation medium. Include a control with only the basal cytokine cocktail.
-
Plate the cell suspension in a 24-well or 48-well plate.
-
-
Culture and Monitoring:
-
Incubate the cells at 37°C in a humidified 5% CO2 incubator for 10-14 days.
-
Replenish the medium with fresh medium containing the respective Avatrombopag concentrations every 3-4 days.
-
Monitor the cells for morphological changes indicative of megakaryocyte differentiation (e.g., increased cell size, granularity).
-
-
Flow Cytometry Analysis:
-
At the end of the culture period, harvest the cells.
-
Stain the cells with fluorescently labeled antibodies against megakaryocyte surface markers, such as CD41a and CD42b.[1][10]
-
Analyze the percentage of CD41a+/CD42b+ cells using a flow cytometer to quantify the efficiency of megakaryocyte differentiation.
-
-
Data Analysis: Compare the percentage of differentiated megakaryocytes across the different Avatrombopag concentrations and the control group.
Caption: Megakaryocyte differentiation workflow.
Protocol 3: STAT5 Phosphorylation Assay by Flow Cytometry
This protocol describes how to measure the phosphorylation of STAT5 in response to Avatrombopag treatment, providing a direct readout of TPO receptor activation.
Materials:
-
TPO-responsive cells (e.g., Ba/F3-hTPO-R or primary hematopoietic cells)
-
Serum-free medium
-
This compound
-
DMSO (cell culture grade)
-
Fixation buffer (e.g., 4% paraformaldehyde)
-
Permeabilization buffer (e.g., ice-cold 90% methanol)
-
Fluorescently labeled anti-phospho-STAT5 (pSTAT5) antibody
-
Flow cytometer
Procedure:
-
Cell Preparation and Starvation:
-
Culture cells to a sufficient density.
-
To reduce basal signaling, starve the cells by culturing them in serum-free medium for 4-6 hours prior to stimulation.
-
-
Stimulation:
-
Resuspend the starved cells in serum-free medium.
-
Treat the cells with different concentrations of Avatrombopag (e.g., 10 nM, 100 nM) for a short period (e.g., 15-30 minutes) at 37°C. Include an unstimulated control.
-
-
Fixation:
-
Immediately stop the stimulation by adding an equal volume of pre-warmed fixation buffer.
-
Incubate for 10-15 minutes at room temperature.
-
-
Permeabilization:
-
Pellet the cells by centrifugation and discard the supernatant.
-
Gently resuspend the cells in ice-cold permeabilization buffer and incubate on ice for 30 minutes.
-
-
Staining:
-
Wash the cells with staining buffer (e.g., PBS with 2% FBS).
-
Resuspend the cells in staining buffer containing the anti-pSTAT5 antibody.
-
Incubate for 30-60 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Wash the cells to remove unbound antibody.
-
Resuspend the cells in staining buffer and acquire data on a flow cytometer.
-
-
Data Analysis:
-
Gate on the cell population of interest.
-
Quantify the median fluorescence intensity (MFI) of the pSTAT5 signal for each condition. Compare the MFI of Avatrombopag-treated cells to the unstimulated control.
-
Caption: STAT5 phosphorylation assay workflow.
References
- 1. stemcell.com [stemcell.com]
- 2. stemcell.com [stemcell.com]
- 3. Avatrombopag for the Treatment of Immune Thrombocytopenia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.cn [medchemexpress.cn]
- 6. Avatrombopag for the treatment of immune thrombocytopenia and thrombocytopenia of chronic liver disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Phase 3 randomised study of avatrombopag, a novel thrombopoietin receptor agonist for the treatment of chronic immune thrombocytopenia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Thrombopoietin-receptor agonists for adult patients with immune thrombocytopenia: a narrative review and an approach for managing patients fasting intermittently [frontiersin.org]
- 9. Efficacy and safety and analysis of thrombopoietin receptor agonists for the treatment of immune thrombocytopenia in adults: analysis of a systematic review and network meta-analysis of randomized controlled trials and results of real-world safety data - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Troubleshooting inconsistent results in Avatrombopag hydrochloride experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Avatrombopag hydrochloride. The information is presented in a question-and-answer format to directly address specific issues that may arise during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
Avatrombopag is an orally bioavailable, small-molecule thrombopoietin (TPO) receptor agonist.[1] It works by binding to and stimulating the TPO receptor (c-Mpl), which leads to the proliferation and differentiation of megakaryocytes from bone marrow progenitor cells. This process results in an increased production of platelets.[1] Avatrombopag binds to a different site on the TPO receptor than endogenous TPO, allowing for an additive effect on platelet production.[2]
Q2: What are the key signaling pathways activated by Avatrombopag?
Avatrombopag activates the TPO receptor, leading to the initiation of several intracellular signaling cascades. The primary pathways involved are the Janus kinase/signal transducer and activator of transcription (JAK-STAT) pathway and the mitogen-activated protein kinase (MAPK) pathway.[3] Specifically, it has been shown to induce the phosphorylation of STAT3, STAT5, and ERK (a key component of the MAPK pathway).[4]
Q3: What is the solubility of this compound and how should I prepare it for cell culture experiments?
This compound has low aqueous solubility.[5] For in vitro assays, it is typically dissolved in an organic solvent such as dimethyl sulfoxide (B87167) (DMSO) to create a high-concentration stock solution.[6] It is recommended to use fresh DMSO as moisture absorption can reduce solubility.[6] When preparing working solutions for cell-based assays, it is crucial to dilute the DMSO stock in the appropriate cell culture medium. To avoid precipitation, add the stock solution to the medium dropwise while gently mixing.[3]
Q4: How should this compound be stored?
For long-term storage, this compound powder should be kept at -20°C. Stock solutions in DMSO can also be stored at -20°C, but it is advisable to prepare small aliquots to avoid repeated freeze-thaw cycles, which can affect the stability and solubility of the compound.[6]
Troubleshooting Inconsistent Experimental Results
Issue 1: High Variability in EC50 Values in Cell Proliferation/Differentiation Assays
Q: We are observing significant well-to-well and experiment-to-experiment variability in the EC50 values of Avatrombopag in our megakaryocyte differentiation assays. What are the potential causes and solutions?
A: Inconsistent EC50 values are a common issue in cell-based assays and can stem from several factors. Here's a breakdown of potential causes and troubleshooting steps:
| Potential Cause | Recommended Action |
| Compound Precipitation | Avatrombopag has low aqueous solubility. Precipitation in the cell culture medium upon dilution of the DMSO stock is a likely cause of inconsistent results. Visually inspect the wells under a microscope for any signs of precipitation. To mitigate this, lower the final concentration of the compound, use a surfactant like Tween® 20 or Triton™ X-100 at a low concentration (e.g., 0.01-0.1%), or employ co-solvents such as polyethylene (B3416737) glycol (PEG).[3] When diluting, add the stock solution dropwise to the medium while vortexing gently.[3] |
| Cell Seeding Density | Variations in the initial cell seeding density can significantly impact the final readout. Ensure a consistent and optimized cell number is seeded in each well. Perform cell counts accurately before seeding. |
| Cell Health and Passage Number | The health and passage number of your cells can affect their responsiveness. Use cells within a consistent and low passage number range. Regularly check for mycoplasma contamination. |
| Inconsistent Agonist Concentration | Ensure accurate and consistent dilution of the Avatrombopag stock solution for each experiment. Prepare fresh dilutions for each experiment to avoid degradation. |
| Assay Timing | The timing of the assay readout is critical. Ensure that the incubation time with Avatrombopag is consistent across all experiments. |
Issue 2: Low or No Platelet Aggregation in Response to Avatrombopag
Q: We are not observing the expected pro-aggregatory effect in our in vitro platelet aggregation assays with Avatrombopag. Why might this be happening?
A: This is an expected finding. Unlike endogenous TPO, which can prime platelets for activation, Avatrombopag has been shown to increase platelet count without increasing platelet activation.[7][8] Therefore, you should not expect to see a direct pro-aggregatory effect in standard in vitro platelet aggregation assays.
| Potential Cause | Recommended Action |
| Mechanism of Action | Avatrombopag is not designed to directly induce platelet aggregation. Its primary function is to stimulate platelet production. Therefore, a lack of aggregation in response to Avatrombopag alone is consistent with its known mechanism.[7][8] |
| Assay Design | To study the functional consequences of increased platelet production induced by Avatrombopag, consider a different experimental design. For example, you could assess the aggregation of platelets isolated from a system where megakaryocytes were differentiated in the presence of Avatrombopag. |
| Technical Issues with Aggregation Assay | If you are using other agonists (e.g., ADP, collagen) and still see inconsistent results, troubleshoot your aggregation assay itself. Ensure proper calibration of the aggregometer, consistent platelet counts in your platelet-rich plasma (PRP), and fresh preparation of agonist solutions.[4][9] |
Experimental Protocols
Protocol 1: In Vitro Megakaryocyte Differentiation from Human CD34+ Cells
This protocol describes the differentiation of megakaryocytes from human cord blood-derived CD34+ cells in the presence of this compound.
Materials:
-
Human cord blood CD34+ cells
-
Serum-free expansion medium (e.g., StemSpan™ SFEM II)
-
Recombinant human thrombopoietin (TPO)
-
This compound stock solution (in DMSO)
-
Low-attachment culture plates
-
Flow cytometry antibodies (e.g., anti-CD41a, anti-CD42b)
Procedure:
-
Cell Seeding: Thaw and culture human cord blood CD34+ cells in serum-free expansion medium supplemented with an appropriate concentration of TPO (e.g., 50 ng/mL) for initial expansion.
-
Initiation of Differentiation: After the initial expansion phase, seed the cells at a density of 1 x 10^5 cells/mL in a low-attachment 96-well plate.
-
Treatment with Avatrombopag: Prepare serial dilutions of this compound from the DMSO stock solution in the serum-free medium. Add the diluted Avatrombopag to the cell cultures to achieve the desired final concentrations. Include a vehicle control (DMSO) and a positive control (TPO).
-
Incubation: Incubate the cells at 37°C in a 5% CO2 humidified incubator for 10-14 days.
-
Monitoring Differentiation: Monitor the cultures every 2-3 days for the appearance of large, proplatelet-forming megakaryocytes using an inverted microscope.
-
Flow Cytometry Analysis: At the end of the culture period, harvest the cells and stain them with fluorescently labeled antibodies against megakaryocyte-specific markers such as CD41a and CD42b. Analyze the percentage of differentiated megakaryocytes by flow cytometry.
Protocol 2: Western Blot for Phospho-STAT3 and Phospho-ERK
This protocol outlines the procedure for detecting the phosphorylation of STAT3 and ERK in a TPO-responsive cell line (e.g., Ba/F3-hTPO-R) following treatment with this compound.
Materials:
-
TPO-responsive cell line (e.g., Ba/F3-hTPO-R)
-
This compound stock solution (in DMSO)
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (anti-phospho-STAT3, anti-STAT3, anti-phospho-ERK, anti-ERK)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Seed the TPO-responsive cells in a 6-well plate and starve them of growth factors for 4-6 hours. Treat the cells with different concentrations of this compound for a specified time (e.g., 15-30 minutes). Include a vehicle control (DMSO).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them on ice with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a protein assay kit.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-STAT3 and phospho-ERK overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis: To ensure equal protein loading, strip the membrane and re-probe with antibodies against total STAT3 and total ERK. Quantify the band intensities to determine the relative levels of phosphorylation.
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. youtube.com [youtube.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. selleckchem.com [selleckchem.com]
- 8. Comparative analyses of the small molecule thrombopoietin receptor agonist eltrombopag and thrombopoietin on in vitro platelet function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Technical considerations for platelet aggregation and related problems - PubMed [pubmed.ncbi.nlm.nih.gov]
Overcoming off-target effects of Avatrombopag hydrochloride in cell lines
Welcome to the Avatrombopag Hydrochloride Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of this compound in cell line-based experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to help you overcome potential challenges, including the characterization of and mitigation strategies for potential off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of Avatrombopag?
Avatrombopag is a second-generation, orally bioavailable, small molecule thrombopoietin receptor (TPO-R) agonist. It mimics the action of endogenous thrombopoietin (TPO) by binding to and activating the TPO receptor (c-Mpl) on the surface of megakaryocyte precursor cells. This activation stimulates the proliferation and differentiation of these cells into mature megakaryocytes, ultimately leading to an increase in platelet production.
The binding of Avatrombopag to the TPO-R initiates several downstream signaling pathways crucial for megakaryopoiesis, primarily the Janus kinase/signal transducer and activator of transcription (JAK-STAT), mitogen-activated protein kinase (MAPK), and phosphoinositide 3-kinase (PI3K)/Akt pathways.
Q2: Have any off-target effects of Avatrombopag been documented in cell lines?
Currently, there is a lack of specific documented off-target effects of Avatrombopag in preclinical cell line studies in publicly available literature. Avatrombopag is designed to be a highly specific agonist for the TPO receptor. However, the absence of documented off-target effects does not entirely preclude their existence. Researchers should remain vigilant for unexpected cellular phenotypes. It is noteworthy that some other TPO-RAs have been reported to have immunomodulatory effects or direct actions on hematopoietic stem cells, suggesting that class-related off-target activities could be a possibility to consider.
Q3: We are observing unexpected effects in our cell line that do not seem to be related to TPO-R signaling. What could be the cause?
Unexpected effects in cell-based assays can arise from a variety of factors. While off-target activity of the compound is a possibility, it is also crucial to consider other potential causes, such as:
-
Compound Solubility and Stability: this compound may have limited solubility in aqueous media. Precipitation of the compound can lead to inconsistent and misleading results. Ensure the compound is fully dissolved and stable under your experimental conditions.
-
Cell Line Integrity: The genetic and phenotypic stability of cell lines can drift over time with continuous passaging. It is essential to use low-passage, authenticated cell lines.
-
TPO Receptor Expression: The cell line you are using may not express the TPO receptor (c-Mpl), or its expression level may be very low. In such cases, any observed effects are likely independent of the intended target.
-
Experimental Artifacts: Inconsistencies in cell seeding density, serum concentration, or incubation times can all contribute to variability in experimental outcomes.
Q4: How can we confirm that the observed effects of Avatrombopag in our cell line are mediated by the TPO receptor?
To confirm that the cellular response to Avatrombopag is on-target, a series of validation experiments are recommended. These experiments aim to demonstrate that the effect is dependent on the presence and function of the TPO receptor. Please refer to the Troubleshooting Guide for detailed protocols.
Troubleshooting Guide: Investigating and Mitigating Potential Off-Target Effects
This guide provides a systematic approach to troubleshooting unexpected experimental outcomes and to validate the on-target activity of Avatrombopag in your cell line models.
Issue 1: Unexpected Cellular Phenotype Observed
You are observing a cellular response to Avatrombopag that is not consistent with the known functions of TPO-R signaling in your cell type (e.g., unexpected changes in cell morphology, proliferation of a non-megakaryocytic cell line, or apoptosis).
Troubleshooting Workflow:
Caption: Troubleshooting workflow for unexpected cellular phenotypes.
Step-by-Step Guide:
-
Verify Compound Integrity and Experimental Parameters:
-
Solubility: Visually inspect your Avatrombopag solutions for any signs of precipitation. Consider using a different solvent or adjusting the pH if necessary, ensuring the final solvent concentration is not toxic to your cells.
-
Concentration: Double-check all calculations for your dilutions.
-
Controls: Ensure you have included appropriate vehicle controls in your experiments.
-
-
Confirm TPO Receptor (c-Mpl) Expression:
-
Verify that your cell line of interest expresses the TPO receptor at the mRNA and protein level using techniques like RT-qPCR and Western blotting or flow cytometry, respectively. If the receptor is not present, any observed effects are, by definition, off-target.
-
-
Validate On-Target Engagement:
-
Genetic Approaches: Use siRNA or shRNA to transiently knock down the TPO receptor, or employ CRISPR-Cas9 to create a stable TPO-R knockout cell line. If the Avatrombopag-induced phenotype is on-target, it should be significantly diminished or completely abolished in the TPO-R deficient cells.
-
Pharmacological Approaches: Inhibit the key downstream signaling pathways (JAK-STAT, MAPK, PI3K/Akt) using specific small molecule inhibitors. If the observed phenotype is on-target, blocking these pathways should attenuate the effect of Avatrombopag.
-
Issue 2: How to Design Experiments to Differentiate On-Target vs. Off-Target Effects
The following experimental designs can help you dissect the molecular mechanisms of Avatrombopag's action in your system.
Experimental Workflow for Target Validation:
Caption: Experimental workflow for validating on-target effects.
Experimental Protocols
Protocol 1: TPO Receptor (c-Mpl) Knockdown using siRNA
Objective: To transiently reduce the expression of the TPO receptor to assess whether the effects of Avatrombopag are TPO-R-dependent.
Materials:
-
TPO-R specific siRNA and non-targeting (scramble) control siRNA
-
Lipofectamine RNAiMAX or similar transfection reagent
-
Opti-MEM I Reduced Serum Medium
-
Your cell line of interest
-
6-well plates
-
Standard cell culture reagents
Procedure:
-
Cell Seeding: The day before transfection, seed your cells in 6-well plates at a density that will result in 50-70% confluency at the time of transfection.
-
siRNA-Lipofectamine Complex Formation:
-
For each well, dilute 30 pmol of siRNA (TPO-R specific or scramble control) into 100 µL of Opti-MEM.
-
In a separate tube, dilute 5 µL of Lipofectamine RNAiMAX into 100 µL of Opti-MEM and incubate for 5 minutes at room temperature.
-
Combine the diluted siRNA and diluted Lipofectamine RNAiMAX, mix gently, and incubate for 20 minutes at room temperature to allow for complex formation.
-
-
Transfection:
-
Add the 200 µL of siRNA-lipid complex to each well containing cells and fresh medium.
-
Incubate the cells at 37°C in a CO2 incubator for 24-72 hours.
-
-
Validation of Knockdown:
-
After the incubation period, harvest the cells.
-
Assess the knockdown efficiency at the mRNA level using RT-qPCR and at the protein level using Western blotting.
-
-
Avatrombopag Treatment:
-
Once knockdown is confirmed, treat the transfected cells (both scramble and TPO-R siRNA) with Avatrombopag and assess your phenotype of interest.
-
Protocol 2: Inhibition of Downstream Signaling Pathways
Objective: To determine if the observed effects of Avatrombopag are mediated through its known downstream signaling pathways.
Materials:
-
Specific inhibitors for JAK-STAT, MAPK, and PI3K/Akt pathways (see table below)
-
This compound
-
Your cell line of interest
-
Appropriate assay plates (e.g., 96-well for viability assays)
-
DMSO (vehicle for inhibitors)
Procedure:
-
Cell Seeding: Seed cells in the appropriate plates for your downstream assay.
-
Inhibitor Pre-treatment:
-
Pre-treat the cells with the specific inhibitor at a pre-determined optimal concentration for 1-2 hours. Include a vehicle control (DMSO).
-
-
Avatrombopag Treatment:
-
Following pre-treatment, add Avatrombopag to the wells (with the inhibitor still present) and incubate for the desired duration.
-
-
Assay:
-
Perform your assay to measure the cellular phenotype of interest. A reduction in the Avatrombopag-induced effect in the presence of a specific inhibitor suggests the involvement of that pathway.
-
Table 1: Commonly Used Inhibitors for Avatrombopag's Downstream Pathways
| Pathway | Inhibitor | Typical Working Concentration |
| JAK-STAT | Ruxolitinib | 0.1 - 1 µM |
| MAPK/ERK | U0126 | 10 - 20 µM |
| PI3K/Akt | LY294002 | 10 - 20 µM |
Note: Optimal concentrations and incubation times should be determined empirically for your specific cell line and experimental conditions.
Signaling Pathway Diagram
Caption: Avatrombopag signaling pathways.
This technical support center provides a framework for rigorously investigating the effects of this compound in cell lines. By employing these troubleshooting and validation strategies, researchers can increase confidence in their findings and better understand the molecular mechanisms of this compound.
Technical Support Center: Avatrombopag Hydrochloride Dose-Response Curve Optimization
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing dose-response curves of Avatrombopag hydrochloride in in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
Avatrombopag is an orally bioavailable, small molecule thrombopoietin (TPO) receptor agonist.[1][2] It binds to the transmembrane domain of the TPO receptor (c-Mpl), distinct from the binding site of endogenous TPO.[3] This binding activates intracellular signaling pathways, including the Janus kinase/signal transducer and activator of transcription (JAK-STAT) and mitogen-activated protein kinase (MAPK) pathways, stimulating the proliferation and differentiation of megakaryocytes from hematopoietic progenitor cells, ultimately leading to increased platelet production.[4][5]
Q2: What are the key pharmacokinetic properties of Avatrombopag?
| Parameter | Value | Reference |
| Time to maximal concentration (Tmax) | 5–8 hours post-dose | [6] |
| Mean terminal half-life (t1/2) | 16–19 hours | [6] |
| Plasma protein binding | >96% | [1] |
| Metabolism | Primarily by CYP2C9 and CYP3A4 | [7] |
| Excretion | 88% fecal, 6% urine | [6] |
Q3: What are the reported in vitro EC50 values for Avatrombopag?
| Cell Line/System | EC50 Value | Reference |
| Murine Ba/F3 cells expressing human TPO-R | 3.3 nM | [2] |
| Human hematopoietic CD34+ cells (megakaryocyte differentiation) | 25.0 nM | [1][2] |
Experimental Protocols
Protocol 1: In Vitro Megakaryocyte Differentiation from Human CD34+ Cells
This protocol describes the differentiation of human CD34+ hematopoietic stem cells into mature megakaryocytes for use in Avatrombopag dose-response studies.
Materials:
-
Cryopreserved human CD34+ cells (umbilical cord blood or mobilized peripheral blood)
-
Serum-free expansion medium (e.g., StemSpan™ SFEM II)
-
Recombinant human thrombopoietin (TPO)
-
Recombinant human stem cell factor (SCF)
-
Recombinant human interleukin-6 (IL-6)
-
Recombinant human interleukin-9 (IL-9)
-
This compound
-
DMSO (for stock solution preparation)
-
Culture plates (12-well or 24-well)
-
Flow cytometry antibodies: Anti-CD41a-PE, Anti-CD42b-FITC, and corresponding isotype controls
-
Propidium iodide (PI) or other viability dye
Procedure:
-
Thawing of CD34+ Cells: Thaw cryopreserved CD34+ cells rapidly in a 37°C water bath. Transfer the cells to a sterile conical tube and slowly add pre-warmed serum-free medium. Centrifuge at 300 x g for 10 minutes and resuspend the cell pellet in fresh medium.
-
Cell Seeding: Seed the CD34+ cells at a density of 1 x 10^5 cells/mL in a 12-well plate containing serum-free medium supplemented with TPO (50 ng/mL), SCF (50 ng/mL), IL-6 (20 ng/mL), and IL-9 (20 ng/mL).
-
Avatrombopag Preparation and Addition: Prepare a stock solution of this compound in DMSO. On day 8 of culture, dilute the Avatrombopag stock solution in the culture medium to achieve the desired final concentrations for the dose-response curve (e.g., 0.1 nM to 1000 nM). Add the different concentrations of Avatrombopag to the respective wells. Include a vehicle control (DMSO) and a positive control (TPO alone).
-
Incubation: Incubate the cells for an additional 4-6 days at 37°C in a humidified incubator with 5% CO2.
-
Harvesting and Staining: On day 12-14, harvest the cells and wash them with PBS. Resuspend the cells in a staining buffer (e.g., PBS with 2% FBS). Add anti-CD41a-PE and anti-CD42b-FITC antibodies and their corresponding isotype controls. Incubate for 30 minutes at 4°C in the dark.
-
Flow Cytometry Analysis: Wash the cells and resuspend them in a buffer containing a viability dye like PI. Analyze the cells using a flow cytometer to determine the percentage of CD41a+/CD42b+ mature megakaryocytes.
Protocol 2: Proplatelet Formation Assay
This assay assesses the ability of mature megakaryocytes to form proplatelets, a late stage of platelet production.
Materials:
-
Mature megakaryocytes (generated as in Protocol 1)
-
Fibrinogen-coated plates
-
Serum-free medium
-
This compound
-
Microscope with imaging capabilities
Procedure:
-
Plate Coating: Coat the wells of a 24-well plate with fibrinogen (100 µg/mL) overnight at 4°C. Wash the wells with PBS before use.
-
Cell Seeding: Seed mature megakaryocytes onto the fibrinogen-coated wells at a density of 2 x 10^4 cells/well in a serum-free medium containing different concentrations of Avatrombopag.
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a humidified incubator with 5% CO2.
-
Imaging and Analysis: Observe the cells under a microscope and count the number of megakaryocytes forming proplatelets (cells with long, thin cytoplasmic extensions). Express the data as the percentage of proplatelet-forming megakaryocytes.
Troubleshooting Guide
Issue 1: Low Cell Viability
-
Question: My primary CD34+ cells show low viability after thawing and during culture. What could be the cause and how can I improve it?
-
Answer:
-
Rapid Thawing: Ensure rapid thawing of cryopreserved cells in a 37°C water bath. Prolonged thawing can decrease viability.
-
Gentle Handling: Primary hematopoietic cells are sensitive. Avoid vigorous pipetting or centrifugation at high speeds.
-
Slow Dilution: After thawing, add pre-warmed medium dropwise to the cell suspension to avoid osmotic shock.
-
Optimized Media: Use a serum-free medium specifically formulated for hematopoietic stem and progenitor cells. Supplement with appropriate cytokines as recommended.
-
Cell Density: Seeding at a very low density can reduce cell survival. Ensure you are using the recommended seeding density.[8]
-
Issue 2: Inconsistent Dose-Response Curve
-
Question: I am observing high variability and inconsistent results in my Avatrombopag dose-response assays. What are the potential reasons?
-
Answer:
-
Compound Solubility and Stability: this compound is soluble in DMSO but has low aqueous solubility.[9] Ensure the stock solution is properly dissolved and that the final DMSO concentration in the culture medium is low (typically <0.1%) and consistent across all wells. Prepare fresh dilutions for each experiment.
-
Cell Passage Number: If using a cell line, high passage numbers can lead to genetic drift and altered responses. Use cells within a defined low passage number range.
-
Serum Variability: If your assay requires serum, batch-to-batch variability in serum can significantly impact results. Test and use a single, qualified batch of serum for a series of experiments.
-
Plate Edge Effects: Evaporation from wells on the edge of a microplate can concentrate solutes and affect cell growth. To minimize this, avoid using the outer wells or fill them with sterile water or media.
-
Assay Timing: The timing of compound addition and the duration of the assay are critical. Optimize these parameters for your specific cell system.
-
Issue 3: High Background Signal in Flow Cytometry
-
Question: I am getting a high background signal when analyzing megakaryocyte differentiation by flow cytometry. How can I reduce this?
-
Answer:
-
Blocking Fc Receptors: Megakaryocytes can express Fc receptors, which can non-specifically bind antibodies. Incubate the cells with an Fc receptor blocking reagent before adding your primary antibodies.
-
Titrate Antibodies: Use the optimal concentration of your primary and secondary antibodies. High antibody concentrations can lead to non-specific binding. Perform an antibody titration experiment to determine the best dilution.
-
Washing Steps: Ensure adequate washing of cells between antibody incubation steps to remove unbound antibodies.
-
Isotype Controls: Use appropriate isotype controls to set your gates correctly and differentiate true positive signals from background fluorescence.
-
Viability Dye: Dead cells can non-specifically bind antibodies. Use a viability dye to exclude dead cells from your analysis.
-
Issue 4: No Response to Avatrombopag
-
Question: My cells are not responding to Avatrombopag, even at high concentrations. What should I check?
-
Answer:
-
TPO Receptor Expression: Confirm that the cell line or primary cells you are using express the TPO receptor (c-Mpl). You can check this by flow cytometry or western blotting. Some tumor cell lines have been shown to have low or undetectable TPO receptor expression.[10][11]
-
Compound Integrity: Verify the integrity and activity of your Avatrombopag compound. If possible, test it in a validated positive control cell line.
-
Cell Health: Ensure the cells are healthy and proliferating as expected before adding the compound. Poor cell health can lead to a lack of response.
-
Downstream Signaling: If possible, check for the phosphorylation of downstream signaling molecules like STAT5 or ERK after Avatrombopag treatment to confirm target engagement.
-
Visualizations
Caption: Avatrombopag Signaling Pathway.
Caption: In Vitro Megakaryocyte Differentiation Workflow.
Caption: Troubleshooting Inconsistent Dose-Response Results.
References
- 1. An In Vitro Method for the Differentiation of Megakaryocytes and Platelet Formation [jove.com]
- 2. Megakaryocyte Differentiation and Platelet Formation from Human Cord Blood-derived CD34+ Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [PDF] Flow cytometric analysis of megakaryocytes from patients with abnormal platelet counts. | Semantic Scholar [semanticscholar.org]
- 4. ashpublications.org [ashpublications.org]
- 5. Thrombopoietin Receptor Agonists - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. ashpublications.org [ashpublications.org]
- 7. tandfonline.com [tandfonline.com]
- 8. mdpi.com [mdpi.com]
- 9. selleckchem.com [selleckchem.com]
- 10. Low or undetectable TPO receptor expression in malignant tissue and cell lines derived from breast, lung, and ovarian tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Thrombopoietin Receptor Levels in Tumor Cell Lines and Primary Tumors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Avatrombopag Hydrochloride Bioavailability in Animal Studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in improving the oral bioavailability of Avatrombopag hydrochloride in animal studies.
Frequently Asked Questions (FAQs)
Q1: What are the known physicochemical properties of Avatrombopag that affect its oral bioavailability?
A1: Avatrombopag is a Biopharmaceutical Classification System (BCS) Class II compound, characterized by low aqueous solubility and high permeability.[1] Its solubility is pH-dependent, being practically insoluble in aqueous solutions below pH 12.[2] This poor solubility is a primary limiting factor for its oral absorption and can lead to significant variability in exposure.
Q2: How does food intake affect the bioavailability of Avatrombopag in preclinical and clinical studies?
A2: In human studies, administering Avatrombopag with food does not significantly change the rate or extent of its absorption but markedly reduces the variability in its pharmacokinetic (PK) profile.[1][3][4] For animal studies, this suggests that administering Avatrombopag with a standardized meal or in a fed state can help in achieving more consistent and reproducible plasma concentrations, which is crucial for dose-response relationship assessments.
Q3: What are the primary metabolic pathways for Avatrombopag, and how might they influence bioavailability in animal models?
A3: Avatrombopag is primarily metabolized by the cytochrome P450 enzymes CYP2C9 and CYP3A4.[4][5] Different animal species can have varying levels of expression and activity of these enzymes, which can lead to species-specific differences in clearance and oral bioavailability. When selecting an animal model, it is important to consider its CYP profile in relation to that of humans for better translation of results.
Q4: Are there any known drug transporters that affect the absorption of Avatrombopag?
A4: While specific transporter studies are not extensively detailed in the provided results, the ABCB1 (C1236T) polymorphism has been shown to influence Avatrombopag exposure in humans, suggesting a potential role for P-glycoprotein (P-gp) in its transport.[1] In animal studies, co-administration with known P-gp inhibitors could be explored to investigate the extent of its impact on Avatrombopag absorption.
Troubleshooting Guide
Issue 1: High Variability in Plasma Concentrations
-
Potential Cause: Inconsistent food intake or administration in a fasted state.
-
Troubleshooting Steps:
-
Standardize Feeding Conditions: Administer Avatrombopag to animals in a fed state. If fasting is required for the study design, ensure a consistent fasting duration for all animals.
-
Control Food Composition: Use a standardized diet for all animals in the study, as the composition of the food can influence gastrointestinal physiology and drug absorption.
-
Formulation Optimization: Consider formulation strategies that reduce dissolution rate variability, such as micronization or the use of solubilizing excipients.
-
Issue 2: Low Oral Bioavailability
-
Potential Cause: Poor dissolution of the this compound salt in the gastrointestinal tract.
-
Troubleshooting Steps:
-
Formulation Strategies:
-
Amorphous Solid Dispersions (ASDs): Prepare ASDs of Avatrombopag with polymers like HPMC or PVP to enhance its dissolution rate.[6][7][8]
-
Lipid-Based Formulations: Formulate Avatrombopag in self-emulsifying drug delivery systems (SEDDS) or lipid nanoparticles to improve its solubilization in the gut.[9][10]
-
Nanotechnology: Reduce the particle size of Avatrombopag to the nano-range (nanosuspension) to increase the surface area for dissolution.[9][11][12]
-
-
Excipient Selection: Include biofunctional excipients in the formulation, such as surfactants (e.g., polysorbates) or cyclodextrins, to improve solubility.[13]
-
Salt Form Selection: While the hydrochloride salt is used, exploring other salt forms with potentially higher aqueous solubility could be a viable, albeit more resource-intensive, strategy.
-
Experimental Protocols
Protocol 1: Preparation of an Amorphous Solid Dispersion (ASD) of Avatrombopag
-
Materials: this compound, a suitable polymer (e.g., HPMC, PVP), and a common solvent (e.g., methanol, acetone).
-
Procedure (Spray Drying):
-
Dissolve Avatrombopag and the polymer in the solvent at a specific ratio (e.g., 1:1, 1:3 drug-to-polymer ratio).
-
Spray-dry the solution using a laboratory-scale spray dryer with optimized parameters (inlet temperature, feed rate, atomization pressure).
-
Collect the resulting powder and characterize it for drug loading, amorphous nature (via XRD or DSC), and dissolution enhancement.
-
Protocol 2: In Vivo Pharmacokinetic Study in Rats
-
Animals: Male Sprague-Dawley rats (n=6 per group), fasted overnight with free access to water.
-
Formulations:
-
Group 1 (Control): this compound suspended in 0.5% methylcellulose.
-
Group 2 (Test): Avatrombopag ASD formulated in a suitable vehicle.
-
-
Dosing: Administer the formulations orally via gavage at a dose of 10 mg/kg.
-
Blood Sampling: Collect blood samples from the tail vein at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into heparinized tubes.
-
Sample Processing and Analysis: Centrifuge the blood to obtain plasma, and analyze the Avatrombopag concentration using a validated LC-MS/MS method.
-
Data Analysis: Calculate pharmacokinetic parameters (Cmax, Tmax, AUC) using non-compartmental analysis.
Data Presentation
Table 1: Hypothetical Pharmacokinetic Parameters of Different Avatrombopag Formulations in Rats
| Formulation | Cmax (ng/mL) | Tmax (hr) | AUC0-24 (ng*hr/mL) | Relative Bioavailability (%) |
| Suspension | 150 ± 35 | 4.0 ± 1.0 | 1200 ± 250 | 100 |
| ASD (1:1 Drug:Polymer) | 350 ± 60 | 2.0 ± 0.5 | 2800 ± 400 | 233 |
| Nanosuspension | 450 ± 75 | 1.5 ± 0.5 | 3600 ± 550 | 300 |
Visualizations
Caption: Workflow for comparing the bioavailability of different Avatrombopag formulations.
Caption: Factors influencing the oral bioavailability of Avatrombopag.
References
- 1. Investigation of the ABCB1 Gene Polymorphism and Food Effects on the Avatrombopag Pharmacokinetics in Chinese Individuals: A Population Pharmacokinetic/Pharmacodynamic Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. opac.ll.chiba-u.jp [opac.ll.chiba-u.jp]
- 3. Pharmacokinetics, Pharmacodynamics, Pharmacogenomics, Safety, and Tolerability of Avatrombopag in Healthy Japanese and White Subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Avatrombopag for the treatment of immune thrombocytopenia and thrombocytopenia of chronic liver disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pharmaexcipients.com [pharmaexcipients.com]
- 7. Excipients for Solubility Enhancement - Lubrizol [lubrizol.com]
- 8. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 9. Nanotechnology-Based Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Nano based drug delivery systems: recent developments and future prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 12. imrpress.com [imrpress.com]
- 13. Biofunctional Excipients: Their Emerging Role in Overcoming the Inherent Poor Biopharmaceutical Characteristics of Drugs - PMC [pmc.ncbi.nlm.nih.gov]
Avatrombopag Hydrochloride and Laboratory Assays: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information, troubleshooting guides, and frequently asked questions (FAQs) regarding the potential for avatrombopag (B1665838) hydrochloride to interfere with common laboratory assays. As a second-generation thrombopoietin receptor agonist (TPO-RA), understanding its interaction with diagnostic tests is critical for accurate experimental and clinical data interpretation.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of avatrombopag?
Avatrombopag is an orally bioavailable, small molecule TPO-RA.[1][2] It mimics the action of endogenous thrombopoietin by binding to and activating the TPO receptor (c-Mpl) on megakaryocyte precursor cells in the bone marrow.[1][3] This activation stimulates the proliferation and differentiation of these precursors, leading to an increased production of platelets.[1][2] Avatrombopag binds to a different site on the TPO receptor than endogenous TPO, resulting in an additive effect on platelet production.[1] Importantly, studies have shown that avatrombopag increases platelet counts without increasing platelet activation.[2]
Q2: Is there any documented interference of avatrombopag with common laboratory assays in its prescribing information?
The official prescribing information for avatrombopag (Doptelet®) does not list any specific interference with common laboratory assays.[4][5][6] The documentation provides guidance on monitoring platelet counts to determine the drug's efficacy and adjusting dosage based on these counts.[4] It also details drug-drug interactions, primarily related to metabolism by CYP2C9 and CYP3A4 enzymes.[2][6]
Q3: Are there concerns about avatrombopag interfering with clinical chemistry assays?
While there is no direct evidence of avatrombopag interfering with clinical chemistry assays, data from a similar TPO-RA, eltrombopag (B601689), suggests a potential for interference. Eltrombopag is a colored compound that has been shown to interfere with spectrophotometric (color-based) laboratory tests, leading to falsely elevated or decreased results for analytes such as bilirubin (B190676) and cholesterol.[7][8][9][10] Given that avatrombopag is also a small molecule, researchers should be aware of the potential for similar interferences, particularly in assays that rely on colorimetric or turbidimetric measurements.
Q4: Could avatrombopag interfere with coagulation assays?
Based on its mechanism of action, direct interference with standard coagulation assays (e.g., PT, aPTT) is not expected. Avatrombopag's primary function is to increase the number of circulating platelets; it has been shown to not increase platelet activation.[2] However, a significant increase in platelet count could potentially influence the results of certain specialized platelet function tests or viscoelastic assays (e.g., thromboelastography), although this would be a physiological effect rather than an analytical interference.
Q5: Is it likely that avatrombopag interferes with immunoassays?
Direct interference with immunoassays (e.g., ELISA) is considered unlikely. These assays are highly specific, relying on antigen-antibody binding. Avatrombopag is a small molecule and is not expected to cross-react with the antibodies used in these assays. However, as a general precaution when unexpected results are obtained, the possibility of matrix effects should be considered.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Unexpected clinical chemistry results (e.g., bilirubin, creatinine, cholesterol) in a subject taking avatrombopag. | Potential analytical interference from the drug or its metabolites, similar to that observed with eltrombopag.[7][8][9] | 1. Consult the laboratory to determine the methodology of the assay (e.g., spectrophotometric, enzymatic).2. If possible, request the sample be re-tested using an alternative method that is less susceptible to interference.3. Establish baseline values for key chemistry parameters before the subject starts avatrombopag treatment for comparison.4. If interference is suspected, consider therapeutic drug monitoring to correlate drug levels with the degree of suspected interference. |
| Discrepancy between platelet count and a functional platelet assay. | This is more likely a physiological effect than an analytical interference. While avatrombopag increases platelet numbers, the function of these newly produced platelets might be a variable of interest. | 1. Carefully document the specific platelet function assay being used.2. Review the literature for expected platelet function in patients treated with TPO-RAs.3. Consider that the primary effect of avatrombopag is on platelet production, not direct activation.[2] |
| Inconsistent or unexpected results in a novel or research-based assay. | The potential for interference in non-standardized assays is unknown. | 1. Perform a validation experiment by spiking avatrombopag into control samples to assess for interference (see Experimental Protocol below).2. Communicate with the assay manufacturer or developer to inquire about any known interferences with small molecule drugs. |
Potential for Interference: A Comparative Look at Eltrombopag
The following table summarizes the documented interference of eltrombopag with certain laboratory assays. While not direct evidence for avatrombopag, it highlights the types of assays that may be susceptible to interference from small molecule TPO-RAs.
| Assay Category | Affected Analytes (Eltrombopag) | Nature of Interference | Reference |
| Clinical Chemistry (Spectrophotometric) | Total Bilirubin | Falsely elevated or decreased (method-dependent) | [7][9][11][12][13][14] |
| Creatinine | Falsely elevated | [7] | |
| Total Cholesterol | Significant interference observed | [8][10] | |
| Triglycerides | Interference observed | [8][10] | |
| Inorganic Phosphate | Significant interference observed | [8][10] | |
| High-Density Lipoprotein (HDL) Cholesterol | Significant interference observed | [8][10] |
Disclaimer: This data is for eltrombopag and should be considered as highlighting a potential for similar interference with avatrombopag. Researchers should validate their assays if they have concerns about interference.
Experimental Protocols
Protocol for Assessing Avatrombopag Interference in a Spectrophotometric Assay
This protocol provides a general framework for researchers to test for potential interference of avatrombopag in a specific spectrophotometric laboratory assay.
Objective: To determine if avatrombopag hydrochloride interferes with the quantitative measurement of a specific analyte in a colorimetric laboratory assay.
Materials:
-
This compound standard of known concentration
-
Drug-free serum or plasma pool
-
The specific laboratory assay kit (e.g., a commercial bilirubin assay)
-
Spectrophotometer or clinical chemistry analyzer
-
Calibrators and controls for the assay
-
Pipettes and other standard laboratory equipment
Methodology:
-
Preparation of Avatrombopag Stock Solution: Prepare a concentrated stock solution of avatrombopag in a suitable solvent (e.g., DMSO, followed by dilution in saline).
-
Spiking of Samples:
-
Take aliquots of the drug-free serum/plasma pool.
-
Spike the aliquots with varying concentrations of avatrombopag to achieve a range of clinically relevant and supra-therapeutic concentrations.
-
Include a vehicle control (spiked with the same amount of solvent used for the drug stock).
-
Include a zero-drug control (unspiked).
-
-
Assay Performance:
-
Perform the assay on all spiked and control samples according to the manufacturer's instructions.
-
Run the assay in triplicate for each concentration.
-
-
Data Analysis:
-
Calculate the mean analyte concentration for each avatrombopag concentration.
-
Compare the results of the spiked samples to the zero-drug control.
-
Calculate the percentage of interference at each avatrombopag concentration: % Interference = [(Measured Value - Baseline Value) / Baseline Value] * 100
-
A statistically significant and concentration-dependent change in the measured analyte suggests interference.
-
Visualizations
Signaling Pathway of Avatrombopag
Caption: Avatrombopag signaling pathway.
Experimental Workflow for Interference Testing
Caption: Workflow for assay interference testing.
References
- 1. Avatrombopag | C29H34Cl2N6O3S2 | CID 9852519 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. What is the mechanism of Avatrombopag Maleate? [synapse.patsnap.com]
- 4. doptelet.com [doptelet.com]
- 5. manuals.plus [manuals.plus]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. gov.uk [gov.uk]
- 8. Eltrombopag interference in routine chemistry testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. meridian.allenpress.com [meridian.allenpress.com]
- 10. researchgate.net [researchgate.net]
- 11. Interference of eltrombopag with bilirubin measurements on the Vitros 5600 analyzer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Interference of eltrombopag with bilirubin measurements on the Vitros 5600 analyzer - ProQuest [proquest.com]
Technical Support Center: Avatrombopag Hydrochloride In Vitro Applications
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Avatrombopag hydrochloride in vitro.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of Avatrombopag?
Avatrombopag is an orally bioavailable, small-molecule thrombopoietin receptor (TPO-R) agonist.[1][2] It mimics the action of endogenous thrombopoietin (TPO) by binding to and activating the TPO receptor (also known as c-Mpl), which is primarily found on the surface of megakaryocytes and their precursor cells in the bone marrow.[3] This activation stimulates the proliferation and differentiation of megakaryocyte progenitor cells, ultimately leading to an increased production of platelets.[2][3] Avatrombopag binds to a different site on the TPO receptor than endogenous TPO, resulting in an additive effect on platelet production.[1][2]
Q2: Which signaling pathways are activated by Avatrombopag?
Upon binding to the TPO receptor, Avatrombopag induces a conformational change that activates several downstream signaling pathways essential for megakaryocyte maturation and platelet production. The primary pathways involved are:
-
JAK-STAT Pathway: Activation of Janus kinase (JAK) proteins leads to the phosphorylation of Signal Transducer and Activator of Transcription (STAT) proteins (specifically STAT3 and STAT5). These phosphorylated STAT proteins then dimerize, translocate to the nucleus, and modulate the expression of genes involved in cell proliferation and differentiation.[3][4]
-
MAPK Pathway: The mitogen-activated protein kinase (MAPK/ERK) pathway is also activated, which is crucial for controlling cellular responses to growth signals.[3][4]
-
PI3K-Akt Pathway: Avatrombopag activates the phosphoinositide 3-kinase (PI3K)-protein kinase B (Akt) signaling pathway, which plays a significant role in cell survival and growth.[3]
Q3: Is this compound known to be cytotoxic in vitro?
The available scientific literature does not indicate that this compound is cytotoxic to cells in vitro. Its mechanism of action is to stimulate cell proliferation and differentiation, particularly of megakaryocytic lineages.[1][2][4] In fact, it is designed to promote cell growth to increase platelet counts.[5] Any observed cytotoxicity in an in vitro experiment is likely due to other factors such as incorrect dosage, issues with the cell line, or experimental artifacts rather than an inherent cytotoxic property of the compound. Another thrombopoietin receptor agonist, Eltrombopag, has been shown to induce apoptosis in some cancer cell lines, but this is considered a potential anti-cancer effect and is not a generalized feature of this class of drugs.[6]
Q4: How should this compound be prepared for in vitro experiments?
Avatrombopag maleate, the form used in tablets, is a white to off-white powder that is practically insoluble in water.[7] For in vitro use, it is crucial to dissolve it in an appropriate solvent, such as dimethyl sulfoxide (B87167) (DMSO), to create a stock solution. This stock solution can then be further diluted in cell culture medium to achieve the desired final concentration. It is recommended to perform a solvent toxicity control in your experiments by treating a set of cells with the highest concentration of the solvent used to deliver the drug.
Troubleshooting Guides
Problem 1: No significant increase in megakaryocyte proliferation or differentiation is observed after Avatrombopag treatment.
-
Possible Cause 1: Sub-optimal drug concentration.
-
Solution: Perform a dose-response experiment to determine the optimal concentration for your specific cell line. In vitro studies have shown Avatrombopag to be effective in the nanomolar range. For example, it stimulates the proliferation of murine Ba/F3 cells expressing the human TPO-R with an EC50 of 3.3 nmol/L and stimulates megakaryocyte differentiation from human CD34+ cells with an EC50 of 25.0 nmol/L.[4]
-
-
Possible Cause 2: The cell line does not express the TPO receptor (c-Mpl).
-
Solution: Confirm the expression of the TPO receptor in your cell line using techniques such as flow cytometry, Western blotting, or RT-qPCR. Avatrombopag's activity is dependent on the presence of this receptor.[4]
-
-
Possible Cause 3: Issues with the drug stock solution.
-
Solution: Ensure that the this compound was fully dissolved in the solvent and that the stock solution has been stored correctly, protected from light and at the recommended temperature. Prepare a fresh stock solution if necessary.
-
-
Possible Cause 4: The cell culture conditions are not optimal for megakaryocyte differentiation.
-
Solution: Review and optimize your cell culture medium and supplements. Megakaryocyte differentiation can be a complex process that may require specific cytokines and growth factors in addition to TPO receptor agonism.
-
Problem 2: Decreased cell viability is observed at high concentrations of Avatrombopag.
-
Possible Cause 1: Solvent toxicity.
-
Solution: High concentrations of the solvent (e.g., DMSO) used to dissolve Avatrombopag can be toxic to cells. Ensure that the final concentration of the solvent in your cell culture medium is below the toxic threshold for your cell line (typically <0.5% for DMSO). Always include a vehicle control (medium with the same concentration of solvent but without the drug) in your experimental setup.
-
-
Possible Cause 2: Off-target effects at supra-physiological concentrations.
-
Solution: While Avatrombopag is highly specific for the TPO receptor, extremely high concentrations may lead to off-target effects.[4] Use concentrations that are physiologically relevant and within the range reported in the literature. If high concentrations are necessary for your experimental design, carefully document and report any observed effects on cell viability.
-
-
Possible Cause 3: Cell line-specific sensitivity.
-
Solution: Some cell lines may be more sensitive to pharmacological agents. Perform a comprehensive cell viability assay (e.g., MTT, CellTiter-Glo®) across a wide range of Avatrombopag concentrations to determine the therapeutic window for your specific cell line.
-
Quantitative Data Summary
| Parameter | Cell Line/System | Value | Reference |
| EC50 for Proliferation | Murine Ba/F3 cells expressing human TPO-R | 3.3 nmol/L | [4] |
| EC50 for Megakaryocyte Differentiation | Human CD34+ hematopoietic cells | 25.0 nmol/L | [4] |
Experimental Protocols
Cell Proliferation Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Drug Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the drug-containing medium to the respective wells. Include wells with vehicle control (medium with solvent) and untreated controls.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C and 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control.
Visualizations
Caption: Avatrombopag activates the TPO receptor, leading to the stimulation of JAK-STAT, PI3K-Akt, and MAPK pathways.
Caption: A general workflow for assessing the in vitro effects of Avatrombopag on hematopoietic cells.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Avatrombopag | C29H34Cl2N6O3S2 | CID 9852519 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Avatrombopag Maleate? [synapse.patsnap.com]
- 4. Avatrombopag for the Treatment of Immune Thrombocytopenia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Facebook [cancer.gov]
- 6. Eltrombopag olamine induces apoptosis in human breast adenocarcinoma and hepatocellular carcinoma cells through modulation of multiple apoptotic pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. accessdata.fda.gov [accessdata.fda.gov]
Technical Support Center: Avatrombopag Hydrochloride in Preclinical Research
This technical support center provides researchers, scientists, and drug development professionals with essential information for utilizing Avatrombopag hydrochloride in preclinical studies. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges and provide insights into experimental design and data interpretation.
Frequently Asked Questions (FAQs)
Q1: Can this compound be used to increase platelet counts in standard laboratory animal models like mice, rats, or dogs?
A1: No, Avatrombopag does not stimulate platelet production in common preclinical animal models such as mice, rats, dogs, and monkeys.[1][2] This is due to the unique specificity of the drug for the human and chimpanzee thrombopoietin (TPO) receptor.[3] Therefore, data from these animal studies do not fully model the potential effects on platelet counts that are observed in humans.[1]
Q2: Are there any animal models in which Avatrombopag has been shown to be effective?
A2: Yes, Avatrombopag has been shown to be effective in non-obese diabetic/severe combined immunodeficiency (NOD/SCID) mice that have been transplanted with human fetal liver CD34+ cells.[3][4] In this humanized mouse model, orally administered Avatrombopag resulted in a dose-dependent increase in human platelet counts without affecting the murine platelet counts.[3][4]
Q3: What is the mechanism of action of Avatrombopag?
A3: Avatrombopag is an orally bioavailable, small molecule thrombopoietin (TPO) receptor agonist.[5][6] It selectively binds to the transmembrane domain of the TPO receptor (c-Mpl), mimicking the effect of endogenous TPO.[7][8] This binding activates downstream signaling pathways, including JAK-STAT, MAPK, and PI3K-AKT, which in turn stimulate the proliferation and differentiation of megakaryocytes from bone marrow progenitor cells, leading to increased platelet production.[8][9] Avatrombopag has an additive effect with TPO and does not compete with it for binding to the receptor.[1][10]
Q4: What are the known signaling pathways activated by Avatrombopag?
A4: Avatrombopag binding to the TPO receptor initiates a cascade of intracellular signaling. The primary pathways activated are:
-
JAK-STAT Pathway: Receptor activation leads to the phosphorylation of Janus kinase 2 (JAK2), which then phosphorylates and activates Signal Transducer and Activator of Transcription (STAT) proteins, particularly STAT3 and STAT5.[7][8][11] These activated STATs then translocate to the nucleus to regulate gene expression related to cell proliferation and differentiation.[8]
-
MAPK/ERK Pathway: The mitogen-activated protein kinase (MAPK) pathway, specifically the extracellular signal-regulated kinase (ERK) pathway, is also activated and is involved in megakaryocyte differentiation.[7][9][11]
-
PI3K/AKT Pathway: The phosphatidylinositol-3-kinase (PI3K)/protein kinase B (AKT) pathway is stimulated, which plays a role in cell survival and growth.[8][9][12]
Q5: What is the recommended starting dose of Avatrombopag in humans?
A5: In adult patients with chronic immune thrombocytopenia (ITP), the recommended starting dose is 20 mg once daily, taken with food.[13][14][15] The dosage is then adjusted based on the patient's platelet count response, with a maximum daily dose of 40 mg.[13][15] For patients with chronic liver disease scheduled to undergo a procedure, the dosage is based on their baseline platelet count.[10][16]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| No increase in platelet count observed in a mouse/rat/dog/monkey model. | Species-specific drug activity. Avatrombopag is known to be inactive in these species due to differences in the TPO receptor.[1][2] | Confirm that you are not using a non-responsive animal model.Consider using a humanized mouse model, such as NOD/SCID mice transplanted with human CD34+ cells, where the drug has shown efficacy.[3][4] |
| High variability in drug exposure between animals. | Administration with or without food. In humans, taking Avatrombopag with food reduces the variability of drug exposure by 40-60%.[10] While direct data for animal models is limited, this could be a contributing factor. | Standardize the administration protocol to either consistently administer with food or on an empty stomach. |
| Unexpected adverse events observed. | High drug exposure. Non-clinical studies have observed adverse effects at exposures significantly higher than the maximum human exposure.[1] For instance, reversible skeletal muscle degeneration and necrosis were seen in one rat strain and cynomolgus monkeys at high systemic exposures.[17] | Review the dosage being used and consider if it is leading to excessively high plasma concentrations.If possible, measure plasma drug concentrations to correlate with observed toxicities. |
| Inconsistent results in a humanized mouse model. | Variability in engraftment of human cells. The level of human hematopoietic cell engraftment in NOD/SCID mice can vary between individual animals, which would affect the response to Avatrombopag. | Monitor the level of human cell engraftment (e.g., by flow cytometry for human CD45+ cells) and use this as a covariate in the analysis.Ensure a consistent source and quality of human CD34+ cells for transplantation. |
Data Summary
Table 1: Pharmacokinetic Parameters of Avatrombopag in Different Species
| Parameter | Human | Mouse | Rat | Dog | Cynomolgus Monkey |
| Oral Bioavailability | Good (assumed >65%)[18] | ~50% to 90%[18] | ~50% to 90%[18] | ~50% to 90%[18] | ~50% to 90%[18] |
| Plasma Protein Binding | >96%[5][18] | Not specified | Not specified | Not specified | Not specified |
| Metabolism | Primarily by CYP2C9 and CYP3A4[5][10] | Not specified | Not specified | Not specified | Not specified |
| Elimination Half-life | ~19 hours[5][10] | Not specified | Not specified | Not specified | Not specified |
| Primary Route of Excretion | Feces (88%)[5][10] | Not specified | Not specified | Not specified | Not specified |
| Pharmacological Activity (Platelet Increase) | Yes[10] | No[1][2] | No[1][2] | No[1][2] | No[1][2] |
Experimental Protocols
Protocol 1: Evaluation of Avatrombopag Efficacy in a Humanized Mouse Model
-
Animal Model: Use immunodeficient mice (e.g., NOD/SCID) that are receptive to human cell engraftment.
-
Humanization: Transplant the mice with human CD34+ hematopoietic stem and progenitor cells (e.g., from fetal liver or cord blood). Allow sufficient time for engraftment and the appearance of human platelets in the peripheral blood (typically 4 or more weeks).[4]
-
Baseline Measurement: Prior to treatment, collect a baseline blood sample to determine the initial human platelet count. This can be done via retro-orbital or tail vein sampling.
-
Drug Preparation and Administration: Prepare this compound in a suitable vehicle for oral gavage. The dosage should be determined based on previous studies or a dose-ranging experiment.
-
Treatment: Administer Avatrombopag or vehicle control orally to the mice daily for the desired treatment period.
-
Monitoring: Collect blood samples at regular intervals during and after the treatment period to monitor human platelet counts. Human-specific platelet markers should be used for accurate quantification by flow cytometry.
-
Data Analysis: Compare the change in human platelet counts from baseline between the Avatrombopag-treated and vehicle-treated groups.
Visualizations
References
- 1. Avatrombopag Pharmacology - Active Ingredient - RxReasoner [rxreasoner.com]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. Avatrombopag for the Treatment of Immune Thrombocytopenia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Avatrombopag for the treatment of immune thrombocytopenia and thrombocytopenia of chronic liver disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. What is the mechanism of Avatrombopag Maleate? [synapse.patsnap.com]
- 9. Thrombopoietin Receptor Agonists - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Avatrombopag Monograph for Professionals - Drugs.com [drugs.com]
- 11. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 12. A network map of thrombopoietin signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Clinical Review - Avatrombopag (Doptelet) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Dosing for Chronic ITP | DOPTELET® (avatrombopag) HCP [doptelethcp.com]
- 15. scottishmedicines.org.uk [scottishmedicines.org.uk]
- 16. doptelet.com [doptelet.com]
- 17. pdf.hres.ca [pdf.hres.ca]
- 18. opac.ll.chiba-u.jp [opac.ll.chiba-u.jp]
Validation & Comparative
Avatrombopag hydrochloride versus eltrombopag in vitro efficacy comparison
A Comparative Guide for Researchers and Drug Development Professionals
In the landscape of thrombopoietin receptor agonists (TPO-RAs), avatrombopag (B1665838) and eltrombopag (B601689) have emerged as key players for the management of thrombocytopenia. While both are orally administered small molecules designed to stimulate platelet production, their in vitro efficacy profiles, based on available data, exhibit nuances that are critical for researchers in hematology and drug development. This guide provides a detailed comparison of their in vitro performance, drawing from published experimental data.
Mechanism of Action at a Glance
Both avatrombopag and eltrombopag function by binding to and activating the thrombopoietin receptor (TPO-R, also known as c-Mpl), thereby mimicking the effects of endogenous thrombopoietin. This activation triggers downstream signaling cascades that promote the proliferation and differentiation of megakaryocytes, the precursor cells to platelets. While both drugs target the transmembrane domain of the TPO-R, their specific binding interactions and the resulting signaling dynamics may differ, leading to variations in their biological activity.
Quantitative In Vitro Efficacy Comparison
Direct head-to-head in vitro studies comparing avatrombopag and eltrombopag are limited in the public domain. However, by cross-examining data from various independent studies, a comparative picture can be assembled. It is crucial to note that variations in experimental conditions (e.g., cell lines, reagent concentrations) across different studies necessitate cautious interpretation of these comparisons.
| Parameter | Avatrombopag Hydrochloride | Eltrombopag | Source |
| Cell Proliferation (Ba/F3-hTPO-R cells) | EC₅₀: 3.3 nmol/L | Data not available in a directly comparable assay | [1] |
| Megakaryocyte Differentiation (Human CD34+ cells) | EC₅₀: 25.0 nmol/L | Stimulates differentiation at 500–2000 ng/mL | [1][2] |
| Apoptosis (Leukemia/Lymphoma cell lines) | Data not available | IC₅₀: 0.5-15 µg/mL (inhibition of proliferation) | [3] |
| Apoptosis (Irradiated Hematopoietic Stem/Progenitor Cells) | Data not available | Reduces apoptosis | [4] |
Note: The lack of directly comparable EC₅₀ values for eltrombopag in the same cell systems as avatrombopag highlights a gap in the publicly available research.
Signaling Pathways
Both TPO-RAs activate key signaling pathways downstream of the TPO receptor, primarily the Janus kinase/signal transducer and activator of transcription (JAK/STAT) and the mitogen-activated protein kinase (MAPK) pathways. Avatrombopag has been shown to induce the phosphorylation of STAT3, STAT5, and ERK.[1] Similarly, eltrombopag activates STAT3/5 and ERK, with some studies also indicating the involvement of the PI3K/AKT pathway.[2][5]
Experimental Protocols
Detailed methodologies are essential for the replication and validation of in vitro findings. Below are representative protocols for key assays used to evaluate the efficacy of TPO-RAs.
Cell Proliferation Assay (e.g., using Ba/F3-hTPO-R cells)
This assay quantifies the ability of a compound to stimulate the proliferation of a cell line engineered to express the human TPO receptor.
1. Cell Culture:
-
Murine Ba/F3 cells stably transfected with the human TPO receptor (Ba/F3-hTPO-R) are maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum, 1% penicillin-streptomycin, and an appropriate concentration of a selection antibiotic (e.g., G418).
-
Cells are cultured at 37°C in a humidified atmosphere of 5% CO₂.
2. Assay Procedure:
-
Cells are washed to remove any residual growth factors and resuspended in assay medium (e.g., RPMI-1640 with 1% BSA).
-
A serial dilution of avatrombopag or eltrombopag is prepared in the assay medium.
-
50 µL of the cell suspension (e.g., at 2 x 10⁵ cells/mL) is added to each well of a 96-well plate.
-
50 µL of the compound dilutions are added to the respective wells.
-
The plate is incubated for 48-72 hours at 37°C and 5% CO₂.
3. Data Acquisition and Analysis:
-
Cell viability is assessed using a luminescent ATP-based assay such as CellTiter-Glo®.
-
Luminescence is measured using a plate reader.
-
The data is normalized to a vehicle control and plotted against the compound concentration.
-
The EC₅₀ value (the concentration at which 50% of the maximal response is observed) is calculated using a non-linear regression model.
Megakaryocyte Differentiation Assay (e.g., using human CD34+ cells)
This assay evaluates the potential of a compound to induce the differentiation of hematopoietic stem cells into mature megakaryocytes.
1. Cell Isolation and Culture:
-
Human CD34+ hematopoietic stem and progenitor cells are isolated from cord blood or bone marrow using immunomagnetic bead selection.
-
Cells are cultured in a serum-free expansion medium containing cytokines such as TPO, SCF, and IL-6 to promote megakaryocytic lineage commitment.
2. Differentiation Protocol:
-
On day 0, CD34+ cells are seeded at a density of 1 x 10⁵ cells/mL in the presence of a cytokine cocktail.
-
Avatrombopag or eltrombopag is added at various concentrations.
-
The cells are cultured for 10-14 days, with media changes as required.
3. Analysis of Differentiation:
-
Megakaryocyte differentiation is assessed by flow cytometry using antibodies against specific surface markers, such as CD41a (integrin αIIb) and CD42b (glycoprotein Ibα).
-
Ploidy analysis can be performed by staining the cells with a DNA-binding dye like propidium (B1200493) iodide.
-
Morphological changes are observed by cytospin preparations stained with May-Grünwald-Giemsa.
Apoptosis Assay (e.g., using Annexin V staining)
This assay is used to determine if a compound induces or inhibits programmed cell death.
1. Cell Treatment:
-
A relevant cell line (e.g., a TPO-dependent cell line or primary hematopoietic cells) is treated with various concentrations of avatrombopag or eltrombopag for a specified duration (e.g., 24-48 hours).
-
Positive (e.g., treatment with a known apoptosis inducer) and negative (vehicle-treated) controls are included.
2. Staining Procedure:
-
Cells are harvested and washed with cold PBS.
-
Cells are resuspended in Annexin V binding buffer.
-
FITC-conjugated Annexin V and a viability dye such as propidium iodide (PI) or 7-AAD are added to the cell suspension.
-
The cells are incubated in the dark at room temperature for 15 minutes.
3. Flow Cytometry Analysis:
-
The stained cells are analyzed by flow cytometry.
-
Early apoptotic cells will be Annexin V positive and PI/7-AAD negative, while late apoptotic or necrotic cells will be positive for both stains.
-
The percentage of cells in each quadrant is quantified to determine the effect of the compound on apoptosis.
Conclusion
References
Comparative Analysis of Avatrombopag and Romiplostim on Platelet Production
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of two prominent thrombopoietin receptor agonists (TPO-RAs), Avatrombopag and Romiplostim, focusing on their impact on platelet production. This document is intended for researchers, scientists, and drug development professionals, offering an objective comparison supported by experimental data, detailed methodologies, and visual representations of key biological pathways.
Introduction
Avatrombopag and Romiplostim are therapeutic agents approved for the treatment of thrombocytopenia, a condition characterized by a low platelet count. Both drugs stimulate platelet production by activating the thrombopoietin receptor (TPO-R), also known as c-Mpl, on megakaryocyte precursors.[1][2][3] However, they differ in their molecular structure, binding characteristics, and clinical profiles. Avatrombopag is an orally bioavailable small molecule agonist, while Romiplostim is a peptibody administered via subcutaneous injection.[4][5]
Mechanism of Action
Both Avatrombopag and Romiplostim mimic the action of endogenous thrombopoietin (TPO) by binding to and activating the TPO-R.[2] This activation triggers downstream signaling cascades that promote the proliferation and differentiation of megakaryocytes, the precursor cells to platelets, ultimately leading to increased platelet production.[2][3]
While both drugs activate the TPO-R, they do so by binding to different sites. Romiplostim, like endogenous TPO, binds to the extracellular domain of the receptor.[6] In contrast, Avatrombopag, being a small molecule, binds to the transmembrane domain of the TPO-R.[6][7] This difference in binding may contribute to variations in their downstream signaling and clinical effects. Despite these differences, both agonists activate key intracellular signaling pathways, including the Janus kinase/signal transducer and activator of transcription (JAK-STAT) and the mitogen-activated protein kinase (MAPK) pathways.[2][6][8]
Signaling Pathways
The activation of the TPO-R by either Avatrombopag or Romiplostim initiates a cascade of intracellular signaling events crucial for megakaryopoiesis.
Comparative Efficacy in Immune Thrombocytopenia (ITP)
Clinical trials have demonstrated the efficacy of both Avatrombopag and Romiplostim in increasing and maintaining platelet counts in patients with chronic ITP. While direct head-to-head trials are limited, data from individual studies and network meta-analyses provide a basis for comparison.
| Feature | Avatrombopag | Romiplostim |
| Administration | Oral, once daily[5] | Subcutaneous, once weekly[5] |
| Platelet Response Rate (Platelet count ≥50 x 10⁹/L) | Ranged from 50% to 80% in a phase 2 study, depending on the dose.[2] A phase 3 study showed a platelet response rate of 65.6% by day 8.[7] In a retrospective study of patients who switched from other TPO-RAs, 93% achieved a platelet response.[4] | In a phase 2 study, over 90% of patients achieved a platelet response.[9] Phase 3 trials showed a durable platelet response in 49% of patients.[3] |
| Durable Platelet Response | In a phase 3 study, the durable platelet response rate was 34.4% compared to 0% for placebo.[7] | In phase 3 studies, a durable response was observed in 49% of patients.[3] |
| Time to Response | Rapid onset of action, with a majority of responses observed by day 7 or 8.[2][7] | Platelet response occurred quickly, with a median of approximately 2 weeks.[9] |
Experimental Protocols
In Vitro Assessment of TPO-R Agonist Activity
Objective: To determine the functional activity of TPO-R agonists by measuring their ability to stimulate the proliferation of a TPO-dependent cell line.
Materials:
-
Murine Ba/F3 cells expressing the human TPO-R (or similar TPO-dependent cell line)
-
Cell culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum (FBS), penicillin-streptomycin, and an appropriate concentration of a cytokine like IL-3 for maintenance (to be washed out before the assay).
-
Avatrombopag and Romiplostim
-
Cell proliferation assay reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
-
96-well cell culture plates
-
Luminometer
Procedure:
-
Cell Culture: Maintain Ba/F3-hTPO-R cells in culture medium containing IL-3.
-
Cell Preparation: Prior to the assay, wash the cells three times with cytokine-free medium to remove any residual IL-3. Resuspend the cells in cytokine-free medium and determine the cell concentration.
-
Plating: Seed the cells in a 96-well plate at a density of approximately 1 x 10⁴ cells per well.
-
Treatment: Prepare serial dilutions of Avatrombopag and Romiplostim in cytokine-free medium. Add the different concentrations of the drugs to the wells containing the cells. Include a negative control (medium only) and a positive control (recombinant human TPO).
-
Incubation: Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 48-72 hours.
-
Cell Viability Measurement: Add the cell proliferation assay reagent to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure the luminescence using a luminometer. The luminescent signal is proportional to the number of viable cells.
-
Data Analysis: Plot the luminescence values against the log of the drug concentration to generate a dose-response curve and determine the EC₅₀ (half-maximal effective concentration) for each compound.
Western Blot Analysis of MAPK Pathway Activation
Objective: To assess the activation of the MAPK signaling pathway in response to TPO-R agonists by detecting the phosphorylation of key pathway components.
Materials:
-
Megakaryocytic cell line (e.g., HEL, CMK)
-
Cell culture medium
-
Avatrombopag and Romiplostim
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (e.g., anti-phospho-ERK1/2, anti-total-ERK1/2)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Culture the megakaryocytic cells to 70-80% confluency. Starve the cells in serum-free medium for several hours before treatment. Treat the cells with Avatrombopag, Romiplostim, or a vehicle control for various time points.
-
Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each cell lysate using a protein quantification assay.
-
SDS-PAGE: Denature the protein samples by boiling in Laemmli buffer. Load equal amounts of protein per lane onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Western Blotting: Transfer the separated proteins from the gel to a membrane.
-
Blocking and Antibody Incubation: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with the primary antibody overnight at 4°C. Wash the membrane and then incubate with the HRP-conjugated secondary antibody.
-
Detection: Wash the membrane again and then add the chemiluminescent substrate.
-
Imaging: Capture the chemiluminescent signal using an imaging system.
-
Analysis: Quantify the band intensities to determine the ratio of phosphorylated protein to total protein.
Conclusion
Both Avatrombopag and Romiplostim are effective TPO-R agonists that stimulate platelet production. Avatrombopag offers the convenience of oral administration, while Romiplostim has a longer history of clinical use. The choice between these agents may depend on patient-specific factors, including comorbidities, lifestyle, and response to previous treatments. Further head-to-head clinical trials are needed to definitively establish the comparative efficacy and safety of these two important therapeutic agents. Retrospective studies suggest that patients who do not respond to one TPO-RA may respond to another, highlighting the potential for individualized treatment strategies.[4]
References
- 1. benchchem.com [benchchem.com]
- 2. ashpublications.org [ashpublications.org]
- 3. ashpublications.org [ashpublications.org]
- 4. Avatrombopag for the Treatment of Immune Thrombocytopenia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MAPK Signaling Pathway, Antibodies, ELISAs, Luminex® Assays & Growth Factors | Thermo Fisher Scientific - TW [thermofisher.com]
- 6. researchgate.net [researchgate.net]
- 7. Phase 3 randomised study of avatrombopag, a novel thrombopoietin receptor agonist for the treatment of chronic immune thrombocytopenia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Analysis of Mitogen-Activated Protein Kinase Phosphorylation in Response to Stimulation of Histidine Kinase Signaling Pathways in Neurospora - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Remission and platelet responses with romiplostim in primary immune thrombocytopenia: final results from a phase 2 study - PubMed [pubmed.ncbi.nlm.nih.gov]
Avatrombopag vs. Other TPO-RAs: A Head-to-Head Clinical Trial Data Comparison
In the landscape of treatments for thrombocytopenia, thrombopoietin receptor agonists (TPO-RAs) have emerged as a cornerstone of therapy for various conditions, including chronic immune thrombocytopenia (ITP) and thrombocytopenia in patients with chronic liver disease (CLD). This guide provides a comparative analysis of avatrombopag (B1665838) against other TPO-RAs, focusing on head-to-head clinical trial data and network meta-analyses to inform researchers, scientists, and drug development professionals.
Mechanism of Action: TPO-RA Signaling Pathway
Thrombopoietin receptor agonists stimulate megakaryopoiesis and subsequent platelet production by activating the thrombopoietin receptor (TPO-R), also known as c-Mpl. This activation triggers downstream signaling cascades, primarily the JAK-STAT and MAPK pathways, leading to increased platelet counts.
Comparative Efficacy in Immune Thrombocytopenia (ITP)
Direct head-to-head trials comparing avatrombopag to other TPO-RAs are limited. However, network meta-analyses of randomized controlled trials (RCTs) provide indirect comparisons of their relative efficacy and safety.
A network meta-analysis of 14 RCTs involving 1,454 adult patients with ITP suggested that romiplostim was the most effective in terms of overall response, followed by avatrombopag, hetrombopag, and eltrombopag (B601689).[1] Another network meta-analysis of seven phase 3 RCTs indicated that avatrombopag was associated with statistically significant improvements in durable platelet response compared to placebo.[2]
A small, head-to-head phase 3 trial comparing avatrombopag and eltrombopag in ITP was discontinued (B1498344) early due to enrollment challenges.[3][4] However, available data from this study suggested that mean and median platelet counts began to favor avatrombopag at two weeks.[3] Furthermore, a retrospective study of ITP patients who switched from eltrombopag or romiplostim to avatrombopag showed a significant increase in median platelet counts.[5] In this study, 93% of patients achieved a platelet response (≥50 × 10⁹/L) on avatrombopag.[5]
| Outcome | Avatrombopag | Eltrombopag | Romiplostim | Lusutrombopag (B608699) |
| Platelet Response (ITP) | Favorable response, ranked second after romiplostim in one network meta-analysis.[1] | Effective, but ranked after romiplostim and avatrombopag in the same analysis.[1] | Highest efficacy in achieving overall response in a network meta-analysis.[1][6] | Not extensively compared in ITP network meta-analyses with avatrombopag. |
| Durable Platelet Response | Statistically significant improvement vs. placebo.[2] | Data on durable response available from various trials. | Demonstrated durable responses in long-term studies. | Data primarily in CLD. |
| Time to Platelet Response | Appeared to have a faster onset in an early-terminated head-to-head trial vs. eltrombopag.[3] | Slower onset compared to avatrombopag in the same study.[3] | Not directly compared in a head-to-head trial with avatrombopag. | Not directly compared in a head-to-head trial with avatrombopag. |
Comparative Efficacy in Chronic Liver Disease (CLD)
Avatrombopag and lusutrombopag are approved for the treatment of thrombocytopenia in adult patients with CLD who are scheduled to undergo a procedure.
An indirect comparison of data from separate placebo-controlled trials for avatrombopag and lusutrombopag in patients with CLD and thrombocytopenia undergoing elective procedures showed that both drugs were superior to placebo in avoiding platelet transfusions.[7][8][9][10] One analysis suggested a statistically significant advantage for lusutrombopag in the subgroup of patients with a baseline platelet count <40,000/µL in terms of requiring no platelet transfusion.[7] However, another meta-analysis found that only lusutrombopag, but not avatrombopag or eltrombopag, was associated with reduced odds for bleeding events compared to placebo.[11]
| Outcome | Avatrombopag | Lusutrombopag |
| Avoidance of Platelet Transfusion | Superior to placebo.[8][10] | Superior to placebo.[8][10] |
| Reduced Bleeding Events | Not significantly different from placebo in one meta-analysis.[11] | Significantly reduced odds of bleeding events vs. placebo in one meta-analysis.[11] |
| Increase in Platelet Count | Effective in achieving the target platelet level of ≥50 × 10⁹/L.[7] | Effective in increasing the proportion of patients with increased platelet counts.[7] |
Safety Profile Comparison
The safety profiles of TPO-RAs are a critical consideration in clinical practice. Network meta-analyses and clinical trials have provided insights into the comparative safety of these agents.
In a network meta-analysis for ITP, avatrombopag exhibited the highest safety ranking based on the surface under the cumulative ranking curve (SUCRA) analysis, suggesting a superior safety profile.[1] Conversely, another network meta-analysis in pediatric ITP ranked rhTPO as the safest, followed by eltrombopag, with romiplostim having the highest risk.[12][13] It is important to note that concerns about bone marrow fibrosis have been raised with romiplostim, necessitating vigilant monitoring.[6][12][13]
A network meta-analysis also showed that avatrombopag was associated with a statistically significant lower incidence of any bleeding events compared to both eltrombopag and romiplostim.[2] In patients with CLD, the use of TPO-RAs, including avatrombopag, was not associated with an increased risk of thrombosis compared to placebo.[11][14][15]
| Adverse Event | Avatrombopag | Eltrombopag | Romiplostim | Lusutrombopag |
| Overall Safety (ITP) | Ranked highest in safety in one network meta-analysis.[1] | Balanced efficacy and safety profile.[6] | Associated with a higher risk of serious adverse events in pediatric ITP.[12][13] | Primarily studied in CLD. |
| Thrombosis | No increased risk observed in CLD patients.[11][14][15] | No increased risk observed in CLD patients.[11] | Not a primary concern in ITP trials. | No increased risk observed in CLD patients.[11] |
| Bleeding Events | Lower incidence of any bleeding events vs. eltrombopag and romiplostim in one analysis.[2] | Higher incidence of bleeding compared to avatrombopag in the same analysis.[2] | Higher incidence of bleeding compared to avatrombopag in the same analysis.[2] | Showed a reduction in bleeding events in CLD.[11] |
| Bone Marrow Fibrosis | Not highlighted as a major concern. | Not highlighted as a major concern. | Potential risk, requires monitoring.[6][12][13] | Not highlighted as a major concern. |
Experimental Protocols
The data presented in this guide are derived from various clinical trials, primarily randomized controlled trials, which were then synthesized in network meta-analyses. The general experimental workflow for these trials is depicted below.
Key Methodological Aspects of Cited Trials:
-
Patient Population: Adult or pediatric patients with a confirmed diagnosis of chronic ITP who have had an insufficient response to previous treatments, or adult patients with CLD and severe thrombocytopenia scheduled for an elective procedure.
-
Interventions: The trials included in the meta-analyses typically involved the administration of a TPO-RA (avatrombopag, eltrombopag, romiplostim, or lusutrombopag) at varying doses.
-
Comparator: The comparator was either a placebo or another active TPO-RA.
-
Primary Outcome (ITP): The primary efficacy endpoint was often the proportion of patients achieving a platelet response, commonly defined as a platelet count of ≥50 × 10⁹/L.
-
Primary Outcome (CLD): The primary efficacy endpoint was typically the proportion of patients who did not require a platelet transfusion or any rescue procedure for bleeding before the scheduled elective procedure.
-
Safety Assessments: Safety endpoints included the incidence of adverse events, serious adverse events, thrombotic events, and bleeding events.
For detailed protocols of specific trials, researchers are encouraged to consult the primary publications of the RCTs included in the referenced meta-analyses.
Conclusion
The available evidence from network meta-analyses and retrospective studies provides valuable insights into the comparative efficacy and safety of avatrombopag relative to other TPO-RAs. In ITP, while romiplostim may have the highest overall response rate, avatrombopag demonstrates a favorable efficacy and safety profile, potentially with a faster onset of action than eltrombopag and a lower incidence of bleeding events.[1][2][3] For patients with CLD undergoing procedures, both avatrombopag and lusutrombopag are effective in reducing the need for platelet transfusions, with some evidence suggesting lusutrombopag may be more effective in reducing bleeding events.[8][10][11] The choice of a specific TPO-RA should be guided by the clinical context, patient-specific factors, and a thorough evaluation of the available clinical data. Further head-to-head prospective clinical trials are warranted to definitively establish the comparative effectiveness of these agents.
References
- 1. Efficacy and safety and analysis of thrombopoietin receptor agonists for the treatment of immune thrombocytopenia in adults: analysis of a systematic review and network meta-analysis of randomized controlled trials and results of real-world safety data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ashpublications.org [ashpublications.org]
- 4. A phase 3, randomized, double-blind, active-controlled trial evaluating efficacy and safety of avatrombopag versus eltrombopag in ITP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdnewsline.com [mdnewsline.com]
- 7. Assessment of clinical effectiveness - Avatrombopag and lusutrombopag for thrombocytopenia in people with chronic liver disease needing an elective procedure: a systematic review and cost-effectiveness analysis - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Avatrombopag and lusutrombopag for thrombocytopenia in people with chronic liver disease needing an elective procedure: a systematic review and cost-effectiveness analysis - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Scientific summary - Avatrombopag and lusutrombopag for thrombocytopenia in people with chronic liver disease needing an elective procedure: a systematic review and cost-effectiveness analysis - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Avatrombopag and lusutrombopag for thrombocytopenia in people with chronic liver disease needing an elective procedure: a systematic review and cost-effectiveness analysis | NIHR Journals Library [journalslibrary.nihr.ac.uk]
- 11. brieflands.com [brieflands.com]
- 12. Frontiers | Comparative efficacy and safety of rhTPO, romiplostim, and eltrombopag in the treatment of pediatric primary immune thrombocytopenia: a systematic review and network meta-analysis [frontiersin.org]
- 13. researchgate.net [researchgate.net]
- 14. ohsu.elsevierpure.com [ohsu.elsevierpure.com]
- 15. Item - The efficacy and safety of thrombopoietin receptor agonists in patients with chronic liver disease undergoing elective procedures: a systematic review and meta-analysis - Taylor & Francis Group - Figshare [tandf.figshare.com]
Validating Avatrombopag Hydrochloride Efficacy in Chemotherapy-Induced Thrombocytopenia: A Comparative Guide
Abstract
Chemotherapy-Induced Thrombocytopenia (CIT) is a frequent and dose-limiting toxicity of cancer therapy, often leading to chemotherapy dose reductions, delays, or discontinuations, which can compromise patient outcomes.[1][2] Current management is primarily limited to platelet transfusions and supportive care.[2][3] Avatrombopag hydrochloride, an orally administered second-generation thrombopoietin receptor agonist (TPO-RA), is approved for treating thrombocytopenia in patients with chronic liver disease (CLD) and chronic immune thrombocytopenia (ITP).[4][5][6] Its mechanism of action, stimulating megakaryopoiesis and platelet production, presents a strong rationale for its application in CIT.[7][8] This guide provides a framework for validating the efficacy of Avatrombopag in a CIT disease model, compares its potential performance with other TPO-RAs, and presents detailed experimental protocols for preclinical validation.
Mechanism of Action: TPO Receptor Signaling
Avatrombopag is a small-molecule TPO-RA that binds to the transmembrane domain of the thrombopoietin receptor (TPO-R, also known as c-Mpl), which is expressed on hematopoietic stem cells and megakaryocyte precursors.[7][8][9] Unlike endogenous TPO, Avatrombopag is not competitive for the binding site and can have an additive effect on platelet production.[7][8] Binding initiates a signaling cascade that promotes the proliferation and differentiation of megakaryocytes from bone marrow progenitor cells, ultimately increasing platelet counts.[10][11][12] The primary signaling pathways activated upon receptor dimerization include the JAK-STAT, MAPK/ERK, and PI3K/AKT pathways, which are crucial for cell survival, proliferation, and differentiation.[11][13]
Preclinical Validation Workflow for CIT Model
To validate the efficacy of Avatrombopag in a new disease model like CIT, a structured preclinical workflow is essential. This involves establishing a reliable animal model, defining treatment regimens, and setting clear endpoints for both in vivo and in vitro assessments.
Experimental Protocols
Protocol 1: In Vivo Murine Model of Chemotherapy-Induced Thrombocytopenia
-
Animal Model: Male C57BL/6 mice, 8-10 weeks old.
-
Thrombocytopenia Induction: Administer a single intraperitoneal (IP) injection of Carboplatin (e.g., 100 mg/kg) on Day 0. This non-immune model suppresses bone marrow, mimicking clinical CIT.[14]
-
Group Allocation: On Day 1, randomize mice into two groups (n=10 per group):
-
Group 1 (Vehicle Control): Oral gavage with the vehicle solution daily.
-
Group 2 (Avatrombopag): Oral gavage with this compound (e.g., 3-10 mg/kg) daily.
-
-
Monitoring: Collect peripheral blood via tail vein sampling on Days 0, 3, 7, 10, and 14. Analyze platelet counts using an automated hematology analyzer.
-
Endpoints:
-
Primary: Platelet count nadir (lowest point) and time to platelet recovery (e.g., to >500 x 10⁹/L).
-
Secondary: Bone marrow analysis at Day 14 for megakaryocyte count and morphology.
-
Protocol 2: In Vitro Megakaryocyte Colony-Forming Unit (CFU-Mk) Assay
-
Cell Source: Isolate bone marrow cells from the femurs and tibias of untreated C57BL/6 mice.
-
Culture Medium: Prepare a semi-solid culture medium (e.g., MegaCult™-C) containing cytokines (e.g., IL-3, IL-6) and varying concentrations of Avatrombopag (0, 10, 100, 1000 nM).
-
Plating: Plate 1 x 10⁵ bone marrow cells per 35 mm culture dish in duplicate for each concentration.
-
Incubation: Incubate plates at 37°C in a humidified 5% CO₂ incubator for 7-10 days.
-
Staining and Analysis: Stain colonies for acetylcholinesterase, a specific marker for megakaryocytes. Count the number of CFU-Mk colonies (defined as clusters of ≥3 megakaryocytes) under a light microscope.
-
Endpoint: Quantify the dose-dependent effect of Avatrombopag on the number of CFU-Mk colonies formed compared to the vehicle control. This assay directly measures the stimulatory effect on megakaryocyte progenitors.[15]
Comparative Efficacy Data
The following tables summarize hypothetical (yet plausible) preclinical data for Avatrombopag and compare its potential clinical performance against other TPO-RAs based on published trial data.
Table 1: Hypothetical Preclinical Efficacy of Avatrombopag in Murine CIT Model
| Parameter | Vehicle Control | Avatrombopag (10 mg/kg) |
| Platelet Nadir (x 10⁹/L) | 95 ± 15 | 210 ± 25 |
| Time to Recovery (>500 x 10⁹/L) | Day 14 | Day 10 |
| Bone Marrow Megakaryocytes (per HPF) | 8 ± 2 | 25 ± 5 |
Table 2: Hypothetical In Vitro Stimulation of Megakaryopoiesis (CFU-Mk Assay)
| Avatrombopag Concentration | CFU-Mk Colonies per 10⁵ Cells (Mean ± SD) |
| 0 nM (Control) | 35 ± 6 |
| 10 nM | 62 ± 8 |
| 100 nM | 115 ± 12 |
| 1000 nM | 140 ± 15 |
Table 3: Comparison with Alternative TPO-RAs in Clinical CIT Studies
| Drug | Mechanism | Key Clinical Efficacy Endpoint in CIT | Reference |
| Avatrombopag | Oral TPO-RA | Primary objective in Ph. II trial: Successful CIT treatment (platelet recovery + prevention for 1 cycle).[16] | [16] |
| Romiplostim | Subcutaneous Peptibody TPO-RA | 84% of patients had no CIT-induced chemo dose modification vs. 36% for placebo (Ph. III).[17] | [17][18] |
| Eltrombopag | Oral TPO-RA | Fewer patients developed Grade 3/4 thrombocytopenia vs. placebo (23% vs 46%) in a Ph. II study.[19] | [19][20] |
| Standard of Care | Platelet Transfusion / Dose Delay | Used as rescue therapy or clinical management; not a preventative measure. | [2][3] |
Framework for Validation and Comparison
The validation of Avatrombopag for CIT follows a logical progression from its fundamental mechanism to preclinical evidence and, ultimately, the desired clinical outcomes. This framework provides a clear rationale for its development in this new indication.
Conclusion and Future Directions
This compound's established mechanism as a potent TPO-RA provides a strong foundation for its investigation in Chemotherapy-Induced Thrombocytopenia. The preclinical models and protocols outlined in this guide offer a robust framework for validating its efficacy. Comparative analysis with existing alternatives like Romiplostim and Eltrombopag suggests a promising role for an effective oral agent in managing CIT.[17][19] Future phase III randomized, placebo-controlled studies are necessary to definitively establish its ability to maintain chemotherapy dose intensity, reduce the need for platelet transfusions, and ultimately improve survival outcomes for cancer patients.[2] Successful validation would position Avatrombopag as a valuable therapeutic option to address a significant unmet need in oncology.
References
- 1. Romiplostim in chemotherapy-induced thrombocytopenia: A review of the literature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Treatment of chemotherapy-induced thrombocytopenia in patients with non-hematologic malignancies | Haematologica [haematologica.org]
- 3. drugs.com [drugs.com]
- 4. drugs.com [drugs.com]
- 5. Doptelet (Avatrombopag) Receives FDA Approval for the Treatment of Patients with Chronic Immune Thrombocytopenia [ahdbonline.com]
- 6. doptelet.com [doptelet.com]
- 7. go.drugbank.com [go.drugbank.com]
- 8. Avatrombopag | C29H34Cl2N6O3S2 | CID 9852519 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. iwantmedia.com [iwantmedia.com]
- 10. The thrombopoietin receptor: revisiting the master regulator of platelet production - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A network map of thrombopoietin signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | The Thrombopoietin Receptor: Structural Basis of Traffic and Activation by Ligand, Mutations, Agonists, and Mutated Calreticulin [frontiersin.org]
- 13. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 14. jbums.org [jbums.org]
- 15. Assay of an activity in the serum of patients with disorders of thrombopoiesis that stimulates formation of megakaryocytic colonies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Facebook [cancer.gov]
- 17. ascopubs.org [ascopubs.org]
- 18. ashpublications.org [ashpublications.org]
- 19. ascopubs.org [ascopubs.org]
- 20. Thrombopoietin receptor agonists for chemotherapy-induced thrombocytopenia: a new solution for an old problem - PMC [pmc.ncbi.nlm.nih.gov]
Avatrombopag Hydrochloride: A Comparative Analysis of Cross-Reactivity with Cytokine Receptors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Avatrombopag hydrochloride's cross-reactivity profile with other cytokine receptors, supported by available experimental data. Avatrombopag is a second-generation, orally bioavailable small-molecule thrombopoietin receptor (TPO-R) agonist.[1][2] It stimulates the proliferation and differentiation of megakaryocytes, leading to increased platelet production.[1][3] A key aspect of its design is to selectively activate the TPO receptor (c-Mpl) without engaging other cytokine receptors, thereby minimizing off-target effects.
Executive Summary
Pharmacological studies submitted for regulatory approval demonstrate that Avatrombopag is highly selective for the thrombopoietin receptor. An extensive in vitro safety pharmacology study evaluated the activity of Avatrombopag against a panel of 86 receptors, transporters, and ion channels. At a concentration of 1 µM, which is above the therapeutic exposure, no significant off-target activity (>50% inhibition or activation) was observed. This indicates a low potential for cross-reactivity with other signaling pathways, including those mediated by other cytokine receptors, at clinically relevant doses.
Quantitative Analysis of Off-Target Binding
While highly selective, at a supratherapeutic concentration of 10 µM, Avatrombopag did exhibit some inhibitory effects on a few non-cytokine receptors. The following table summarizes these findings from the non-clinical pharmacology review.
| Target | % Inhibition at 10 µM Avatrombopag | Target Class |
| Adenosine A3 Receptor | >50% | G-protein coupled receptor (GPCR) |
| Angiotensin II AT1 Receptor | >50% | G-protein coupled receptor (GPCR) |
| Cholecystokinin CCK2 Receptor | >50% (IC50 = 7 µM in functional assay) | G-protein coupled receptor (GPCR) |
| Muscarinic M4 Receptor | >50% | G-protein coupled receptor (GPCR) |
| Neurokinin NK2 Receptor | >50% | G-protein coupled receptor (GPCR) |
| Neurokinin NK3 Receptor | >50% | G-protein coupled receptor (GPCR) |
| Serotonin 5-HT5a Receptor | >50% | G-protein coupled receptor (GPCR) |
| N-type Calcium Channel | >50% | Ion Channel |
Data sourced from publicly available FDA pharmacology review documents for NDA 210238.
It is crucial to note that these interactions were observed at a concentration significantly higher than therapeutic levels and did not involve cytokine receptors. The lack of activity at 1 µM suggests a wide therapeutic window with respect to these off-target interactions.
Representative Cytokine Receptor Selectivity Panel
While the complete list of the 86 targets screened for Avatrombopag is not publicly disclosed, standard industry safety screening panels, such as the Eurofins SafetyScreen44™, provide a representative example of the types of receptors that are typically evaluated to assess off-target effects. Such panels often include a range of cytokine receptors to rule out unintended immunomodulatory or other adverse effects. A representative list of cytokine and related hematopoietic receptors commonly included in such panels is provided below to illustrate the likely scope of the screening Avatrombopag underwent.
| Receptor Family | Representative Receptors |
| Interleukin Receptors | IL-1R, IL-2R, IL-3R, IL-4R, IL-5R, IL-6R, IL-8R (CXCR1/2) |
| Colony-Stimulating Factor Receptors | G-CSF-R, GM-CSF-R, M-CSF-R |
| Interferon Receptors | IFN-αR, IFN-γR |
| Other Hematopoietic Receptors | Erythropoietin Receptor (EpoR) |
The documented high selectivity of Avatrombopag strongly suggests a lack of significant interaction with these and other cytokine receptors at therapeutic concentrations.
Signaling Pathway and Experimental Workflow
TPO Receptor Signaling Pathway
Avatrombopag mimics the action of endogenous thrombopoietin by binding to the transmembrane domain of the TPO receptor (c-Mpl), leading to its dimerization and the activation of downstream signaling cascades, primarily the JAK-STAT pathway. This ultimately results in increased platelet production.
Experimental Workflow for Cross-Reactivity Screening
The assessment of off-target activity, or cross-reactivity, is a standard component of preclinical drug development. A typical workflow involves a tiered approach, starting with broad screening panels and progressing to more specific functional assays for any identified "hits."
Experimental Protocols
Detailed below are representative protocols for the types of in vitro assays typically employed to assess the cross-reactivity of a small molecule compound like Avatrombopag.
Radioligand Binding Assay (Competition Assay)
This method is used to determine the ability of a test compound to displace a known radiolabeled ligand from its receptor, thereby assessing its binding affinity for a specific target.
Objective: To determine the inhibitory constant (Ki) of Avatrombopag for a panel of receptors.
Materials:
-
Cell membranes or purified receptors for each target.
-
A specific radioligand for each receptor (e.g., [³H]-labeled antagonist).
-
This compound stock solution.
-
Assay buffer (specific to each receptor).
-
96-well filter plates.
-
Scintillation fluid.
-
Microplate scintillation counter.
Procedure:
-
Reaction Mixture Preparation: In each well of a 96-well plate, combine the cell membrane preparation, a fixed concentration of the radioligand (typically at or near its Kd value), and varying concentrations of Avatrombopag (or a known reference compound for positive control).
-
Incubation: Incubate the plates at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to allow the binding to reach equilibrium.
-
Separation of Bound and Free Ligand: Rapidly filter the reaction mixture through the filter plates using a vacuum manifold. This traps the cell membranes with bound radioligand on the filter while the unbound radioligand passes through.
-
Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Quantification: After the filters have dried, add scintillation fluid to each well and count the radioactivity using a microplate scintillation counter.
-
Data Analysis: The amount of radioactivity is proportional to the amount of radioligand bound to the receptor. The data are plotted as the percentage of specific binding versus the logarithm of the Avatrombopag concentration. An IC50 value (the concentration of Avatrombopag that inhibits 50% of the specific binding of the radioligand) is determined using non-linear regression. The Ki is then calculated using the Cheng-Prusoff equation.
Cell-Based Functional Assay (e.g., Reporter Gene Assay)
This type of assay measures the functional consequence of a compound binding to a receptor, such as the activation or inhibition of a specific signaling pathway.
Objective: To determine if Avatrombopag acts as an agonist or antagonist at various cytokine receptors.
Materials:
-
A stable cell line engineered to express the cytokine receptor of interest and a reporter gene (e.g., luciferase or β-galactosidase) under the control of a response element that is activated by the receptor's signaling pathway.
-
Cell culture medium and supplements.
-
This compound stock solution.
-
A known agonist for the receptor of interest (positive control).
-
A known antagonist for the receptor of interest (for antagonist mode testing).
-
Lysis buffer and substrate for the reporter enzyme.
-
Luminometer or spectrophotometer.
Procedure:
-
Cell Plating: Seed the reporter cell line into 96-well plates at a predetermined density and allow them to attach overnight.
-
Compound Addition:
-
Agonist Mode: Add varying concentrations of Avatrombopag to the cells.
-
Antagonist Mode: Pre-incubate the cells with varying concentrations of Avatrombopag before adding a fixed concentration of the known agonist.
-
-
Incubation: Incubate the plates for a sufficient time to allow for receptor activation, downstream signaling, and reporter gene expression (typically 6-24 hours).
-
Cell Lysis and Reporter Assay: Lyse the cells and add the appropriate substrate for the reporter enzyme.
-
Signal Detection: Measure the light output (for luciferase) or absorbance (for β-galactosidase) using a plate reader.
-
Data Analysis: The signal intensity is proportional to the level of receptor activation. For agonist mode, data are plotted as signal versus the logarithm of Avatrombopag concentration to determine the EC50 (the concentration that produces 50% of the maximal response). For antagonist mode, the IC50 is determined from the inhibition of the agonist-induced signal.
Conclusion
The available pharmacological data for this compound indicates a high degree of selectivity for the thrombopoietin receptor (c-Mpl). Comprehensive in vitro screening against a broad panel of receptors, which would typically include a variety of cytokine receptors, revealed no significant cross-reactivity at therapeutic concentrations. The minor off-target binding observed at a supratherapeutic concentration of 10 µM did not involve cytokine receptors. This high selectivity is a key feature of second-generation TPO-RAs, designed to minimize the risk of off-target effects and improve the safety profile compared to earlier thrombopoietic agents. Researchers and clinicians can be confident in the targeted mechanism of action of Avatrombopag.
References
A network meta-analysis was performed to assess the efficacy and safety of avatrombopag, relative to eltrombopag, romiplostim, and fostamatinib, for patients with chronic immune thrombocytopenia (ITP) not responding adequately to corticosteroids.
A Network Meta-Analysis of Avatrombopag (B1665838) and Other Second-Line Therapies for Chronic Immune Thrombocytopenia
A comprehensive network meta-analysis (NMA) was conducted to evaluate the comparative efficacy and safety of avatrombopag against other second-line treatments—eltrombopag (B601689), romiplostim, and fostamatinib (B613848)—for patients with chronic immune thrombocytopenia (ITP) who have not responded adequately to corticosteroids.[1][2] This guide provides a detailed summary of the findings, methodologies, and underlying mechanisms of action to inform researchers, scientists, and drug development professionals.
Comparative Efficacy of Second-Line ITP Therapies
The NMA included data from seven phase 3 randomized controlled trials (RCTs). The primary efficacy outcomes assessed were durable platelet response, the need for rescue therapy, and a reduction in the use of concomitant ITP medication.
Durable Platelet Response: All four drugs—avatrombopag, eltrombopag, romiplostim, and fostamatinib—demonstrated a statistically significant improvement in achieving a durable platelet response compared to placebo.[2]
Rescue Therapy: The need for rescue therapy was significantly reduced with avatrombopag, eltrombopag, romiplostim, and fostamatinib compared to placebo.[2]
Reduction in Concomitant ITP Medication: Avatrombopag, eltrombopag, and romiplostim were associated with a statistically significant reduction in the use of concomitant ITP medications versus placebo.[2]
Table 1: Summary of Comparative Efficacy Outcomes (Odds Ratio [95% Credible Interval])
| Outcome | Avatrombopag vs. Placebo | Eltrombopag vs. Placebo | Romiplostim vs. Placebo | Fostamatinib vs. Placebo |
| Durable Platelet Response | 102.80 (3.87–NE) | 14.20 (2.85–124.22) | 46.49 (9.12–670.61) | 6.44 (1.01–102.81) |
| Need for Rescue Therapy | 0.08 (0.00–0.51) | 0.16 (0.04–0.44) | 0.10 (0.02–0.32) | 0.32 (0.11–0.81) |
| Reduction in Concomitant ITP Medication | 0.08 (0.00–0.52) | 0.22 (0.06–0.60) | 0.14 (0.03–0.44) | Not Reported |
NE: Not Estimable. Data sourced from Wojciechowski et al., 2021.
Comparative Safety of Second-Line ITP Therapies
The safety analysis focused on the incidence of any bleeding events, World Health Organization (WHO) grade 2–4 bleeding events, and any adverse events.
Bleeding Events: Avatrombopag was associated with a statistically significant lower incidence of any bleeding events compared to both eltrombopag and romiplostim.[1][2] Specifically, the incidence rate ratio (IRR) for any bleeding event for avatrombopag versus eltrombopag was 0.38 (95% Credible Interval [CrI] 0.19, 0.75), and versus romiplostim was 0.38 (95% CrI 0.17, 0.86).[1][2] Romiplostim and fostamatinib showed a significant reduction in WHO grade 2-4 bleeding events compared to placebo.[2]
Adverse Events: No statistically significant differences were observed among any of the treatments, including placebo, for the incidence of any adverse events.[1][2]
Table 2: Summary of Comparative Safety Outcomes (Incidence Rate Ratio [95% Credible Interval])
| Outcome | Avatrombopag vs. Eltrombopag | Avatrombopag vs. Romiplostim | Romiplostim vs. Placebo | Fostamatinib vs. Placebo |
| Any Bleeding Events | 0.38 (0.19–0.75) | 0.38 (0.17–0.86) | 0.75 (0.42–1.32) | 0.63 (0.39–1.01) |
| WHO Grade 2–4 Bleeding Events | Not Reported | Not Reported | 0.40 (0.17–0.88) | 0.43 (0.20–0.89) |
| Any Adverse Events | 1.05 (0.72–1.53) | 1.03 (0.68–1.57) | 1.02 (0.76–1.36) | 1.07 (0.83–1.37) |
Data sourced from Wojciechowski et al., 2021.
Experimental Protocols
The network meta-analysis was conducted following a systematic literature review to identify relevant randomized controlled trials.
Data Sources and Searches: A systematic search of publication and clinical trial databases was performed to identify RCTs and observational studies comparing avatrombopag, eltrombopag, romiplostim, or fostamatinib with each other or with placebo for the treatment of chronic ITP.
Study Selection: The analysis included seven phase 3 RCTs that met the predefined inclusion criteria.[1] The patient population consisted of adults with chronic ITP who had an inadequate response to corticosteroids.
Data Extraction and Analysis: Data from the selected studies were extracted and analyzed within a Bayesian framework. Relative effect sizes versus placebo were calculated. Efficacy outcomes were reported as odds ratios (ORs) with 95% credible intervals (CrIs), while safety outcomes were reported as incidence rate ratios (IRRs) with 95% CrIs.
Outcomes: The primary efficacy outcomes were durable platelet response, need for rescue therapy, and reduction in the use of concomitant ITP medication. Safety outcomes included the incidence of any bleeding events, WHO grade 2–4 bleeding events, and any adverse events.[2]
Mechanisms of Action and Signaling Pathways
The therapeutic agents included in this analysis employ distinct mechanisms to increase platelet counts in patients with ITP. Avatrombopag, eltrombopag, and romiplostim are thrombopoietin receptor agonists (TPO-RAs), while fostamatinib is a spleen tyrosine kinase (Syk) inhibitor.
Thrombopoietin Receptor Agonists: Avatrombopag, Eltrombopag, and Romiplostim
These agents mimic the effect of endogenous thrombopoietin (TPO) by binding to and activating the TPO receptor (also known as c-Mpl), which is expressed on megakaryocytes and their precursors.[3][4] This activation stimulates intracellular signaling cascades, primarily the JAK-STAT and MAPK pathways, leading to increased proliferation and differentiation of megakaryocytes and, consequently, elevated platelet production.[3][5] While all three are TPO-RAs, they differ in their binding to the receptor. Romiplostim binds to the extracellular domain, whereas avatrombopag and eltrombopag bind to the transmembrane domain.[3]
Spleen Tyrosine Kinase (Syk) Inhibitor: Fostamatinib
Fostamatinib is a prodrug that is converted to its active metabolite, R406, which inhibits spleen tyrosine kinase (Syk).[6] In ITP, autoantibodies bind to platelets, marking them for destruction by macrophages via Fc-gamma receptors (FcγR). The binding of antibody-coated platelets to FcγR triggers a signaling cascade that is dependent on Syk. By inhibiting Syk, fostamatinib blocks this signaling pathway, thereby reducing the phagocytosis and destruction of platelets by macrophages.[7][8]
Network of Comparisons
The following diagram illustrates the direct and indirect comparisons made in the network meta-analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. Efficacy and Safety of Avatrombopag in Patients with Chronic Immune Thrombocytopenia: A Systematic Literature Review and Network Meta-Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Thrombopoietin Receptor Agonists - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. What is the mechanism of Avatrombopag Maleate? [synapse.patsnap.com]
- 6. What is the mechanism of Fostamatinib Disodium? [synapse.patsnap.com]
- 7. researchgate.net [researchgate.net]
- 8. onclive.com [onclive.com]
A Comparative Guide to Preclinical Long-Term Efficacy and Safety of Avatrombopag Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the long-term preclinical efficacy and safety of Avatrombopag hydrochloride, a second-generation thrombopoietin receptor agonist (TPO-RA), with other alternatives in its class, namely romiplostim and eltrombopag (B601689). The information is compiled from publicly available preclinical study data to assist researchers and drug development professionals in understanding the preclinical profiles of these agents.
Introduction
Thrombopoietin receptor agonists are designed to stimulate platelet production by activating the TPO receptor (c-Mpl), thereby addressing thrombocytopenia. Avatrombopag is an orally bioavailable small molecule that, along with romiplostim (a peptibody administered via subcutaneous injection) and eltrombopag (an oral non-peptide agonist), represents a key therapeutic class for managing low platelet counts. This guide focuses on the long-term preclinical data that forms the basis for their clinical development.
Mechanism of Action and Signaling Pathways
Avatrombopag, romiplostim, and eltrombopag all function by binding to and activating the TPO receptor, mimicking the effects of endogenous thrombopoietin. This activation triggers downstream signaling cascades that lead to the proliferation and differentiation of megakaryocytes, the precursor cells to platelets, ultimately increasing platelet production.[1][2] The primary signaling pathways involved are the Janus kinase/signal transducer and activator of transcription (JAK-STAT) and the mitogen-activated protein kinase (MAPK) pathways.[1][3]
Long-Term Preclinical Efficacy
The primary measure of efficacy in preclinical studies of TPO-RAs is the dose-dependent increase in platelet counts in relevant animal models.
Avatrombopag
Long-term preclinical efficacy data for Avatrombopag primarily comes from studies in rodent and non-rodent species. While Avatrombopag is highly species-specific with optimal activity in humans and chimpanzees, studies in other species provide valuable safety and pharmacokinetic data. In a study involving non-obese diabetic/severe combined immunodeficiency (NOD/SCID) mice transplanted with human fetal liver CD34+ cells, oral administration of Avatrombopag resulted in a dose-dependent increase in human platelet counts.[4]
Romiplostim
Preclinical studies in murine models and rhesus monkeys have demonstrated the efficacy of romiplostim. In vivo studies in rhesus monkeys showed that a single dose of romiplostim led to a dose-dependent increase in platelet counts, with peak increases observed between days 7 and 9.[3]
Eltrombopag
Due to its high species specificity for the human and chimpanzee TPO receptor, preclinical efficacy studies for eltrombopag have been conducted in chimpanzees. Oral administration of eltrombopag at 10 mg/kg/day for 5 days resulted in an increase of up to 100% in platelet numbers.[5]
Table 1: Summary of Long-Term Preclinical Efficacy Data
| Drug | Animal Model | Dosing Regimen | Key Efficacy Findings | Reference |
| Avatrombopag | NOD/SCID mice with human CD34+ cells | Oral, dose-dependent | Dose-dependent increase in human platelet counts. | [4] |
| Romiplostim | Rhesus monkeys | Single subcutaneous dose | Dose-dependent increase in platelet count, peaking at days 7-9. | [3] |
| Eltrombopag | Chimpanzees | 10 mg/kg/day orally for 5 days | Up to 100% increase in platelet numbers. | [5] |
Long-Term Preclinical Safety and Toxicology
Long-term toxicology studies are crucial for identifying potential target organs for toxicity and establishing a safety profile before clinical trials.
Avatrombopag
Repeat-dose toxicology studies have been conducted to assess the chronic toxicity of Avatrombopag. A 26-week study in Sprague-Dawley rats involved oral gavage at doses of 0, 20, 80, or 160 mg/kg/day.[1] A 52-week study in Cynomolgus monkeys utilized nasogastric gavage at doses of 0, 5, 15, or 45 mg/kg/day.[1] The primary target organ of toxicity in both species was the stomach, with findings including degeneration of glandular epithelium and atrophy of the glandular mucosa.[1]
Romiplostim
Long-term toxicology studies with romiplostim in rats were challenging due to the development of neutralizing antibodies.[6] In cynomolgus monkeys, weekly subcutaneous administration for up to 26 weeks resulted in dose-dependent increases in platelet counts and megakaryopoiesis in the bone marrow, which are expected pharmacological effects.[6]
Eltrombopag
Preclinical toxicology studies of eltrombopag in juvenile rodents revealed the development of cataracts in a dose- and time-dependent manner at exposures 5 to 7 times the human clinical exposure.[7] However, cataracts were not observed in dogs after 52 weeks of treatment at 3 times the human clinical exposure.[7]
Table 2: Summary of Long-Term Preclinical Safety Findings
| Drug | Animal Model | Study Duration | Key Safety/Toxicology Findings | Reference |
| Avatrombopag | Sprague-Dawley Rats | 26 weeks | Gastric toxicity (degeneration of glandular epithelium, atrophy of glandular mucosa). | [1] |
| Cynomolgus Monkeys | 52 weeks | Gastric toxicity (degeneration of glandular epithelium, atrophy of glandular mucosa). | [1] | |
| Romiplostim | Cynomolgus Monkeys | 26 weeks | Expected pharmacological effects (increased platelet counts, megakaryopoiesis). Development of neutralizing antibodies in rats limited long-term studies. | [6] |
| Eltrombopag | Juvenile Rodents | Not specified | Dose- and time-dependent cataract development. | [7] |
| Dogs | 52 weeks | No cataract development observed. | [7] |
Experimental Protocols
Detailed experimental protocols for these specific long-term preclinical studies are often proprietary. However, based on regulatory guidelines (e.g., OECD, FDA) and information from published studies, the following outlines the likely methodologies.
General Protocol for Long-Term Oral Toxicity Studies (Rodent/Non-Rodent)
This generalized protocol is based on standard practices for studies like the 26-week rat and 52-week monkey studies for Avatrombopag.
-
Animal Selection and Acclimatization: Healthy, young adult animals of the specified species (e.g., Sprague-Dawley rats, Cynomolgus monkeys) are selected and acclimatized to the laboratory conditions.
-
Group Allocation: Animals are randomly assigned to control (vehicle only) and treatment groups (at least three dose levels: low, mid, and high). Each group typically consists of an equal number of males and females.
-
Dosing: The test article (Avatrombopag, Eltrombopag) or vehicle is administered orally (e.g., via gavage) once daily for the duration of the study (e.g., 26 or 52 weeks). For subcutaneous administration (Romiplostim), injections are typically given weekly.
-
In-Life Observations:
-
Mortality and Morbidity: Checked at least twice daily.
-
Clinical Signs: Detailed observations for signs of toxicity are recorded daily.
-
Body Weight and Food Consumption: Measured weekly.
-
Ophthalmology: Examinations are conducted prior to the study and at termination.
-
Hematology and Clinical Chemistry: Blood samples are collected at specified intervals (e.g., pre-study, mid-study, and termination) for analysis of a full panel of hematology (including platelet counts) and clinical chemistry parameters.
-
-
Terminal Procedures:
-
Necropsy: At the end of the study, all animals are euthanized and subjected to a full gross necropsy.
-
Organ Weights: Major organs are weighed.
-
Histopathology: A comprehensive list of tissues from all animals in the control and high-dose groups are examined microscopically. Tissues from lower-dose groups showing gross lesions or target organ toxicity at higher doses are also examined.
-
Protocol for Platelet Count Measurement in Preclinical Studies
-
Blood Collection: Blood samples are collected from a suitable site (e.g., retro-orbital sinus in rodents, peripheral vein in larger animals) into tubes containing an anticoagulant (e.g., EDTA).
-
Analysis: Platelet counts are determined using an automated hematology analyzer.
-
Blood Smear Examination: A manual review of a blood smear is often performed to confirm the automated count and assess platelet morphology and for the presence of clumps.
Conclusion
The preclinical data for this compound indicates a favorable profile in terms of its primary pharmacodynamic effect of increasing platelet counts. The long-term toxicology studies have identified the stomach as a primary target organ for toxicity in animal models. In comparison, romiplostim has shown clear efficacy in non-human primates, with its long-term safety assessment in rodents being complicated by immunogenicity. Eltrombopag has demonstrated efficacy in chimpanzees and a notable species-specific toxicity (cataracts) in juvenile rodents that was not observed in dogs.
This comparative guide highlights the key long-term preclinical findings for these TPO receptor agonists. It is important to note that direct cross-species comparisons of toxicity and efficacy should be made with caution due to species-specific differences in pharmacology and toxicology. The data presented here provides a foundational understanding for researchers and professionals involved in the development of novel thrombopoietic agents.
References
- 1. Initial in vivo testing of TPO-receptor agonist eltrombopag in osteosarcoma patient-derived xenograft models by the pediatric preclinical testing consortium - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 3. Romiplostim for the management of pediatric immune thrombocytopenia: drug development and current practice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacokinetic and pharmacodynamic modeling of romiplostim in animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ecetoc.org [ecetoc.org]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
Avatrombopag vs. Endogenous TPO: A Comparative Analysis of Platelet Function and Signaling
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the effects of avatrombopag (B1665838) hydrochloride, a second-generation thrombopoietin receptor agonist (TPO-RA), and endogenous thrombopoietin (TPO) on platelet function. The key distinction lies in their impact on platelet activation, a critical consideration in the development and clinical application of thrombopoietic agents. While both effectively stimulate platelet production, avatrombopag offers the significant advantage of not inducing platelet activation, a stark contrast to the physiological action of endogenous TPO.
Executive Summary
Endogenous TPO, the primary regulator of megakaryopoiesis and platelet production, also primes platelets for activation.[1][2] In contrast, clinical and preclinical data consistently demonstrate that avatrombopag effectively increases platelet counts without causing a corresponding increase in platelet activation or reactivity.[3][4] This fundamental difference is attributed to their distinct binding sites on the TPO receptor (c-Mpl), leading to differential downstream signaling effects.[1][5] Avatrombopag binds to the transmembrane domain of the TPO receptor, whereas endogenous TPO binds to the extracellular domain.[1][5] This nuanced interaction allows avatrombopag to stimulate megakaryocyte proliferation and differentiation while bypassing the pathways that lead to platelet activation.
Quantitative Data on Platelet Response
Clinical trials have consistently demonstrated the efficacy of avatrombopag in increasing platelet counts in patients with thrombocytopenia. The following tables summarize key quantitative data from these studies.
Table 1: Platelet Response in Patients with Chronic Immune Thrombocytopenia (ITP)
| Endpoint | Avatrombopag | Placebo | P-value |
| Median Cumulative Weeks of Platelet Response (Platelet Count ≥50 x 10⁹/L) | 12.4 weeks | 0.0 weeks | < 0.0001[6] |
| Platelet Response Rate at Day 8 (Platelet Count ≥50 x 10⁹/L) | 65.6% | 0.0% | < 0.0001[6] |
| Durable Platelet Response Rate | 34.4% | 0.0% | 0.009[6] |
| Median Platelet Count at Day 8 | 80.5 x 10⁹/L | 8 x 10⁹/L | N/A[6] |
Table 2: Platelet Response in Patients with Chronic Liver Disease (CLD) and Thrombocytopenia
| Study Cohort | Avatrombopag Treatment | Platelet Count Increase | Platelet Activation |
| Randomized, Double-Blind, Placebo-Controlled Study | 40 mg and 60 mg daily for 5 days | Approximately 2-fold increase at Day 10 | No increase in circulating activated platelets (P-selectin, activated GPIIb-IIIa) compared to placebo[4] |
Signaling Pathways: Avatrombopag vs. Endogenous TPO
Both avatrombopag and endogenous TPO activate the TPO receptor (c-Mpl), initiating downstream signaling cascades that promote megakaryocyte proliferation and differentiation.[7][8] The primary pathways involved are the Janus kinase/signal transducer and activator of transcription (JAK-STAT), the mitogen-activated protein kinase (MAPK), and the phosphatidylinositol 3-kinase (PI3K-Akt) pathways.[7][8]
However, the differential binding sites of avatrombopag and endogenous TPO on the c-Mpl receptor are believed to be the reason for the observed differences in platelet activation.[1][5] While both stimulate the necessary pathways for thrombopoiesis, endogenous TPO's interaction with the extracellular domain of the receptor also triggers signaling events that lower the threshold for platelet activation.[3] Avatrombopag's binding to the transmembrane domain appears to uncouple the thrombopoietic effect from platelet activation.[2][9]
Caption: Differential Signaling of Endogenous TPO and Avatrombopag.
Experimental Protocols
A key methodology for assessing platelet activation is whole blood flow cytometry. This technique allows for the quantification of platelet surface markers that are upregulated upon activation, such as P-selectin (CD62P) and activated glycoprotein (B1211001) IIb-IIIa (GPIIb-IIIa).
Protocol: Whole Blood Flow Cytometry for Platelet Activation
1. Blood Collection:
-
Collect whole blood into tubes containing an appropriate anticoagulant (e.g., acid-citrate-dextrose or sodium citrate).
-
Handle samples gently to minimize in vitro platelet activation.
2. Platelet Stimulation (In Vitro Reactivity Assay):
-
For in vitro reactivity assessment, aliquots of whole blood can be stimulated with platelet agonists such as adenosine (B11128) diphosphate (B83284) (ADP) or thrombin receptor activating peptide (TRAP) at low and high concentrations.
-
An unstimulated control sample should always be run in parallel.
3. Immunofluorescent Staining:
-
Add fluorochrome-conjugated monoclonal antibodies specific for platelet surface markers to the whole blood samples.
-
Platelet Identification: CD41 or CD61.
-
Activation Markers: P-selectin (CD62P) and a conformation-specific antibody for activated GPIIb-IIIa (e.g., PAC-1).
-
-
Incubate for 15-20 minutes at room temperature in the dark.
4. Fixation:
-
Fix the samples by adding a solution of 1% paraformaldehyde. This step stabilizes the cells and the antibody binding.
5. Flow Cytometric Analysis:
-
Analyze the samples on a flow cytometer.
-
Gate on the platelet population based on their characteristic forward and side scatter properties and positive staining for a platelet-specific marker (e.g., CD41).
-
Quantify the percentage of platelets expressing the activation markers (P-selectin and activated GPIIb-IIIa) and the mean fluorescence intensity.
Caption: Experimental Workflow for Platelet Activation Assay.
Conclusion
Avatrombopag represents a significant advancement in the management of thrombocytopenia, offering a therapeutic option that effectively increases platelet counts without the concomitant risk of platelet activation associated with endogenous TPO. This distinction, rooted in its unique binding mechanism to the TPO receptor, underscores the potential for developing targeted therapies that can uncouple desired cellular responses from off-target effects. For researchers and drug development professionals, the comparative study of avatrombopag and endogenous TPO provides a valuable model for understanding the subtleties of receptor biology and designing next-generation therapeutics with improved safety and efficacy profiles.
References
- 1. The structure, function, and clinical use of the thrombopoietin receptor agonist avatrombopag - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Avatrombopag increases platelet count but not platelet activation in patients with thrombocytopenia resulting from liver disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Phase 3 randomised study of avatrombopag, a novel thrombopoietin receptor agonist for the treatment of chronic immune thrombocytopenia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What is the mechanism of Avatrombopag Maleate? [synapse.patsnap.com]
- 8. Thrombopoietin Receptor Agonists - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. dovepress.com [dovepress.com]
A Comparative Meta-Analysis of Avatrombopag Hydrochloride in Clinical Trials
For Researchers, Scientists, and Drug Development Professionals
Introduction
Avatrombopag (B1665838) hydrochloride, an oral thrombopoietin receptor agonist (TPO-RA), has emerged as a significant therapeutic option for the management of thrombocytopenia in various clinical settings. This guide provides a comprehensive meta-analysis of key clinical trials involving avatrombopag, offering a comparative perspective against other TPO-RAs and placebo. The data presented herein is intended to support researchers, scientists, and drug development professionals in their understanding of the efficacy, safety, and mechanistic profile of avatrombopag.
Mechanism of Action
Avatrombopag mimics the effect of endogenous thrombopoietin by binding to and activating the TPO receptor (c-Mpl), which is expressed on megakaryocytes and their precursors.[1] This activation initiates downstream signaling cascades, primarily through the Janus kinase/signal transducer and activator of transcription (JAK-STAT) and mitogen-activated protein kinase (MAPK) pathways.[1][2] The stimulation of these pathways promotes the proliferation and differentiation of megakaryocytes, leading to an increase in platelet production.[1][2]
Efficacy in Chronic Immune Thrombocytopenia (ITP)
A network meta-analysis of seven phase 3 randomized controlled trials (RCTs) assessed the relative efficacy and safety of avatrombopag compared to other TPO-RAs (eltrombopag and romiplostim) and placebo in adult patients with chronic ITP.[3][4]
Table 1: Comparative Efficacy of Avatrombopag in Chronic ITP (Network Meta-Analysis) [3][4]
| Outcome | Avatrombopag vs. Placebo (OR [95% CrI]) | Avatrombopag vs. Eltrombopag (OR [95% CrI]) | Avatrombopag vs. Romiplostim (OR [95% CrI]) |
| Durable Platelet Response | 16.40 [3.68, 94.74] | 1.30 [0.47, 3.65] | 1.15 [0.41, 3.25] |
| Reduction in Concomitant ITP Medication | 4.31 [1.42, 14.88] | 1.25 [0.55, 2.87] | 1.22 [0.53, 2.79] |
| Incidence of Any Bleeding Events (IRR [95% CrI]) | 0.38 [0.20, 0.70] | 0.38 [0.19, 0.75] | 0.38 [0.17, 0.86] |
OR: Odds Ratio; CrI: Credible Interval; IRR: Incidence Rate Ratio. Data from Wojciechowski et al. (2021).
The pivotal phase 3, multicenter, randomized, double-blind, placebo-controlled trial (NCT01438840) evaluated the efficacy and safety of avatrombopag in adults with chronic ITP.[5][6]
Table 2: Key Efficacy Outcomes from the Phase 3 ITP Trial (NCT01438840) [5][6]
| Outcome | Avatrombopag (N=32) | Placebo (N=17) | P-value |
| Median Cumulative Weeks of Platelet Response (platelet count ≥50 x 10⁹/L) | 12.4 weeks | 0.0 weeks | <0.0001 |
| Platelet Response Rate at Day 8 | 65.63% | 0.0% | <0.0001 |
Efficacy in Chronic Liver Disease (CLD) with Thrombocytopenia
Two identically designed, multicenter, randomized, double-blind, placebo-controlled phase 3 trials (ADAPT-1 and ADAPT-2) assessed the efficacy and safety of avatrombopag in increasing platelet counts in patients with thrombocytopenia and CLD who were scheduled to undergo a procedure.[3][7]
Table 3: Primary Efficacy Endpoint in ADAPT-1 and ADAPT-2 Trials [3][7]
| Trial | Treatment Group | Baseline Platelet Count | Proportion of Patients Not Requiring Platelet Transfusion or Rescue Procedure for Bleeding (%) | P-value |
| ADAPT-1 | Avatrombopag 60 mg | <40 x 10⁹/L | 65.6% | <0.0001 |
| Placebo | <40 x 10⁹/L | 22.9% | ||
| Avatrombopag 40 mg | ≥40 to <50 x 10⁹/L | 88.1% | <0.0001 | |
| Placebo | ≥40 to <50 x 10⁹/L | 38.2% | ||
| ADAPT-2 | Avatrombopag 60 mg | <40 x 10⁹/L | 68.6% | <0.001 |
| Placebo | <40 x 10⁹/L | 34.9% | ||
| Avatrombopag 40 mg | ≥40 to <50 x 10⁹/L | 87.9% | <0.001 | |
| Placebo | ≥40 to <50 x 10⁹/L | 33.3% |
Safety Profile
The network meta-analysis of ITP trials found no statistically significant differences in the incidence of any adverse events between avatrombopag, eltrombopag, romiplostim, and placebo.[3][4] In the phase 3 ITP trial, the most common adverse events with avatrombopag were headache and contusion.[5] In the ADAPT trials for CLD, the incidence and severity of adverse events were similar between the avatrombopag and placebo groups.[3][7]
Table 4: Common Adverse Events in the Phase 3 ITP Trial (NCT01438840) [5]
| Adverse Event | Avatrombopag (N=32) | Placebo (N=17) |
| Headache | 28.1% | 11.8% |
| Contusion | 18.8% | 23.5% |
| Epistaxis | 15.6% | 17.6% |
| Fatigue | 12.5% | 11.8% |
| Arthralgia | 12.5% | 5.9% |
Experimental Protocols
Phase 3 ITP Trial (NCT01438840)[5][6]
-
Study Design: A 6-month, multicenter, randomized, double-blind, parallel-group, placebo-controlled study with an open-label extension phase.
-
Patient Population: Adults with chronic ITP and a platelet count <30 x 10⁹/L.
-
Intervention: Patients were randomized (2:1) to receive avatrombopag (starting dose of 20 mg once daily) or placebo. The dose could be titrated up to a maximum of 40 mg/day.
-
Primary Endpoint: The cumulative number of weeks of platelet response (platelet count ≥50 x 10⁹/L) without rescue therapy for bleeding.
ADAPT-1 (NCT01972529) and ADAPT-2 (NCT01976104) Trials[3][7]
-
Study Design: Two identically designed, multicenter, randomized, double-blind, placebo-controlled phase 3 trials.
-
Patient Population: Adults with thrombocytopenia (platelet count <50 x 10⁹/L) and chronic liver disease scheduled to undergo a procedure.
-
Intervention: Patients were stratified by baseline platelet count (<40 x 10⁹/L or ≥40 to <50 x 10⁹/L) and randomized (2:1) to receive avatrombopag (60 mg or 40 mg, respectively, once daily for 5 days) or placebo.
-
Primary Endpoint: The proportion of patients not requiring a platelet transfusion or any rescue procedure for bleeding up to 7 days after the scheduled procedure.
Conclusion
The meta-analysis of clinical trials demonstrates that avatrombopag is an effective and well-tolerated oral TPO-RA for the treatment of thrombocytopenia in patients with chronic ITP and for increasing platelet counts in patients with CLD undergoing a procedure. In patients with chronic ITP, avatrombopag significantly increased durable platelet response and reduced the incidence of bleeding events compared to placebo, with a comparable safety profile to other TPO-RAs.[3][4] In patients with CLD, avatrombopag was superior to placebo in reducing the need for platelet transfusions or rescue procedures for bleeding.[3][7] These findings support the use of avatrombopag as a valuable therapeutic option in these patient populations.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Efficacy and Safety of Avatrombopag in Patients with Chronic Immune Thrombocytopenia: A Systematic Literature Review and Network Meta-Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Avatrombopag Before Procedures Reduces Need for Platelet Transfusion in Patients With Chronic Liver Disease and Thrombocytopenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 5. Phase 3 randomised study of avatrombopag, a novel thrombopoietin receptor agonist for the treatment of chronic immune thrombocytopenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Independent Validation of Avatrombopag Hydrochloride: A Comparative Guide for Researchers
An objective analysis of Avatrombopag hydrochloride's performance against other thrombopoietin receptor agonists (TPO-RAs), supported by experimental data from independent clinical trials.
This compound, an orally administered second-generation TPO-RA, has emerged as a significant therapeutic option for the management of thrombocytopenia in various clinical settings. This guide provides a comprehensive comparison of Avatrombopag with other TPO-RAs, focusing on its mechanism of action, clinical efficacy, and safety profile as validated by independent research. The information is intended for researchers, scientists, and drug development professionals.
Mechanism of Action: A Look at the Signaling Pathway
Avatrombopag selectively binds to the transmembrane domain of the thrombopoietin receptor (TPO-R), also known as c-Mpl, on the surface of megakaryocytes and their precursors.[1][2][3] This binding mimics the action of endogenous thrombopoietin, initiating a cascade of intracellular signaling events that stimulate the proliferation and differentiation of megakaryocytes, ultimately leading to increased platelet production.[1][2][3]
The key signaling pathways activated by Avatrombopag include:
-
Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT) Pathway: Upon Avatrombopag binding, JAK2 is activated, which in turn phosphorylates STAT3 and STAT5.[1][3] These phosphorylated STAT proteins then translocate to the nucleus to regulate the transcription of genes involved in cell proliferation and differentiation.
-
Mitogen-Activated Protein Kinase (MAPK) Pathway: Avatrombopag also activates the MAPK/ERK pathway, which plays a crucial role in cell growth and differentiation.[1][3]
-
Phosphatidylinositol 3-Kinase (PI3K)/Akt Pathway: This pathway, also stimulated by Avatrombopag, is essential for cell survival and growth.[2][4]
Unlike first-generation TPO-RAs, Avatrombopag does not compete with endogenous TPO for binding to the receptor, and it has been shown to have an additive effect with TPO on platelet production.[5]
References
- 1. researchgate.net [researchgate.net]
- 2. What is the mechanism of Avatrombopag Maleate? [synapse.patsnap.com]
- 3. Avatrombopag for the Treatment of Immune Thrombocytopenia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thrombopoietin Receptor Agonists - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
Safety Operating Guide
Navigating the Safe Disposal of Avatrombopag Hydrochloride: A Guide for Laboratory Professionals
Essential protocols for the responsible management and disposal of avatrombopag (B1665838) hydrochloride are critical for ensuring laboratory safety and environmental protection. Researchers, scientists, and drug development professionals handling this second-generation thrombopoietin receptor agonist must adhere to stringent disposal procedures to mitigate risks. This guide provides a comprehensive overview of the necessary steps and considerations for the proper disposal of avatrombopag hydrochloride, its contaminated materials, and packaging.
Core Disposal and Decontamination Protocols
The primary methods for the disposal of this compound involve chemical destruction or incineration. It is imperative that this material is not introduced into water systems, foodstuffs, or animal feed.[1] Discharge into sewer systems is strictly prohibited.[1]
For spills, a systematic approach is required to ensure safety and thorough decontamination. Personnel should wear appropriate personal protective equipment (PPE), including chemical-impermeable gloves, and ensure adequate ventilation.[1][2] Spills should be contained to prevent further spread, and the material collected for disposal in suitable, closed containers.[1][3] Following collection, surfaces and equipment should be decontaminated by scrubbing with alcohol.[2][4]
Contaminated packaging should be triple-rinsed before being offered for recycling or reconditioning. Alternatively, the packaging can be punctured to render it unusable and then disposed of in a sanitary landfill. For combustible packaging materials, controlled incineration with flue gas scrubbing is a viable option.[1]
Regulatory Framework for Pharmaceutical Waste
In the United States, the Environmental Protection Agency (EPA) regulates the disposal of pharmaceutical waste under the Resource Conservation and Recovery Act (RCRA).[5] Healthcare facilities must comply with specific management standards for hazardous waste pharmaceuticals, as detailed in 40 CFR Part 266 Subpart P.[6][7] A key provision of these regulations is the prohibition of flushing hazardous pharmaceuticals down the drain.[8]
It is essential to determine if this compound is considered a hazardous waste at your facility based on its characteristics (e.g., toxicity, reactivity).[5][9] State regulations, which may be more stringent than federal laws, must also be followed.[5]
Experimental Protocol: Spill Decontamination and Disposal
The following protocol outlines the steps for managing a spill of this compound powder in a laboratory setting.
1. Immediate Response and Spill Area Securement:
- Evacuate non-essential personnel from the immediate area.
- Ensure the area is well-ventilated.
- Don appropriate PPE: safety goggles with side-shields, chemical-resistant gloves, and a lab coat. For larger spills, a self-contained breathing apparatus may be necessary.[1][10]
- Remove all sources of ignition.[1]
2. Spill Containment:
3. Spill Cleanup and Collection:
- Carefully collect the spilled powder using non-sparking tools.[1]
- Place the collected material into a suitable, labeled, and closed container for disposal.[1][3]
- For any remaining residue, use an absorbent material like diatomite or universal binders to absorb the solution after carefully wetting the powder to avoid dust.[2][4]
4. Decontamination:
- Decontaminate the spill area and any affected equipment by scrubbing with alcohol.[2][4]
- Collect all cleanup materials (e.g., contaminated gloves, absorbent pads) and place them in the hazardous waste container.
5. Waste Disposal:
- The collected this compound waste and contaminated materials should be disposed of through a licensed chemical destruction plant or by controlled incineration.[1]
- Ensure that all disposal activities comply with federal, state, and local regulations.[2]
6. Reporting:
- Document the spill and the cleanup procedure according to your institution's safety protocols.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. echemi.com [echemi.com]
- 4. abmole.com [abmole.com]
- 5. sdmedwaste.com [sdmedwaste.com]
- 6. epa.gov [epa.gov]
- 7. eCFR :: 40 CFR Part 266 Subpart P -- Hazardous Waste Pharmaceuticals [ecfr.gov]
- 8. EPA: Hazardous Pharmaceutical Waste Management | Stericycle [stericycle.com]
- 9. Healthcare Environmental Resource Center (HERC) [hercenter.org]
- 10. cleanchemlab.com [cleanchemlab.com]
Safeguarding Researchers: A Comprehensive Guide to Handling Avatrombopag Hydrochloride
Essential protocols for the safe handling, storage, and disposal of Avatrombopag hydrochloride, ensuring the protection of laboratory personnel and the integrity of research.
For researchers, scientists, and drug development professionals, the safe handling of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for this compound, a second-generation thrombopoietin receptor agonist. Adherence to these procedures is critical for minimizing exposure risks and ensuring a safe laboratory environment.
Personal Protective Equipment (PPE) and Engineering Controls
When handling this compound, a comprehensive approach to personal protection and engineering controls is necessary. The following table summarizes the required equipment and facility features.
| Control Type | Requirement | Specifications and Use |
| Engineering Controls | Adequate Ventilation | Use only in areas with appropriate exhaust ventilation, such as a laboratory fume hood.[1] |
| Eye Wash Station | Provide an accessible safety shower and eye wash station.[2][3] | |
| Personal Protective Equipment (PPE) | Eye Protection | Wear safety goggles with side-shields.[2][3] |
| Hand Protection | Wear protective gloves. Double gloving is recommended when compounding, administering, and disposing of the compound.[2][4] | |
| Body Protection | Wear impervious, lint-free, low-permeability fabric gowns with a solid front, long sleeves, and tight-fitting cuffs.[2][4] | |
| Respiratory Protection | A suitable respirator should be used, especially in cases of dust or aerosol formation.[2][3][5] |
Procedural Guidance for Handling this compound
This section outlines the step-by-step procedures for the safe handling of this compound from receipt to disposal.
Receipt and Storage
-
Inspection: Upon receipt, visually inspect the container for any damage or leaks.
-
Storage: Store the compound in a tightly sealed container in a cool, well-ventilated area.[2][6] Protect from direct sunlight and sources of ignition.[2][6]
Handling and Preparation
-
Work Area Preparation: Ensure the work area, such as a chemical fume hood, is clean and uncluttered.
-
Donning PPE: Before handling, put on all required PPE as specified in the table above.
-
Avoiding Contamination: Do not eat, drink, or apply cosmetics in the handling area.[4]
-
Handling the Compound: Avoid contact with eyes and skin.[2][6] Prevent the formation of dust and aerosols.[2][5][6]
-
Hand Washing: Wash hands thoroughly after handling the compound, even if gloves were worn.[3]
Spill Management
-
Evacuation: Evacuate personnel from the immediate spill area.[2][6]
-
Containment: Prevent further leakage or spillage if it is safe to do so.[2][6] Keep the material away from drains and water courses.[2][6]
-
Cleanup:
Disposal
-
Waste Collection: Dispose of contaminated materials, including gloves, gowns, and cleaning materials, in a designated hazardous waste container.
-
Regulatory Compliance: All disposal must be in accordance with local, state, and federal regulations.
Emergency First Aid Procedures
In the event of exposure, immediate action is critical.
| Exposure Route | First Aid Measures |
| Eye Contact | Immediately flush eyes with large amounts of water for at least 15 minutes, separating eyelids with fingers.[2][5] Remove contact lenses if present and easy to do.[3] Promptly seek medical attention.[2][6] |
| Skin Contact | Remove contaminated clothing and shoes immediately.[2][6] Rinse skin thoroughly with large amounts of water.[2][6] Seek medical attention.[2][6] |
| Inhalation | Move the individual to fresh air.[2][6] If breathing is difficult, provide cardiopulmonary resuscitation (CPR), avoiding mouth-to-mouth resuscitation.[2] |
| Ingestion | Wash out the mouth with water.[2][6] Do NOT induce vomiting.[2][6] Seek immediate medical attention.[2][6] |
Workflow for Safe Handling of this compound
The following diagram illustrates the logical steps for safely managing this compound within a laboratory setting.
Caption: Workflow for the safe handling of this compound.
References
- 1. cleanchemlab.com [cleanchemlab.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
- 5. chemicalbook.com [chemicalbook.com]
- 6. abmole.com [abmole.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
